BIIB129
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H22N6O2 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
N-methyl-N-[3-methyl-3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxycyclobutyl]prop-2-enamide |
InChI |
InChI=1S/C19H22N6O2/c1-5-17(26)24(4)14-8-19(2,9-14)27-18-16-6-7-20-25(16)12-15(22-18)13-10-21-23(3)11-13/h5-7,10-12,14H,1,8-9H2,2-4H3 |
Clave InChI |
WBFSPPPOPIJCLF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(C1)N(C)C(=O)C=C)OC2=NC(=CN3C2=CC=N3)C4=CN(N=C4)C |
Origen del producto |
United States |
Foundational & Exploratory
BIIB129: A Technical Overview of a Brain-Penetrant BTK Inhibitor for Multiple Sclerosis
For Immediate Release
CAMBRIDGE, Mass. – BIIB129 is an investigational, orally administered, covalent, and highly selective small molecule inhibitor of Bruton's tyrosine kinase (BTK) designed to penetrate the blood-brain barrier. Developed by Biogen, this compound is currently in the preclinical stage of development for the treatment of multiple sclerosis (MS).[1][2] Its mechanism of action targets key inflammatory pathways implicated in the pathology of MS, not only in the periphery but also within the central nervous system (CNS).
Core Mechanism of Action
This compound functions as a targeted covalent inhibitor of BTK.[3][4] BTK is a nonreceptor tyrosine kinase belonging to the Tec family of kinases, which plays a crucial role in the signaling pathways of various immune cells.[4][5][6] Specifically, this compound forms an irreversible covalent bond with the cysteine residue at position 481 (Cys481) within the ATP-binding pocket of the BTK enzyme.[7] This targeted inhibition effectively blocks the downstream signaling cascades that are dependent on BTK activity.
The inhibition of BTK by this compound has significant effects on the function of both B cells and myeloid cells, which are central to the inflammatory processes of multiple sclerosis.[4][5][6][7] In B cells, BTK is a key component of the B cell receptor (BCR) signaling pathway, which is essential for their activation, proliferation, and differentiation.[3][8] In myeloid cells, such as microglia and macrophages, BTK is involved in signaling through Fc receptors and Toll-like receptors, leading to the production of pro-inflammatory cytokines.[3][9][10] By inhibiting BTK in both the periphery and the CNS, this compound aims to reduce the chronic neuroinflammation that drives neuronal damage and disease progression in MS.[9]
Quantitative Preclinical Data
The preclinical development of this compound has yielded significant quantitative data across various assays, demonstrating its potency, selectivity, and favorable pharmacokinetic profile.
Biochemical and Cellular Potency
| Parameter | Value | Description |
| BTK Binding KD | 0.63 nM | Equilibrium dissociation constant, indicating high binding affinity.[11] |
| BTK IC50 | 0.82 nM (TMD8 cells) | Half-maximal inhibitory concentration in a B cell proliferation assay.[11][12] |
| log(kinact/Ki) | 4.43 | A measure of covalent modification efficiency, indicating rapid and efficient inactivation of BTK.[7] |
| Whole Blood CD69 IC50 | 79 nM | Half-maximal inhibitory concentration for the suppression of CD69 expression on B cells in human whole blood, a marker of B cell activation.[11][12] |
Kinome Selectivity
This compound exhibits a high degree of selectivity for BTK over other kinases, which is attributed to its unique binding mode.[3][4][6]
| Assay | Result | Interpretation |
| KINOMEscan™ | S(10) score = 0.025 | In a panel of 403 kinases, this compound demonstrated high selectivity, with an S(10) score of 0.025 indicating minimal off-target activity.[11] |
Pharmacokinetic Properties
This compound has been engineered for brain penetration and possesses pharmacokinetic properties suitable for clinical development.
| Species | Bioavailability (F) | Key Findings |
| Rat | Sufficient | Demonstrates adequate oral bioavailability.[11] |
| Cynomolgus Monkey | Sufficient | Shows suitable bioavailability for further development.[11] |
| Human (projected) | 20 and 40 mg BID | Projected total human doses to achieve IC90 coverage in the brain.[11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental design, the following diagrams are provided.
This compound Mechanism in B-Cell Receptor Signaling
Caption: this compound covalently inhibits BTK, blocking the B-Cell Receptor signaling cascade.
This compound Inhibition of Myeloid Cell Activation
Caption: this compound blocks BTK-mediated signaling in myeloid cells, reducing inflammation.
Experimental Workflow for In Vitro Potency
References
- 1. Independent and Opposing Roles For Btk and Lyn in B and Myeloid Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bruton’s Tyrosine Kinase, a Component of B Cell Signaling Pathways, Has Multiple Roles in the Pathogenesis of Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 10. Bruton’s tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
BIIB129: A Technical Guide to its Covalent Engagement of BTK Cys481
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BIIB129, a selective and brain-penetrant covalent inhibitor of Bruton's tyrosine kinase (BTK). This compound targets the cysteine residue at position 481 (Cys481) within the ATP binding pocket of BTK, leading to irreversible inhibition of its kinase activity.[1] This document details the quantitative biochemical and cellular data for this compound, provides comprehensive experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Mechanism of Action: Covalent Inhibition of BTK
This compound is a targeted covalent inhibitor (TCI) designed with a Michael acceptor warhead that engages the reactive cysteine (Cys481) in the active site of BTK.[1] This covalent interaction is a two-step mechanism: an initial reversible binding, defined by the dissociation constant (Ki), followed by the formation of an irreversible covalent bond, defined by the rate of inactivation (kinact).[2] The presence of a cysteine residue in the ATP binding pocket is a relatively rare feature among kinases, providing a basis for the selectivity of covalent inhibitors like this compound.[2] By covalently binding to Cys481, this compound permanently inactivates BTK's kinase function, thereby blocking downstream signaling pathways.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potency, covalent binding efficiency, and cellular activity.
Table 1: Biochemical Potency and Covalent Binding Kinetics of this compound
| Parameter | Value | Description |
| BTK IC50 | 0.5 nM | The half-maximal inhibitory concentration against BTK in a biochemical assay.[2] |
| log kinact/Ki | 4.43 | A measure of the efficiency of covalent bond formation, indicating rapid and efficient inactivation of BTK.[2] |
Table 2: Cellular Activity of this compound
| Assay | IC50 | Description |
| Human Whole Blood CD69 Inhibition | 0.079 µM | The half-maximal inhibitory concentration for the inhibition of CD69 expression on CD19+ B cells upon stimulation with anti-IgD in human whole blood.[2] |
| TMD8 Cell Proliferation | 0.82 nM | The half-maximal inhibitory concentration for the inhibition of TMD8 B cell proliferation.[2] |
Table 3: Kinase Selectivity of this compound
| Assay | Result | Description |
| KINOMEscan | 7 out of 403 kinases inhibited | At a concentration of 1 µM, this compound demonstrated high selectivity by inhibiting only a small fraction of the tested kinome.[1] |
BTK Signaling Pathway
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and survival. The following diagram illustrates the central role of BTK in this pathway.
Caption: BTK signaling pathway initiated by BCR activation and inhibited by this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on the information available in the primary literature.
Continuous-Read Kinetic Enzyme Assay (for kinact/Ki determination)
This assay is designed to measure the two-step mechanism of covalent inhibition, providing values for both the initial reversible binding (Ki) and the rate of irreversible inactivation (kinact).
Caption: Workflow for the continuous-read kinetic enzyme assay.
Methodology:
-
Reagent Preparation: Prepare assay buffer containing HEPES, MgCl₂, Brij-35, CHAPS, and DTT. Prepare serial dilutions of this compound in DMSO.
-
Enzyme and Inhibitor Incubation: In a suitable microplate, incubate the nonphosphorylated BTK enzyme with varying concentrations of this compound for different time intervals.
-
Kinase Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Signal Detection: The reaction progress is monitored continuously by measuring the production of ADP using a coupled-enzyme system that generates a luminescent signal (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The kinetic data are fitted to a model for irreversible inhibition to determine the values of kinact and Ki. The ratio of kinact/Ki is then calculated to represent the efficiency of covalent modification.[2]
Human Whole Blood CD69 Inhibition Assay
This cell-based assay measures the functional consequence of BTK inhibition in a physiologically relevant matrix by assessing the activation of B-cells.
Caption: Workflow for the human whole blood CD69 inhibition assay.
Methodology:
-
Sample Preparation: Freshly drawn human whole blood (heparinized) is aliquoted into microplate wells.
-
Inhibitor Treatment: this compound is added to the blood samples at a range of concentrations and pre-incubated.
-
B-cell Stimulation: B-cell activation is induced by adding an anti-IgD antibody.
-
Staining: Following stimulation, the cells are stained with fluorescently conjugated antibodies against CD19 (to identify B-cells) and CD69 (an early activation marker).
-
Lysis and Flow Cytometry: Red blood cells are lysed, and the remaining white blood cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of CD19-positive B-cells that are also positive for CD69 is quantified. The IC50 value is determined by plotting the percentage of CD69-positive cells against the concentration of this compound.[2]
KINOMEscan™ Assay
This is a competitive binding assay used to determine the selectivity of a compound against a large panel of kinases. The assay was performed by Eurofins DiscoverX.
Methodology:
The KINOMEscan™ platform utilizes a proprietary active site-directed competition binding assay. In this assay, test compounds are incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag. A displacement of the tagged kinase from the immobilized ligand by the test compound results in a reduced signal. The results are reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound.
Mass Spectrometry for Covalent Binding Confirmation
Mass spectrometry is employed to confirm the covalent adduction of this compound to BTK and to identify the specific site of modification.
Caption: Workflow for mass spectrometry confirmation of covalent binding.
Methodology:
-
Protein-Inhibitor Incubation: Recombinant BTK protein is incubated with an excess of this compound to ensure complete adduction.
-
Sample Preparation: The protein-inhibitor complex is denatured, reduced, and alkylated to cap any unmodified cysteine residues. The protein is then digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The mass of the peptide containing Cys481 is analyzed. A mass shift corresponding to the molecular weight of this compound confirms the covalent modification. The fragmentation pattern of this peptide in the MS/MS analysis further confirms the identity of the modified peptide and the site of adduction.
Conclusion
This compound is a potent and selective covalent inhibitor of BTK that effectively targets the Cys481 residue. Its high biochemical potency translates to robust cellular activity in relevant assays. The experimental protocols and data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on BTK inhibitors and related signaling pathways.
References
BIIB129: A Technical Overview of a Brain-Penetrant BTK Inhibitor for Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research and development of BIIB129, a novel, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK) for the potential treatment of multiple sclerosis (MS). This compound is designed to modulate the activity of B cells and myeloid cells in both the periphery and the central nervous system (CNS), addressing a key driver of MS pathology.[1][2]
Core Mechanism of Action
This compound is a targeted covalent inhibitor (TCI) that irreversibly binds to a cysteine residue in the ATP-binding pocket of BTK.[1] This covalent modification blocks the kinase activity of BTK, which is a critical enzyme in the signaling pathways of various immune cells.[2][3] In B cells, BTK is essential for B-cell receptor (BCR) signaling, which governs their development, activation, and proliferation.[3] In myeloid cells like microglia and macrophages, BTK mediates inflammatory responses through Fc receptor (FcR) signaling.[4][5] By inhibiting BTK in both the periphery and the CNS, this compound aims to reduce the chronic inflammation and neurodegeneration characteristic of MS.[2][3][4]
Quantitative Data Summary
The following tables summarize the key preclinical data for this compound (also referred to as compound 25 in some publications) and its precursors.
Table 1: In Vitro Potency and Cellular Activity
| Compound | Assay | Target/Cell Line | Parameter | Value | Reference |
| This compound (25) | TMD8 B Cell Proliferation | TMD8 Cells | IC50 | 0.82 nM | [6] |
| This compound (25) | Whole Blood CD69 Inhibition | Human Whole Blood (CD19+ B cells) | IC50 | 0.079 µM | [6] |
| Precursor 7 | Biochemical BTK Inhibition | BTK Enzyme | IC50 | 63 nM | [5][7] |
| Precursor 8 | Biochemical BTK Inhibition | BTK Enzyme | IC50 | 4.6 nM | [5][7] |
| Precursor 9 | Biochemical BTK Inhibition | BTK Enzyme | IC50 | 3.4 nM | [5][7] |
| Precursor 10 | Whole Blood CD69 Inhibition | Human Whole Blood | IC50 | 0.33 µM | [5][7] |
| Precursor 10 | Ramos Cell Target Occupancy | Ramos Cells | IC50 | 2.3 nM | [5] |
Table 2: Pharmacokinetic and Physicochemical Properties of this compound (25)
| Parameter | Value | Species/System | Method/Description | Reference |
| Unbound Brain-to-Plasma Ratio (Kp,uu) | 0.11 | Rat | 24-hour IV infusion | [5] |
| Efflux Ratio (ER) | 8.7 | MDCK-MDR1 Cells | Papp(B-A)/Papp(A-B) | [5] |
| Predicted Human Vss | 1.18 L/kg | Human | Single species (monkey) scaling | [5][7] |
| Predicted Human Bioavailability (F) | 18% | Human | Averaging nonclinical F across rat, dog, and monkey | [5][7] |
| Predicted Human Absorption Rate (Ka) | 4 h-1 | Human | Averaged from absorption rate constants in rat, dog, and monkey | [5][7] |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in the development of this compound are outlined below.
Continuous-Read Kinetic Enzyme Assay
This assay was developed to determine the covalent binding kinetics (kinact/Ki) of inhibitors to non-phosphorylated BTK protein. The assay continuously monitors the enzymatic activity of BTK in the presence of the inhibitor, allowing for the calculation of both the initial binding affinity (Ki) and the rate of irreversible inactivation (kinact).
Human Whole Blood CD69 Inhibition Assay
This functional assay measures the ability of a compound to inhibit B-cell activation in a physiologically relevant matrix.
-
Human whole blood is treated with varying concentrations of the BTK inhibitor.
-
B-cell activation is stimulated using an anti-IgD antibody.
-
The expression of the early activation marker CD69 on the surface of CD19-positive B cells is measured by flow cytometry.
-
IC50 values are calculated based on the concentration-dependent inhibition of CD69 expression.[5][7]
TMD8 B-Cell Proliferation Assay
This assay assesses the impact of BTK inhibition on the proliferation of a B-cell lymphoma cell line (TMD8) that is dependent on BTK signaling.
-
TMD8 cells are cultured in the presence of serial dilutions of the inhibitor.
-
Cell proliferation is measured after a defined incubation period using a standard method such as a colorimetric assay (e.g., MTS or WST-1) or by quantifying ATP levels (e.g., CellTiter-Glo®).
-
The IC50 value, representing the concentration of inhibitor that reduces cell proliferation by 50%, is determined.
MDCK-MDR1 Efflux Assay
This in vitro assay is used to assess the potential for a compound to be a substrate of the P-glycoprotein (P-gp or MDR1) efflux transporter, a key component of the blood-brain barrier.
-
Madin-Darby canine kidney (MDCK) cells transfected with the human MDR1 gene are grown as a polarized monolayer on a permeable support.
-
The test compound is added to either the apical (A, blood side) or basolateral (B, brain side) chamber.
-
The amount of compound that permeates to the opposite chamber over time is measured, yielding apparent permeability coefficients (Papp) in both directions (A to B and B to A).
-
The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B). An ER significantly greater than 1 suggests active efflux by P-gp.[5][8]
Rat Constant Infusion Pharmacokinetic Study
This in vivo study determines the steady-state distribution of a compound between the brain and plasma.
-
The compound is continuously infused intravenously into rats over an extended period (e.g., 24 hours) to achieve steady-state concentrations.
-
At the end of the infusion, blood and brain samples are collected.
-
The total concentrations of the compound in plasma and brain tissue are measured.
-
The unbound fraction of the compound in both plasma and brain is determined (e.g., by equilibrium dialysis).
-
The unbound brain-to-plasma ratio (Kp,uu) is calculated, which represents the extent of brain penetration independent of plasma and brain tissue binding.[5]
Visualizations: Signaling Pathways and Experimental Workflows
BTK Signaling Pathway in B-Cells and Myeloid Cells
Caption: BTK signaling pathways in B-cells and myeloid cells and the inhibitory action of this compound.
This compound Preclinical Development Workflow
Caption: Preclinical discovery and development workflow for this compound.
References
- 1. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajmc.com [ajmc.com]
- 3. Bruton tyrosine kinase inhibitors in multiple sclerosis: evidence and expectations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurology.org [neurology.org]
- 5. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
BIIB129: A Technical Overview of its Kinome Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIIB129 is a novel, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of multiple sclerosis.[1][2][3] Its mechanism of action, involving the irreversible binding to a cysteine residue in the ATP-binding pocket of BTK, offers high potency.[1][4] A critical aspect of its preclinical evaluation is the kinome selectivity profile, which defines its specificity and potential for off-target effects. This document provides a detailed technical guide to the kinome selectivity of this compound, including available quantitative data, the experimental protocols used for its determination, and the relevant signaling pathways.
Introduction to this compound
This compound is a targeted covalent inhibitor (TCI) of Bruton's tyrosine kinase, a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[1][4] By inhibiting BTK, this compound is designed to modulate B-cell activation and proliferation, processes implicated in the pathophysiology of multiple sclerosis.[2][3] The covalent nature of its interaction with BTK contributes to its high potency and sustained duration of action.
Kinome Selectivity Profile
The selectivity of a kinase inhibitor is paramount to its safety and efficacy. A high degree of selectivity minimizes the risk of off-target effects that can lead to adverse events. The kinome selectivity of this compound and its precursors has been assessed using comprehensive screening platforms.
Quantitative Kinase Inhibition Data
While the full kinome scan data for this compound has not been publicly released, data for a closely related precursor, compound 10, provides significant insight into its selectivity. A KINOMEscan™ assay was performed, screening the compound against a panel of 403 kinases at a concentration of 1 µM. The results demonstrated a high degree of selectivity, with only seven kinases showing greater than 90% inhibition.[1]
Table 1: Kinome Selectivity of this compound Precursor (Compound 10) at 1 µM
| Kinase Target | Inhibition (%) |
| BTK | >99 |
| TEC | >90 |
| TXK | >90 |
| BMX | >90 |
| ITK | >90 |
| BLK | >90 |
| LYN | >90 |
Note: This data is for a precursor molecule and is intended to be representative of the selectivity profile of this compound. Studies have indicated that this compound has a comparable selectivity pattern.[1]
Experimental Protocols
The kinome selectivity data was generated using the KINOMEscan™ platform, a competition-based binding assay.
KINOMEscan™ Assay Principle
The KINOMEscan™ assay quantitatively measures the binding of a test compound (e.g., this compound) to a panel of kinases. The core components of the assay are:
-
DNA-tagged Kinase: Each kinase in the panel is tagged with a unique DNA identifier.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Test Compound: The compound of interest is added to the assay.
The assay measures the amount of kinase that binds to the immobilized ligand in the presence of the test compound. If the test compound binds to the kinase, it will compete with the immobilized ligand, resulting in a lower amount of DNA-tagged kinase captured on the solid support. The amount of captured kinase is then quantified using qPCR of the DNA tag.
Experimental Workflow
Caption: KINOMEscan™ Experimental Workflow.
This compound Mechanism and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting BTK within the B-cell receptor (BCR) signaling pathway.
Covalent Inhibition Mechanism
This compound is a covalent inhibitor, forming an irreversible bond with a specific cysteine residue (Cys481) located in the ATP-binding site of the BTK enzyme. This covalent modification permanently inactivates the kinase, leading to a sustained inhibition of its downstream signaling activities.
B-Cell Receptor (BCR) Signaling Pathway
The BCR signaling pathway is a cascade of intracellular events initiated by the binding of an antigen to the B-cell receptor. This pathway is crucial for B-cell development, activation, proliferation, and differentiation. BTK is a key kinase in this pathway, and its inhibition by this compound effectively blocks these downstream cellular responses.
Caption: B-Cell Receptor (BCR) Signaling Pathway and the point of this compound inhibition.
Conclusion
The available data on the kinome selectivity of this compound and its precursors suggest that it is a highly selective inhibitor of BTK. This high selectivity, combined with its covalent mechanism of action and brain-penetrant properties, makes this compound a promising therapeutic candidate for multiple sclerosis. Further detailed quantitative data on the full kinome scan of this compound will be beneficial for a complete understanding of its off-target profile. The experimental methodologies and pathway diagrams provided in this guide offer a comprehensive technical overview for researchers and drug development professionals in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
BIIB129: A Technical Whitepaper on its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIIB129 is a novel, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of multiple sclerosis (MS).[1][2][3][4] This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of this compound. All quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Visualizations of key pathways and workflows are rendered using the DOT language to facilitate understanding of complex relationships.
Introduction
Multiple sclerosis is a chronic autoimmune disease of the central nervous system (CNS) characterized by inflammation, demyelination, and neurodegeneration.[1][2][3][5] Bruton's tyrosine kinase (BTK) is a crucial signaling enzyme in B cells and myeloid cells, both of which are implicated in the pathology of MS.[1][2][3][5] Inhibition of BTK is a promising therapeutic strategy to modulate the autoimmune response in MS. This compound was designed as a highly selective and brain-penetrant covalent BTK inhibitor to address the need for therapies that can act on immune cells within the CNS.[1][2][3][4]
Discovery of this compound
The discovery of this compound was the culmination of a structure-based drug design and lead optimization effort to identify a potent, selective, and brain-penetrant BTK inhibitor. The optimization process focused on enhancing CNS penetration while maintaining high potency and selectivity. This led to the identification of this compound, which exhibits a distinct binding mode and a favorable preclinical profile.[1]
Physicochemical and Pharmacokinetic Properties
This compound was engineered for favorable CNS drug-like properties. A summary of its key physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties is presented in Table 1.
Table 1: Physicochemical and In Vitro ADME Properties of this compound and a Key Intermediate (Compound 10)
| Property | Compound 10 | This compound |
| BTK IC50 (nM) | 0.5 | 0.4 |
| BTK log(kinact/Ki) (M-1s-1) | 4.43 | 5.24 |
| Human Whole Blood CD69 IC50 (µM) | 0.33 | 0.046 |
| Ramos Cell BTK Target Occupancy IC50 (nM) | 2.3 | 0.9 |
| TMD8 B-cell Proliferation IC50 (nM) | 0.6 | 0.2 |
| Rat Liver Microsomal Clint (mL/min/kg) | 133 | 29 |
| Human Liver Microsomal Clint (mL/min/kg) | 79 | 15 |
| MDCK-MDR1 Efflux Ratio | 5.4 | 1.8 |
| GSH t1/2 (min) | 13 | 114 |
| Rat Kp,uu | 0.37 | 0.8 |
Data sourced from the primary publication on the discovery of this compound.
In Vivo Pharmacokinetics
The pharmacokinetic profile of this compound was assessed in preclinical species. Key parameters are summarized in Table 2.
Table 2: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (mg/kg) | Route | CL (mL/min/kg) | Vss (L/kg) | t1/2 (h) | F (%) |
| Rat | 1 | IV | 25 | 2.3 | 1.1 | - |
| Rat | 10 | PO | - | - | - | 71 |
| Dog | 0.5 | IV | 11 | 3.1 | 3.3 | - |
| Dog | 2 | PO | - | - | - | 100 |
CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life; F: Bioavailability. Data sourced from the primary publication on the discovery of this compound.
Kinase Selectivity
This compound demonstrates high selectivity for BTK over other kinases. The kinome scan data reveals minimal off-target activity.
Table 3: Kinase Selectivity of this compound
| Kinase | % Inhibition at 1 µM |
| BTK | >99 |
| TEC | 95 |
| TXK | 92 |
| BMX | 85 |
| ITK | 70 |
Data represents a selection of kinases from a broader kinome scan. Sourced from the primary publication on the discovery of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through a multi-step process, with the key final step involving the coupling of a pyrazolopyrazine core with an acrylamide warhead.
Caption: High-level schematic of the final step in the synthesis of this compound.
Experimental Protocols
Synthesis of N-((1s,3s)-3-((6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl)oxy)-1-methylcyclobutyl)acrylamide (this compound)
To a solution of (1s,3s)-N,3-dimethyl-3-((6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl)oxy)cyclobutan-1-amine (Intermediate 33, 4.1 g, 9.8 mmol) and diisopropylethylamine (DIPEA, 2.8 g, 21.7 mmol) in tetrahydrofuran (THF, 50 mL) at 0 °C, acryloyl chloride (819 mg, 9.04 mmol) is added. After 30 minutes, the reaction is diluted with ethyl acetate (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL) is added. The mixture is stirred vigorously while warming to room temperature for 30 minutes. The organic layer is separated, washed with water and brine, dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography followed by recrystallization to yield this compound as a crystalline solid.[1]
BTK Biochemical Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) for BTK is determined using a continuous-read kinetic enzyme assay with nonphosphorylated BTK protein. The assay measures the rate of substrate phosphorylation in the presence of varying concentrations of the inhibitor.
Human Whole Blood CD69 Inhibition Assay
Fresh human whole blood is treated with various concentrations of this compound. B-cell activation is stimulated by the addition of an anti-IgD antibody. After incubation, red blood cells are lysed, and the expression of the activation marker CD69 on the surface of CD19+ B cells is quantified using flow cytometry. The IC50 is calculated from the dose-response curve.
Ramos Cell BTK Target Occupancy Assay
Ramos cells, a human B-cell line, are incubated with different concentrations of this compound. A biotinylated covalent BTK probe is then added, which binds to the unoccupied BTK active sites. The amount of probe bound is quantified by flow cytometry, and the IC50 for target occupancy is determined.
In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE, an animal model of MS, is induced in mice.[6] Mice are then treated with this compound or vehicle. The clinical severity of the disease is monitored daily using a standardized scoring system. The efficacy of this compound is evaluated by its ability to reduce the clinical signs of EAE.
Mechanism of Action and Signaling Pathway
This compound is a targeted covalent inhibitor of BTK. It forms an irreversible bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to sustained inhibition of its kinase activity. This, in turn, blocks downstream signaling pathways that are crucial for B-cell and myeloid cell activation, proliferation, and survival.
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow: In Vivo Efficacy Study
The workflow for assessing the in vivo efficacy of this compound in a preclinical model of multiple sclerosis is a multi-step process.
Caption: Workflow for the in vivo efficacy assessment of this compound in the EAE model.
Conclusion
This compound is a potent, selective, and brain-penetrant covalent inhibitor of BTK with a promising preclinical profile for the treatment of multiple sclerosis. Its discovery was guided by a rational design approach to optimize for CNS penetration and potent target engagement. The synthesis is well-defined, and robust in vitro and in vivo assays have been established to characterize its activity. Further clinical investigation is warranted to determine the therapeutic potential of this compound in patients with MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
BIIB129 Structure-Activity Relationship Studies: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) studies of BIIB129, a novel, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK). This compound has been developed as a potential immunomodulating therapy for multiple sclerosis (MS) due to its high selectivity and efficacy in preclinical models.[1][2][3][4][5][6] This document details the key findings from these studies, including quantitative biochemical and cellular assay data, experimental methodologies, and the underlying signaling pathways.
Core Structure and Pharmacophore
The development of this compound stemmed from a targeted effort to create a differentiated BTK inhibitor with improved kinome selectivity, favorable physicochemical properties, and the ability to penetrate the central nervous system (CNS).[1] The core strategy involved utilizing a targeted covalent inhibitor (TCI) approach.[1][2][4][5][6] This design paradigm leverages an irreversible covalent bond with a specific cysteine residue (Cys481) in the ATP binding pocket of BTK, a feature present in only a small number of other kinases.[1]
The SAR studies for this compound focused on optimizing a novel chemical scaffold to achieve high potency and selectivity. A key structural feature is the use of a constrained cyclobutyl-containing linker, which was systematically modified to enhance inhibitory activity.[6] This strategic exploration of the linker's structure was crucial in identifying compounds with picomolar biochemical inhibitory potency.[1]
Quantitative Structure-Activity Relationship Data
The following tables summarize the key quantitative data from the SAR studies of this compound and its analogs. These data highlight the iterative optimization process that led to the identification of this compound (also referred to as compound 25 in the primary literature).
| Compound | BTK IC50 (nM) | log(kinact/Ki) | WB CD69 IC50 (µM) | Ramos BTK TO IC50 (nM) | TMD8 IC50 (nM) | Emax (%) |
| 8 | - | 3.33 | - | - | - | - |
| 9 | - | 3.50 | - | - | - | - |
| 10 | 0.5 | 4.43 | 0.33 | 2.3 | - | - |
| 13 | - | - | - | - | 0.60 | 30 |
| 21 | - | - | - | - | - | - |
| 22 | - | - | - | - | - | - |
| This compound (25) | - | - | - | - | - | - |
Data sourced from "Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis".[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
BTK Enzyme Inhibition Assay (kinact/Ki)
A novel continuous-read kinetic enzyme assay was developed to measure both the reversible binding affinity (Ki) and the rate of irreversible covalent bond formation (kinact). This assay was instrumental in driving the medicinal chemistry optimization of the covalent inhibitors. The assay continuously monitors the enzymatic activity of BTK in the presence of the inhibitor, allowing for the calculation of the kinetic parameters that define the covalent inhibition.[1]
Human Whole Blood (WB) CD69 Inhibition Assay
This assay assesses the functional effect of the inhibitors on B cell activation in a physiologically relevant matrix. Human whole blood was stimulated with anti-IgD to induce B cell receptor (BCR) signaling, leading to the upregulation of the activation marker CD69 on the surface of B cells. The potency of the inhibitors was determined by measuring the concentration-dependent inhibition of CD69 expression using flow cytometry.[1]
Ramos Cell BTK Target Occupancy (TO) Assay
The target occupancy assay was performed in Ramos cells, a human B-lymphoma cell line, to quantify the extent of BTK engagement by the inhibitor in a cellular context. This assay provides a direct measure of how effectively the compound binds to its intended target within a living cell.[1]
TMD8 Cell Proliferation Assay
The TMD8 cell line, derived from a diffuse large B-cell lymphoma, was used to evaluate the antiproliferative effects of the BTK inhibitors. The assay measures the ability of the compounds to inhibit the growth of these cancer cells, which are dependent on BTK signaling for their proliferation. The maximum effect (Emax) was also determined to identify compounds that may induce only a partial response.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the SAR studies of this compound.
Conclusion
The structure-activity relationship studies of this compound have successfully identified a potent, selective, and brain-penetrant covalent inhibitor of BTK. The systematic optimization of the chemical scaffold, guided by a suite of robust biochemical and cellular assays, has led to a clinical candidate with a promising profile for the treatment of multiple sclerosis.[1][2][3][4][5][6] The detailed data and methodologies presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of BIIB129: A Novel Covalent BTK Inhibitor for Multiple Sclerosis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
BIIB129 is a novel, brain-penetrant, and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of multiple sclerosis (MS).[1][2][3][4][5][6] Preclinical data demonstrate that this compound effectively modulates B cell and myeloid cell functions, which are central to the inflammatory pathology of MS.[2][4] Its distinct molecular structure and binding mode confer high selectivity, and it has shown efficacy in preclinical models of B cell proliferation within the central nervous system (CNS).[1][2][4][7] This document provides a comprehensive overview of the preclinical characterization of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties, to support its potential as a transformative therapy for MS.
Mechanism of Action
This compound is a targeted covalent inhibitor that irreversibly binds to a cysteine residue in the ATP-binding pocket of BTK.[1] BTK is a key non-receptor tyrosine kinase in the TEC kinase family, playing a crucial role in the signaling pathways of B cells and myeloid cells.[2][4][7] By inhibiting BTK, this compound effectively attenuates B cell receptor (BCR) signaling, thereby modulating B cell activation and proliferation.[1][7] This targeted action is anticipated to reduce the chronic inflammation that drives neurodegeneration in multiple sclerosis.[8]
Caption: this compound covalently inhibits BTK, blocking downstream signaling from the B cell receptor.
Quantitative Pharmacology
The preclinical pharmacological profile of this compound has been characterized through a series of in vitro assays to determine its potency and selectivity.
| Assay Type | Parameter | Value | Species |
| Biochemical BTK Inhibition | IC50 | 0.5 nM | Human |
| Covalent Binding Efficiency | log(kinact/Ki) | 4.43 | Human |
| Whole Blood CD69 Inhibition (anti-IgD stimulated) | IC50 | 0.33 µM | Human |
Table 1: In vitro potency of this compound.[1]
Kinome Selectivity
This compound exhibits a high degree of selectivity for BTK. In a kinome scan profiling against 403 kinases, this compound at a concentration of 1 µM inhibited only seven other kinases by more than 90%.[1] This high selectivity is attributed to its unique binding mode.[1][2][4]
Caption: Workflow for determining the kinome selectivity of this compound.
Experimental Protocols
BTK Enzyme Inhibition Assay
A continuous-read kinetic enzyme assay was developed to determine the biochemical inhibitory potency (IC50) and covalent binding efficiency (kinact/Ki) of this compound. The assay measures the rate of substrate phosphorylation by recombinant human BTK in the presence of varying concentrations of the inhibitor. Fluorescence is monitored over time to determine the reaction kinetics.[1]
Human Whole Blood CD69 Inhibition Assay
To assess the functional effect of this compound on B cells in a physiological context, a human whole blood assay was utilized.[1] Freshly drawn human whole blood was treated with various concentrations of this compound. B cell activation was induced by stimulation with an anti-IgD antibody. The expression of the early activation marker CD69 on the surface of B cells was measured by flow cytometry to determine the IC50 of this compound.[1]
In Vivo Efficacy
This compound has demonstrated efficacy in preclinical models relevant to multiple sclerosis, specifically in models of B cell proliferation within the CNS.[1][2][4] These studies support the potential of this compound to address the central nervous system inflammation characteristic of MS.
Safety and Pharmacokinetics
Preclinical studies have indicated that this compound possesses a favorable safety profile, making it suitable for clinical development as an immunomodulatory therapy for MS.[1][2][4] It exhibits CNS-drug-like properties and low efflux by the multidrug resistance protein 1 (MDR1), suggesting good brain penetrance.[1] The compound's pharmacokinetic properties support a low projected total human daily dose.[1][2][4] During lead optimization, it was noted that covalent BTK inhibitors can be susceptible to conjugation with endogenous glutathione (GSH), which can lead to clearance.[9]
Conclusion
The preclinical data for this compound strongly support its development as a novel, targeted therapy for multiple sclerosis. Its high potency, selectivity, and brain penetrance, combined with a favorable safety profile, suggest that this compound could offer a significant therapeutic advantage. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this promising BTK inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Collection - Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 7. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
BIIB129 Target Engagement in the Central Nervous System: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of BIIB129, a brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK) under investigation for the treatment of multiple sclerosis (MS). This document outlines the mechanism of action, target engagement in the central nervous system (CNS), and summarizes key preclinical data. Detailed experimental protocols and visualizations of relevant biological pathways are included to support further research and development efforts.
Core Mechanism and Target Profile
This compound is a targeted covalent inhibitor (TCI) designed for high selectivity and brain penetrance.[1][2][3][4][5] Its primary target, Bruton's tyrosine kinase (BTK), is a nonreceptor tyrosine kinase belonging to the TEC family of kinases.[2][3][4][6] BTK is a crucial regulator of B cell and myeloid cell activation, migration, and function.[2][3][4][6][7] In the context of multiple sclerosis, these cell types are considered central to the inflammatory pathology that drives disease progression within the CNS.[2][3][4][5][7]
The therapeutic strategy behind this compound is to modulate the inflammatory responses mediated by B cells and microglia within the CNS.[1][6] this compound accomplishes this through a covalent binding mechanism with a cysteine residue located in the ATP binding pocket of BTK, a feature present in only a small number of other kinases.[1][6] This irreversible inhibition of BTK is intended to attenuate the signaling pathways that lead to neuroinflammation and subsequent neuronal damage.[8]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, demonstrating its potency, selectivity, and CNS penetration.
Table 1: Biochemical Potency of this compound and Related Compounds [1][4]
| Compound | BTK IC50 (nM) |
| This compound (25) | 3.4 |
| Chiral Pyrrolidine 8 | 4.6 |
Table 2: Physicochemical Properties for CNS Targeting [6]
| Compound | Molecular Weight (amu) | tPSA (Ų) | H-bond Donors | CNS MPO Score |
| Hit 7 | 352 | 78 | 0 | 6.0 |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting BTK, a key component of the B cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to B cell activation, proliferation, and differentiation. BTK plays a critical role in transducing these signals. By covalently binding to BTK, this compound effectively blocks this pathway.
Caption: this compound covalently inhibits BTK, blocking the B cell receptor signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following protocols are based on the descriptions provided in the preclinical characterization of this compound.
Continuous-Read Kinetic Enzyme Assay
A novel continuous-read kinetic enzyme assay was developed to determine the biochemical potency of covalent inhibitors like this compound. This assay is essential for understanding the two-step mechanism of covalent binding, which involves an initial reversible binding step (defined by Ki) followed by an irreversible covalent bond formation (defined by kinact).[1]
Objective: To measure the rate of covalent modification of BTK by an inhibitor.
Materials:
-
Recombinant BTK enzyme
-
Fluorescently labeled substrate
-
Test compounds (e.g., this compound)
-
Assay buffer
-
Microplate reader with kinetic read capabilities
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the recombinant BTK enzyme with the assay buffer.
-
Add the test compound to the enzyme solution and incubate for a defined period to allow for reversible binding.
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate.
-
Immediately begin monitoring the fluorescence signal in real-time using a microplate reader.
-
The rate of substrate turnover is measured over time. The rate of inactivation (kinact) and the dissociation constant (Ki) are calculated by fitting the data to a model of covalent inhibition.
Caption: Workflow for the continuous-read kinetic enzyme assay to determine inhibitor potency.
In Vivo Model of B Cell Proliferation in the CNS
To assess the efficacy of this compound in a disease-relevant context, a preclinical in vivo model of B cell proliferation in the CNS was utilized.[1][6]
Objective: To evaluate the dose-dependent effect of this compound on B cell proliferation within the CNS of a mouse model.
Model: A mouse model with TMD8 cells (a B-cell line) isolated from the CNS.
Procedure:
-
Administer varying doses of this compound to the animals.
-
Use flow cytometry to analyze the expression of CD36 and CD19 on the isolated cells.
-
Quantify the dose-response relationship, with maximal inhibition observed at a specific dose (e.g., 25 mg/kg).[1]
Translational PK/PD Modeling for Human Dose Projection
Translational quantitative pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation were employed to predict the BTK target occupancy in the human CNS following dosing with this compound.[1][6] This modeling is critical for estimating the efficacious clinical dose.
Objective: To predict the human dose of this compound required to achieve a therapeutic level of BTK occupancy in the CNS.
Methodology:
-
Gather preclinical data on this compound's pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (relationship between drug concentration and effect).
-
Develop a mathematical model that describes the PK/PD relationship in the preclinical species.
-
Scale the model to predict human pharmacokinetics and pharmacodynamics, taking into account inter-species differences.
-
Simulate various dosing regimens (e.g., twice-daily dosing) to predict the resulting BTK occupancy in the human CNS.
-
The model predicted that a daily dose in the range of 40 to 80 mg would achieve 90% target occupancy of BTK in the human CNS.[6]
Caption: Logical flow of translational PK/PD modeling for human dose projection of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Collection - Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
BIIB129: A Technical Overview of its Effects on B-Cell and Myeloid Cell Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIB129 is a covalent, selective, and brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5][6][7][8][9] BTK is a crucial signaling enzyme in B-cells and myeloid cells, playing a key role in their activation, proliferation, and function.[4][6][7] This technical guide provides an in-depth overview of the preclinical data on this compound's effects on these immune cell populations, detailing the experimental methodologies and summarizing the key quantitative findings.
Core Mechanism of Action
This compound exerts its effects by irreversibly binding to the cysteine 481 residue in the active site of BTK.[10] This covalent inhibition blocks the downstream signaling pathways that are critical for B-cell and myeloid cell function. In B-cells, BTK is a central component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and differentiation.[4] In myeloid cells, BTK is involved in signaling downstream of Fc receptors (FcRs), which are important for processes such as phagocytosis and cytokine release.[4]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo preclinical data for this compound, demonstrating its potency and efficacy in modulating B-cell and myeloid cell function.
| In Vitro Assay | Cell Type/System | Parameter | This compound Value | Reference |
| Biochemical BTK Inhibition | Recombinant Human BTK | IC50 | 3.4 nM | [1] |
| Human Whole Blood CD69 Inhibition | Human Whole Blood (CD19+ B-cells) | IC50 | 0.33 µM | [1] |
| BTK Target Occupancy | Ramos (human B-lymphoma) cells | IC50 | 2.3 nM | [1] |
| In Vivo Model | Cell Line | Animal Model | Dosing | Effect | Reference |
| CNS B-cell Proliferation | TMD8 (human B-cell lymphoma) | Immunodeficient Mice | 2.5, 10, and 25 mg/kg, BID | Dose-dependent inhibition of B-cell proliferation in the CNS | [7] |
Experimental Protocols
Biochemical BTK Inhibition Assay
Methodology: A continuous-read kinetic enzyme assay was utilized to determine the biochemical potency of this compound against recombinant human BTK. The assay measures the rate of substrate phosphorylation by BTK in the presence of varying concentrations of the inhibitor.
Protocol:
-
Recombinant human BTK enzyme is incubated with a fluorescently labeled peptide substrate and ATP.
-
This compound is added at a range of concentrations.
-
The rate of substrate phosphorylation is monitored in real-time by measuring the change in fluorescence polarization.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Human Whole Blood CD69 Inhibition Assay
Methodology: This assay assesses the functional effect of this compound on B-cell activation in a physiologically relevant matrix. CD69 is an early marker of lymphocyte activation.
Protocol:
-
Freshly collected human whole blood is pre-incubated with a range of concentrations of this compound.
-
B-cell activation is stimulated by adding an anti-IgD antibody, which cross-links the B-cell receptor.
-
Following incubation, red blood cells are lysed.
-
The expression of CD69 on the surface of CD19-positive B-cells is measured by flow cytometry.
-
IC50 values are determined from the dose-response curve of CD69 expression versus inhibitor concentration.[1]
BTK Target Occupancy Assay in Ramos Cells
Methodology: This assay quantifies the extent to which this compound binds to its target, BTK, within a cellular context.
Protocol:
-
Ramos cells, a human Burkitt's lymphoma cell line with high BTK expression, are treated with various concentrations of this compound for a specified time.
-
Cells are then lysed, and the cell lysates are incubated with a fluorescently labeled probe that binds to the active site of BTK.
-
The amount of probe that binds to BTK is inversely proportional to the amount of BTK occupied by this compound.
-
The fluorescence signal is measured, and the IC50 for target occupancy is calculated.[1]
In Vivo CNS B-cell Proliferation Model (TMD8 Xenograft)
Methodology: This preclinical model evaluates the ability of this compound to inhibit the proliferation of B-cells within the central nervous system (CNS).
Protocol:
-
TMD8 human B-cell lymphoma cells are stereotactically implanted into the brains of immunodeficient mice.
-
After a period of tumor establishment, mice are treated with this compound or vehicle control at various doses and schedules (e.g., twice daily oral administration).
-
At the end of the treatment period, the brains are harvested.
-
The proliferation of TMD8 cells in the CNS is assessed by immunohistochemistry for proliferation markers (e.g., Ki-67) or by quantifying tumor size.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the described experiments.
Caption: B-Cell Receptor (BCR) Signaling Pathway and the inhibitory effect of this compound.
Caption: Myeloid Cell Fc Receptor (FcR) Signaling and the inhibitory action of this compound.
Caption: Experimental workflow for the whole blood CD69 inhibition assay.
Caption: Workflow for the in vivo TMD8 xenograft model.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to BIIB033 (Opicinumab) for Multiple Sclerosis Research
Introduction
Multiple Sclerosis (MS) is a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS).[1][2] While current disease-modifying therapies primarily target the inflammatory aspects, there is a significant unmet need for treatments that can promote remyelination and repair existing neurological damage.[3][4] One avenue of investigation has been the inhibition of factors that negatively regulate myelination. BIIB033, also known as Opicinumab, is a fully human monoclonal antibody that was developed to target LINGO-1 (Leucine-Rich Repeat and Immunoglobulin-Like Domain-Containing Nogo Receptor-Interacting Protein 1), a potent negative regulator of oligodendrocyte differentiation and myelination.[3][4][5][6][7] This guide provides a technical overview of BIIB033, its mechanism of action, and a summary of key clinical research findings.
Core Mechanism of Action: LINGO-1 Inhibition
LINGO-1 is a protein found exclusively in the central nervous system that plays a crucial role in preventing the maturation of oligodendrocyte precursor cells (OPCs) into myelin-producing oligodendrocytes.[3][4] By blocking the action of LINGO-1, Opicinumab was designed to allow these immature cells to differentiate, mature, and ultimately repair the damaged myelin sheath surrounding nerve fibers.[3][4][7] This proposed mechanism offered a novel, reparative approach to treating MS, distinct from the anti-inflammatory strategies of other therapies.
Caption: Proposed mechanism of action for BIIB033 (Opicinumab).
Clinical Development Program
Opicinumab (BIIB033) was evaluated in a series of clinical trials to assess its safety, tolerability, and efficacy in promoting remyelination and improving disability in patients with MS and related demyelinating conditions. Despite promising preclinical data, the development program was ultimately discontinued after Phase 2 studies failed to meet their primary endpoints.[7][8]
Experimental Protocols: Key Phase 2 Studies
1. RENEW Study (NCT01721161)
-
Objective: To assess the efficacy and safety of Opicinumab in promoting remyelination after a first episode of acute optic neuritis (AON), a condition often associated with MS.[3][8][9]
-
Methodology: This was a randomized, double-blind, placebo-controlled Phase 2 trial.[9] 82 participants (aged 18-55) were enrolled within 28 days of their first AON episode.[9] All participants first received standard-of-care high-dose intravenous methylprednisolone. They were then randomized (1:1) to receive either 100 mg/kg of Opicinumab or a placebo via intravenous infusion every four weeks for a total of six doses.[8][9] The primary endpoint was the recovery of optic nerve conduction latency, measured by full-field visual evoked potential (FF-VEP) at week 24, comparing the affected eye to the unaffected fellow eye.[9]
-
Workflow Diagram:
Caption: Workflow for the RENEW clinical trial.
2. SYNERGY Study (NCT01864148)
-
Objective: To evaluate the efficacy, safety, and tolerability of different doses of Opicinumab as an add-on therapy to intramuscular interferon beta-1a in participants with relapsing forms of MS.[6][10]
-
Methodology: This was a large, multicenter, dose-ranging, double-blind, placebo-controlled Phase 2 study.[10] 418 participants with relapsing MS were enrolled.[8][10] Patients continued their treatment with intramuscular interferon beta-1a and were randomized to one of four doses of Opicinumab (3, 10, 30, or 100 mg/kg) or placebo, administered via intravenous infusion every four weeks for 72 weeks.[10] The primary endpoint was a complex overall response score that integrated improvement and worsening across multiple disability measures, including walking speed, hand dexterity, and cognition.[8][10]
Quantitative Data Summary
The clinical trials for Opicinumab (BIIB033) generated extensive data. While the studies ultimately did not meet their primary objectives, the results provide valuable insights for future remyelination research.
Table 1: Key Outcomes of the RENEW Study in Acute Optic Neuritis
| Endpoint | BIIB033 (100 mg/kg) | Placebo | Result |
| Primary: FF-VEP Latency Recovery (ms) | 7.55 ms Improvement | 3.57 ms Improvement | Did not meet primary endpoint (p=0.26)[4] |
| Secondary: Visual Function | No significant change | No significant change | No statistically significant difference[4] |
| Secondary: Retinal Thickness (OCT) | No significant change | No significant change | No statistically significant difference[4] |
| Safety: Severe Adverse Events | 7% (3 of 41) | 5% (2 of 41) | Similar incidence between groups[9] |
Note: A per-protocol analysis suggested a potential treatment effect, with a 34% improvement in latency recovery for the Opicinumab group, but the primary intention-to-treat analysis was not significant.[4]
Table 2: Key Outcomes of the SYNERGY Study in Relapsing MS
| Endpoint | BIIB033 (All Doses) | Placebo | Result |
| Primary: Overall Response Score | No dose-linear improvement | - | Did not meet primary endpoint[10] |
| Disability Improvement Trend | Weak evidence for improvement at 10 mg/kg (p=0.064) and 30 mg/kg (p=0.022) | - | No overall significant effect[10] |
| Confirmed Disability Worsening | No overall effect | - | No significant difference (p=0.53)[10] |
| Safety | Well-tolerated | - | No major safety signals identified[10] |
Opicinumab (BIIB033) represented a pioneering effort to develop a remyelinating therapy for multiple sclerosis by targeting the LINGO-1 pathway. Phase 1 trials demonstrated that the drug was well-tolerated and showed favorable pharmacokinetics.[5] However, larger Phase 2 studies, RENEW and SYNERGY, failed to demonstrate a statistically significant clinical benefit on their primary endpoints, leading to the discontinuation of its clinical development.[8][10] Despite this outcome, the research into BIIB033 has provided the scientific community with crucial data and a deeper understanding of the complexities of promoting CNS repair, informing the ongoing development of next-generation neuroreparative therapies for multiple sclerosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple Sclerosis | Tau in Multiple Sclerosis: A Review of Therapeutic Potential | springermedicine.com [springermedicine.com]
- 3. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 4. Opicinumab - Wikipedia [en.wikipedia.org]
- 5. Randomized phase I trials of the safety/tolerability of anti-LINGO-1 monoclonal antibody BIIB033 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BIIB033 | Multiple Sclerosis Discovery Forum [msdiscovery.org]
- 7. opicinumab | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Opicinumab (anti-LINGO-1) | MS Trust [mstrust.org.uk]
- 9. Safety and efficacy of opicinumab in acute optic neuritis (RENEW): a randomised, placebo-controlled, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Opicinumab: is it a potential treatment for multiple sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
BIIB129 IUPAC name and chemical properties.
An In-depth Technical Guide to BIIB129: A Covalent BTK Inhibitor
This technical guide provides a comprehensive overview of this compound, a covalent, selective, and brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK). It is intended for researchers, scientists, and professionals in drug development interested in the chemical properties, mechanism of action, and preclinical data of this compound, which is under investigation for the treatment of multiple sclerosis (MS).
Core Chemical Identity and Properties
This compound is a structurally distinct small molecule designed for high selectivity and central nervous system (CNS) penetration.[1][2][3] Its chemical nomenclature and key physicochemical properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-methyl-N-[cis-3-methyl-3-[[6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxy]cyclobutyl]-2-propenamide | [4] |
| Alternate IUPAC Name | N-Methyl-N-[(1s,3s)-3-methyl-3-[[6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]oxy]cyclobutyl]prop-2-enamide | [5] |
| CAS Number | 2770960-52-4 | [4][5] |
| Molecular Formula | C₁₉H₂₂N₆O₂ | [4][5] |
| Molecular Weight | 366.42 g/mol | [3][5] |
| Appearance | Solid | [4][5] |
| Solubility | DMSO: ≥ 10 mg/mL; Ethanol: Sparingly soluble (1-10 mg/mL) | [4] |
| SMILES | C--INVALID-LINK--(C1)OC2=NC(C(C=N3)=CN3C)=CN4C2=CC=N4 | [4] |
| InChI Key | WBFSPPPOPIJCLF-DHFPXDALSA-N | [4][5] |
Mechanism of Action and Signaling Pathway
This compound is a targeted covalent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family.[1][2] BTK is a critical signaling protein in B cells and myeloid cells.[1][2]
The molecule acts by forming an irreversible covalent bond with a specific cysteine residue (Cys481) located within the ATP-binding pocket of the BTK enzyme.[1][6] This covalent binding permanently inactivates the kinase, blocking its downstream signaling functions.
BTK plays a crucial role in:
-
B Cell Receptor (BCR) Signaling : It is essential for B cell development, differentiation, and activation.[1][7] Inhibition of BTK is expected to block the proliferation and effector functions of B cells.[1]
-
Myeloid Cell Activation : In innate immune cells like microglia, macrophages, and monocytes, BTK is involved in Fc receptor (FcR) signaling, which leads to the secretion of cytokines and other inflammatory responses.[1]
By inhibiting BTK in both B cells and myeloid cells within the periphery and the CNS, this compound is proposed to reduce the chronic neuroinflammation that drives neurodegeneration in multiple sclerosis.[1][8]
Preclinical Biological Activity
This compound has demonstrated potent and selective inhibitory activity in both cellular and in vivo models. Its efficacy is attributed to its covalent mechanism, which leads to sustained target engagement.
Table 2: Preclinical Efficacy and Selectivity of this compound
| Assay / Model | Endpoint | Value | Reference(s) |
| Cellular Activity | |||
| Human Whole Blood CD69 Activation Assay | IC₅₀ | 7.9 nM | [4] |
| In Vivo Activity | |||
| Anti-MOG Antibody-Induced Microglia Activation (Mice) | ED₅₀ | 1.5 mg/kg | [4] |
| Selectivity | |||
| Kinase Panel Screen (vs. 403 kinases) | % Inhib. | Selective at 1 µM | [4] |
Experimental Protocols
The characterization of this compound involved several key assays to determine its potency, mechanism, and in vivo efficacy. The methodologies for these experiments are detailed below.
Continuous-Read Kinetic Enzyme Assay
To elucidate the two-step covalent binding mechanism, a continuous-read kinetic enzyme assay was developed to measure both the initial reversible binding (Kᵢ) and the subsequent rate of irreversible inactivation (kᵢₙₐ꜀ₜ).
-
Principle : This assay continuously monitors the enzymatic activity of BTK over time in the presence of the inhibitor. The rate of activity loss is used to calculate the kinetic parameters.
-
Methodology :
-
Recombinant BTK enzyme is incubated with a suitable substrate that produces a detectable signal (e.g., fluorescence) upon phosphorylation.
-
This compound is added at various concentrations to initiate the reaction.
-
The reaction progress is monitored in real-time using a plate reader.
-
The resulting kinetic data are fitted to a model for covalent inhibition to determine the Kᵢ and kᵢₙₐ꜀ₜ values.
-
Human Whole Blood CD69 Activation Assay (IC₅₀ Determination)
This assay measures the potency of this compound in a physiologically relevant ex vivo setting.
-
Principle : CD69 is an early activation marker on the surface of lymphocytes. The assay quantifies the ability of this compound to inhibit the anti-IgD-induced expression of CD69 on B cells in whole blood.
-
Methodology :
-
Freshly collected human whole blood is treated with a range of this compound concentrations.
-
B cells are stimulated with an anti-IgD antibody to induce activation via the BCR pathway.
-
After incubation, red blood cells are lysed.
-
The expression of CD69 on the B cell surface is quantified using flow cytometry with fluorescently labeled antibodies against B cell markers (e.g., CD19) and CD69.
-
The concentration of this compound that causes 50% inhibition of CD69 expression (IC₅₀) is calculated.
-
In Vivo Microglia Activation Model (ED₅₀ Determination)
This animal model assesses the ability of this compound to engage its target in the CNS and produce a pharmacodynamic effect.
-
Principle : The model uses anti-myelin oligodendrocyte glycoprotein (MOG) antibodies to induce the activation of microglia, the resident immune cells of the CNS. The efficacy of this compound is measured by its ability to suppress this activation.
-
Methodology :
-
Mice are administered various doses of this compound.
-
Microglia activation is induced by the administration of anti-MOG antibodies.
-
Brain tissue is collected, and the level of microglia activation is assessed using techniques such as immunohistochemistry or flow cytometry to measure specific activation markers.
-
The dose of this compound that produces 50% of the maximal inhibitory effect (ED₅₀) is determined.
-
References
- 1. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. BIIB-129 ; BIIB 129 ; this compound | CAS 2770960-52-4 | Sun-shinechem [sun-shinechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
In-Depth Technical Guide: BIIB129 (CAS RN 2770960-52-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIB129 is a preclinical, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK) developed for the potential treatment of multiple sclerosis (MS).[1][2][3] As a targeted covalent inhibitor (TCI), this compound forms an irreversible bond with its target, offering a distinct pharmacological profile.[1][2] BTK is a critical enzyme in the signaling pathways of B cells and myeloid cells, which are implicated in the chronic neuroinflammation characteristic of MS.[2][4] this compound has demonstrated high selectivity and efficacy in preclinical models, suggesting its potential as an immunomodulating therapy with a low projected human daily dose.[1][2][5]
Physicochemical and Pharmacological Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Source |
| CAS Number | 2770960-52-4 | |
| Molecular Formula | C₁₉H₂₂N₆O₂ | [6] |
| Molecular Weight | 366.42 g/mol | [6] |
| Solubility | 73 mg/mL in DMSO | [6] |
| BTK IC₅₀ | 4.6 nM and 3.4 nM (in some assays) | [7] |
| log k_inact/K_i | 3.33 and 3.50 (for related compounds) | [1] |
| WB CD69 IC₅₀ | 0.33 µM (for a related compound) | [1] |
| Ramos Cell TO IC₅₀ | 2.3 nM (for a related compound) | [1] |
Mechanism of Action and Signaling Pathways
This compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase belonging to the Tec family of kinases.[2][4] It forms an irreversible bond with a cysteine residue in the ATP-binding pocket of BTK.[1] This inhibition blocks downstream signaling in two key immune cell types implicated in the pathology of multiple sclerosis: B cells and myeloid cells (including microglia).[2][4]
In B cells, BTK is an essential component of the B-cell receptor (BCR) signaling pathway.[4] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and antibody production.[4] By inhibiting BTK, this compound is expected to suppress these B-cell functions.[4]
In myeloid cells such as microglia, BTK plays a role in Fc receptor (FcR) signaling.[4] Fc receptors bind to antibody-antigen complexes, triggering cellular activation, phagocytosis, and the release of inflammatory mediators.[4] Inhibition of BTK by this compound is proposed to dampen these inflammatory responses in the central nervous system.[8]
Experimental Protocols
Detailed methodologies for key experiments are outlined below, based on the preclinical characterization of this compound and related compounds.
BTK Kinase Assay (k_inact/K_i Determination)
A continuous-read kinetic enzyme assay was employed to determine the covalent inhibition parameters.
-
Reagents: Nonphosphorylated BTK protein, appropriate buffer, ATP, and a suitable substrate.
-
Procedure:
-
The reaction is initiated by adding ATP to a mixture of the BTK enzyme, the inhibitor (this compound), and the substrate in a microplate.
-
The kinase activity is monitored continuously by measuring the product formation over time using a fluorescence or luminescence-based readout.
-
The rate of enzyme inactivation is determined at various inhibitor concentrations.
-
-
Data Analysis: The apparent first-order rate constant of inactivation (k_obs) is plotted against the inhibitor concentration. The data are fitted to the Michaelis-Menten equation for covalent inhibitors to determine the inactivation rate constant (k_inact) and the reversible binding affinity (K_i).
Human Whole Blood CD69 Inhibition Assay
This assay measures the functional effect of the inhibitor on B-cell activation.
-
Sample: Freshly drawn human whole blood.
-
Procedure:
-
Whole blood is incubated with varying concentrations of this compound.
-
B-cell activation is stimulated with an anti-IgD antibody.
-
After an incubation period, red blood cells are lysed.
-
The expression of the activation marker CD69 on the surface of CD19+ B cells is measured by flow cytometry.
-
-
Data Analysis: The concentration of this compound that causes 50% inhibition of CD69 expression (IC₅₀) is calculated.
BTK Target Occupancy (TO) Assay in Ramos Cells
This assay quantifies the extent of covalent modification of BTK in a cellular context.
-
Cell Line: Ramos cells, a human B-cell line.
-
Procedure:
-
Ramos cells are treated with a range of this compound concentrations for a specified time.
-
Cells are lysed, and the proteins are denatured and reduced.
-
A fluorescently labeled probe that binds to the active site of unmodified BTK is added.
-
The amount of probe bound to BTK is quantified, typically by capillary electrophoresis or a similar method.
-
-
Data Analysis: The IC₅₀ value, representing the concentration of this compound required to achieve 50% target occupancy, is determined.
In Vivo Models of B-Cell Proliferation in the CNS
Efficacy in disease-relevant models was assessed. While specific details of the in vivo models for this compound are not fully public, a general workflow for such studies is described.
Safety and Selectivity
This compound was designed for high kinome selectivity to minimize off-target effects.[1][2] Preclinical studies have indicated a favorable safety profile, which is crucial for a potential chronic therapy for MS.[1][2] The development of this compound included strategies to mitigate the risk of drug-induced liver injury (DILI), a concern with some kinase inhibitors, by optimizing potency and drug-like properties to allow for a low clinical dose.[1]
Conclusion
This compound is a potent, selective, and brain-penetrant covalent inhibitor of BTK in preclinical development for multiple sclerosis. Its mechanism of action, targeting key signaling pathways in B cells and myeloid cells, offers a promising approach to modulating the chronic neuroinflammation that drives MS pathology. The available preclinical data on its efficacy and safety support its continued investigation as a potential therapeutic agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Collection - Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
BIIB129: A Targeted Covalent Inhibitor of Bruton's Tyrosine Kinase (BTK) for Neurological Indications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BIIB129 is a novel, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK) developed for the potential treatment of multiple sclerosis (MS).[1][2][3][4][5][6][7][8][9] As a key signaling protein in B cells and myeloid cells, BTK has emerged as a promising therapeutic target for autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the preclinical data and methodologies used to characterize this compound, offering valuable insights for researchers and professionals in the field of drug development.
This compound distinguishes itself through its high selectivity and ability to cross the blood-brain barrier, addressing a critical need for therapies that can act on immune processes within the central nervous system (CNS).[1][2][3][4][5][6][7][8][9] This document details the mechanism of action, in vitro and in vivo pharmacology, and the experimental protocols utilized in the evaluation of this potent BTK inhibitor.
Mechanism of Action
This compound is a targeted covalent inhibitor that irreversibly binds to the cysteine residue at position 481 (Cys481) in the ATP-binding pocket of BTK.[1][3] This covalent interaction leads to the sustained inhibition of BTK's kinase activity, thereby blocking downstream signaling pathways that are crucial for B cell development, activation, and proliferation, as well as the function of myeloid cells.[1][3][10]
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in B cell receptor (BCR) signaling and the inhibitory action of this compound.
Caption: BTK Signaling Pathway and this compound Inhibition.
Data Presentation
The preclinical characterization of this compound involved a series of in vitro and in vivo studies to determine its potency, selectivity, and pharmacokinetic properties. The quantitative data from these studies are summarized in the tables below.
Table 1: In Vitro Potency and Cellular Activity of this compound and Related Compounds
| Compound | BTK IC50 (nM) | log(kinact/Ki) | WB CD69 IC50 (µM) | Ramos BTK TO IC50 (nM) | TMD8 Cell Proliferation IC50 (nM) |
| This compound (25) | 0.63 | - | 0.079 | - | 7.1 |
| 10 | 0.5 | 4.43 | 0.33 | 2.3 | - |
| 7 | 63 | < 2.4 | - | - | - |
| 8 | 4.6 | 3.33 | - | - | - |
| 9 | 3.4 | 3.50 | - | - | - |
| 13 | - | 4.90 | 0.24 | - | 0.60 (Emax = 30%) |
Data sourced from Himmelbauer et al., 2024.[1][3]
Table 2: Kinase Selectivity Profile of this compound
| Kinase | This compound (25) Kd (nM) | Fold Selectivity vs. BTK |
| BTK | 0.63 | 1 |
| TEC | - | 9 |
| TXK | - | >150 |
| BMX | - | >150 |
This compound demonstrated high selectivity for BTK, with greater than 10-fold selectivity over all but one (TEC) of the 10 kinases tested with a reactive cysteine corresponding to Cys481.[1][3] A KINOMEscan at 1 µM showed inhibition of 10 out of 403 kinases, with an S(10) selectivity score of 0.025.[1][3]
Table 3: In Vivo Pharmacodynamic and Efficacy Data for this compound
| Animal Model | Endpoint | This compound ED50 (mg/kg) |
| Mouse | Anti-MOG antibody-induced microglia activation | 1.5 |
Data sourced from Cayman Chemical, referencing Himmelbauer et al., 2024.[11]
Table 4: Predicted Human Pharmacokinetic Parameters of this compound
| PK Parameter | Predicted Value | Prediction Method |
| Vss | 1.18 L/kg | Single species (monkey) scaling with unbound fraction correction |
| F | 18% | Averaging nonclinical F across species (rat, dog, and monkey) |
| Ka | 4 h⁻¹ | Averaged from absorption rate constants estimated for rat, dog, and monkey |
Data sourced from Himmelbauer et al., 2024.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the preclinical characterization of this compound.
Biochemical BTK Inhibition Assay
A continuous-read kinetic enzyme assay was developed to determine the biochemical inhibitory potency (IC50) and the covalent binding efficiency (kinact/Ki) of the compounds. The assay measures the phosphorylation of a substrate by the BTK enzyme in the presence of varying concentrations of the inhibitor. The rate of product formation is monitored over time, typically using a fluorescence-based detection method.
Whole Blood CD69 Inhibition Assay
This assay assesses the functional activity of the inhibitors on B cells in a physiologically relevant matrix. Human whole blood is stimulated with an anti-IgD antibody to induce B cell activation, which is measured by the upregulation of the surface marker CD69. The inhibitory effect of the compounds is determined by measuring the reduction in CD69 expression on B cells using flow cytometry. The IC50 value represents the concentration of the inhibitor that causes a 50% reduction in CD69 expression.[1][3]
TMD8 Cell Proliferation Assay
The impact of BTK inhibition on B cell proliferation was evaluated using the TMD8 cell line, a diffuse large B-cell lymphoma line that is dependent on BTK signaling. Cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo), which measures ATP levels as an indicator of cell number. The IC50 value is the concentration of the inhibitor that results in a 50% reduction in cell proliferation.[3]
In Vivo Model of Microglia Activation
To assess the in vivo efficacy of this compound in a CNS-relevant model, mice were treated with an anti-myelin oligodendrocyte glycoprotein (MOG) antibody to induce microglia activation. The effect of this compound on inhibiting this activation was quantified, and the dose required to achieve 50% efficacy (ED50) was determined.[11]
Mandatory Visualization
Experimental Workflow for this compound Characterization
The following diagram outlines the general workflow for the preclinical characterization of this compound.
Caption: Preclinical Characterization Workflow for this compound.
Conclusion
This compound is a potent, selective, and brain-penetrant covalent inhibitor of BTK with a promising preclinical profile for the treatment of multiple sclerosis.[1][2][3][4][5][6][7][8][9] The comprehensive in vitro and in vivo characterization demonstrates its ability to effectively inhibit BTK signaling in relevant cell types and animal models. The data presented in this technical guide provide a solid foundation for its continued clinical development and highlight its potential as a novel therapeutic option for neuroinflammatory diseases. The detailed experimental methodologies offer a valuable resource for researchers in the field, facilitating further investigation and understanding of BTK inhibition as a therapeutic strategy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Collection - Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
BIIB129: A Technical Guide to a Novel BTK Inhibitor for Immunomodulatory Therapy in Multiple Sclerosis
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction: Multiple sclerosis (MS) is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS) for which there remains a significant unmet medical need for highly effective and safe therapies. The pathophysiology of MS involves a complex interplay of immune cells, with B cells and myeloid cells playing a central role in driving inflammation and subsequent neuronal damage. Bruton's tyrosine kinase (BTK), a key enzyme in the signaling pathways of these cells, has emerged as a promising therapeutic target. BIIB129 is a novel, brain-penetrant, covalent inhibitor of BTK currently in preclinical development for the treatment of MS. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the experimental methodologies used in its characterization.
Core Mechanism of Action
This compound is a targeted covalent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for the function of both B cells and myeloid cells.[1][2][3] By irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, this compound effectively blocks its downstream signaling.[4] This targeted inhibition is designed to modulate the inflammatory responses that drive MS pathology.
In B cells, BTK is a critical component of the B cell receptor (BCR) signaling pathway.[1][5] Inhibition of BTK by this compound is expected to suppress B cell activation, proliferation, and differentiation, thereby reducing the production of autoantibodies and pro-inflammatory cytokines.
In myeloid cells, including microglia residing in the CNS, BTK is involved in signaling through the Fc receptor (FcR).[5][6] By inhibiting BTK, this compound can potentially attenuate the activation of these cells, leading to decreased production of inflammatory mediators and reactive oxygen species that contribute to demyelination and axonal damage.[5]
Signaling Pathway of BTK Inhibition by this compound
Caption: this compound inhibits BTK in both BCR and FcR signaling pathways.
Preclinical Data Summary
This compound has undergone a series of preclinical evaluations to determine its potency, selectivity, and pharmacokinetic profile. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Potency and Selectivity
| Assay Format | Target/Readout | This compound (Compound 25) IC50 | Reference Compound (10) IC50 |
| Biochemical Assay (purified nonphosphorylated BTK) | BTK Inhibition | Not explicitly stated for this compound | 0.5 nM |
| Human Whole Blood Assay (anti-IgD stimulation) | CD69 Expression on CD19+ B cells | 0.079 µM | 0.33 µM |
| TMD8 B Cell Proliferation Assay | Inhibition of TMD8 B cell proliferation | 0.82 nM | Not reported |
| Ramos Cell Assay | BTK Target Occupancy | Not explicitly stated for this compound | 2.3 nM |
| KINOMEscan (1 µM concentration) | Kinase Selectivity (403 kinases) | High kinome selectivity | 7 kinases inhibited (>90%) |
| B cell-mediated antigen presentation to T cells | Inhibition of OVA-specific T cell proliferation | 1.9 nM | Not reported |
Data sourced from the Journal of Medicinal Chemistry, 2024.[1][2][6]
Table 2: Pharmacokinetic and Physicochemical Properties
| Parameter | Species | Value |
| Brain Penetration (Kp,uu) | Rat | 0.11 |
| MDR1 Efflux Ratio (MDR1-MDCK cell line) | In Vitro | 8.7 |
Data sourced from the Journal of Medicinal Chemistry, 2024.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical characterization of this compound.
Human Whole Blood CD69 Inhibition Assay
Objective: To assess the functional potency of this compound in inhibiting B cell activation in a physiologically relevant matrix.
Methodology:
-
Blood Collection: Whole blood was collected from healthy human donors into sodium heparin-containing tubes.
-
Compound Incubation: Aliquots of whole blood were incubated with escalating concentrations of this compound or vehicle control for 1 hour at 37°C.
-
B Cell Stimulation: B cell activation was induced by adding an anti-IgD antibody. A corresponding unstimulated control was included.
-
Incubation: The samples were incubated for a further 24 hours at 37°C in a 5% CO2 incubator.
-
Staining and Lysis: Red blood cells were lysed, and the remaining leukocytes were stained with fluorescently labeled antibodies against CD19 (a B cell marker) and CD69 (an activation marker).
-
Flow Cytometry: The percentage of CD69-positive cells within the CD19+ B cell population was quantified using flow cytometry.
-
Data Analysis: The IC50 value was calculated by fitting the concentration-response data to a four-parameter logistic equation.
TMD8 B Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of a B cell lymphoma cell line that is dependent on BTK signaling.
Methodology:
-
Cell Culture: TMD8 cells were maintained in appropriate culture medium supplemented with fetal bovine serum.
-
Cell Seeding: Cells were seeded into 96-well plates at a predetermined density.
-
Compound Treatment: Cells were treated with a serial dilution of this compound or vehicle control.
-
Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Assessment: Cell proliferation was measured using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: The IC50 value was determined by plotting the inhibition of proliferation against the compound concentration and fitting the data to a sigmoidal dose-response curve.
KINOMEscan™ Selectivity Profiling
Objective: To assess the selectivity of this compound against a broad panel of human kinases.
Methodology:
-
Assay Principle: The assay is based on a competitive binding technology where the test compound (this compound) competes with an immobilized, active-site directed ligand for binding to the kinase of interest.
-
Kinase Panel: this compound was screened against a panel of 403 purified human kinases (Eurofins DiscoverX).
-
Binding Competition: The amount of kinase captured by the immobilized ligand is measured in the presence and absence of this compound.
-
Quantification: The amount of bound kinase is quantified using a proprietary method.
-
Data Analysis: The results are reported as the percentage of the kinase that is inhibited by this compound at a given concentration (e.g., 1 µM). A lower percentage of control indicates stronger binding of the compound to the kinase.
Experimental Workflow for In Vitro Characterization
Caption: A representative workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a potent and selective covalent inhibitor of BTK with demonstrated preclinical activity in models relevant to multiple sclerosis. Its ability to penetrate the central nervous system distinguishes it as a promising candidate for targeting both peripheral and central inflammatory processes in MS. The comprehensive in vitro characterization of this compound provides a strong rationale for its continued development as an immunomodulatory therapy for this debilitating disease. Further studies will be required to fully elucidate its efficacy and safety profile in clinical settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Collection - Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 6. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
BIIB129: Application Notes and Protocols for In Vitro Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIB129 is a potent, brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Its unique mechanism of action and high selectivity make it a promising candidate for the treatment of multiple sclerosis and other autoimmune disorders.[1][2][3] this compound forms a covalent bond with a non-catalytic cysteine residue (Cys481) within the ATP binding site of BTK, leading to irreversible inhibition. This application note provides detailed protocols for the in vitro characterization of this compound, focusing on biochemical kinase assays to determine its potency, selectivity, and kinetic parameters.
This compound Signaling Pathway in B-Cells
This compound targets BTK, a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, initiating a cascade that leads to B-cell proliferation, differentiation, and antibody production. By covalently binding to BTK, this compound effectively blocks these downstream signaling events.
Caption: this compound covalently inhibits activated BTK, blocking downstream BCR signaling.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound against BTK and other kinases.
Table 1: this compound Potency against BTK
| Parameter | Value | Assay Type |
| IC50 | 0.5 nM | Biochemical Assay |
| log(kinact/Ki) | 4.43 | Continuous-Read Kinetic Enzyme Assay |
| Target Occupancy (TO50) | 6.8 nM | Cellular Assay (Ramos cells) |
Table 2: this compound Kinase Selectivity
| Kinase | Fold Selectivity vs. BTK (Kd) |
| TEC | 7 |
| TXK | 6 |
| BMX | 14 |
| JAK3 | 390 |
| BLK | 839 |
| EGFR | >1000 (minimal activity) |
Data synthesized from publicly available research.[3]
Experimental Protocols
BTK Biochemical Potency Assay (IC50 Determination)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against BTK using a luminescence-based ADP detection method.
Materials:
-
Recombinant human BTK enzyme
-
This compound (stock solution in DMSO)
-
ATP
-
Poly (4:1 Glu, Tyr) peptide substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in kinase buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of BTK enzyme solution (e.g., 2X final concentration) to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of a 2X solution of ATP and peptide substrate in kinase buffer to each well to start the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Continuous-Read Kinetic Assay for Covalent Inhibitors (kinact/Ki Determination)
This assay measures the rate of covalent bond formation and is crucial for characterizing irreversible inhibitors like this compound. It continuously monitors the progress of the kinase reaction in the presence of the inhibitor.
Experimental Workflow Diagram:
Caption: Workflow for determining the kinetic parameters of this compound.
Protocol:
-
Reaction Setup: In a 384-well plate, combine BTK enzyme and varying concentrations of this compound in kinase buffer.
-
Initiate and Monitor: Start the reaction by adding a mixture of ATP and a suitable peptide substrate. Immediately begin monitoring the reaction progress (e.g., by measuring ADP production or substrate phosphorylation) in real-time using a kinetic plate reader.
-
Data Acquisition: Collect data points at regular intervals for a sufficient duration to observe the time-dependent inhibition.
-
Data Analysis:
-
For each this compound concentration, plot the product formation over time.
-
Fit the progress curves to a first-order exponential decay equation to determine the observed rate constant (kobs) for each inhibitor concentration.
-
Plot the calculated kobs values against the corresponding this compound concentrations.
-
Fit this data to the following equation to determine the inactivation rate constant (kinact) and the inhibition constant (Ki): kobs = kinact * [I] / (Ki + [I]) Where [I] is the concentration of this compound. The ratio kinact/Ki represents the efficiency of covalent modification.
-
Conclusion
The provided protocols offer a robust framework for the in vitro evaluation of this compound and other covalent BTK inhibitors. Accurate determination of IC50, kinact, and Ki values is essential for understanding the potency and mechanism of action of such compounds, guiding further drug development efforts. The high potency and selectivity of this compound, as demonstrated through these assays, underscore its potential as a therapeutic agent for multiple sclerosis.
References
Application Notes and Protocols: Using BIIB129 in Cellular Thermal Shift Assays for BTK Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIB129 is a brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK) that has been developed for the treatment of multiple sclerosis.[1][2][3][4] As a targeted covalent inhibitor (TCI), this compound forms an irreversible bond with a cysteine residue within the ATP binding pocket of BTK, which is a critical component of the B cell receptor (BCR) signaling pathway.[2][3] Verifying that a drug candidate directly engages its intended target within a cellular context is a crucial step in drug discovery.
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in a physiologically relevant environment.[5][6][7] The principle is based on ligand-induced thermal stabilization: when a small molecule like this compound binds to its target protein (BTK), the resulting protein-ligand complex becomes more resistant to thermal denaturation.[5][8] By heating cells or cell lysates across a temperature gradient and quantifying the amount of soluble (non-denatured) protein that remains, a "melt curve" can be generated. A shift in this curve upon drug treatment provides direct evidence of target engagement.[9]
These application notes provide detailed protocols for using CETSA to confirm and quantify the engagement of this compound with its target, BTK, in a cellular setting.
This compound Mechanism of Action and Signaling Pathway
This compound selectively targets BTK, a nonreceptor tyrosine kinase that plays a crucial role in B cell activation, proliferation, and differentiation through the B cell receptor (BCR) signaling pathway.[2][3] BTK is also involved in regulating the activation of myeloid cells, such as macrophages and microglia, through Fc receptor (FcR) signaling.[3] By covalently binding to BTK, this compound blocks these downstream signaling cascades, which are implicated in the pathology of multiple sclerosis.[3][10]
Quantitative Data for this compound
The following table summarizes key potency values for this compound and related compounds from preclinical studies. This data is essential for designing CETSA experiments, particularly for selecting appropriate concentration ranges for dose-response studies.
| Assay Type | Compound/Variant | Target | Cell Line / System | Potency (IC₅₀) | Reference |
| Biochemical Inhibition | Chiral Pyrrolidine 8 | BTK | Enzyme Assay | 4.6 nM | [2] |
| Biochemical Inhibition | Chiral Piperidine 9 | BTK | Enzyme Assay | 3.4 nM | [2] |
| Target Occupancy | Compound 10 | BTK | Ramos Cells | 2.3 nM | [2][3] |
| Functional Inhibition | Compound 10 | CD69 Expression | Human Whole Blood | 0.33 µM | [2][3] |
Experimental Protocols
Two primary CETSA formats are described below: a melt curve analysis to confirm target stabilization and an isothermal dose-response fingerprint (ITDRF) to determine the potency of target engagement.[11][12]
Protocol 1: CETSA Melt Curve for this compound Target Engagement
This protocol aims to determine the change in the thermal stability of BTK upon binding of this compound by generating a melt curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
Methodology:
-
Cell Culture: Culture a relevant cell line expressing BTK (e.g., Ramos B-cells) in appropriate media to achieve sufficient cell numbers for the experiment (approx. 1-2 million cells per condition).
-
Compound Treatment: Treat cells with a fixed, saturating concentration of this compound (e.g., 1-10 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate at 37°C for 1-2 hours to allow for cell penetration and target binding.
-
Cell Harvesting: Harvest the cells, wash with PBS containing protease inhibitors, and resuspend in PBS to a final concentration of ~10-20 million cells/mL.
-
Aliquoting: Distribute the cell suspension into PCR tubes, one for each temperature point in your gradient.
-
Thermal Challenge: Place the tubes in a thermocycler and heat them across a predefined temperature gradient (e.g., 40°C to 70°C, with 2-3°C intervals) for 3-5 minutes.[8] Cool samples to room temperature.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.[6]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins and cell debris.[13]
-
Protein Quantification: Carefully transfer the supernatant (containing the soluble protein fraction) to new tubes. Quantify total protein concentration (e.g., using a BCA assay) to ensure equal loading.
-
Western Blot Analysis: Separate the protein samples by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for BTK. A loading control (e.g., Actin or GAPDH) should also be probed.
-
Data Analysis: Quantify the band intensities for BTK at each temperature for both the vehicle- and this compound-treated samples. Plot the normalized band intensity against temperature to generate melt curves. The temperature at which 50% of the protein has denatured is the Tm. A positive shift in the Tm for this compound-treated samples compared to the vehicle confirms target stabilization.
Protocol 2: Isothermal Dose-Response Fingerprint (ITDRF) for this compound Potency
This protocol determines the in-cell potency (IC₅₀) of this compound by treating cells with a range of compound concentrations and heating them at a single, fixed temperature. This temperature is chosen from the melt curve experiment to be in the range where the protein is partially denaturing.
Methodology:
-
Cell Culture: Prepare cells as described in Protocol 1.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 10 concentrations ranging from 0.1 nM to 10 µM) and a vehicle control. Incubate at 37°C for 1-2 hours.
-
Cell Harvesting: Harvest and wash the cells for each concentration point.
-
Thermal Challenge: Heat all samples at a single, fixed temperature for 3-5 minutes. This temperature should be selected from the melt curve (Protocol 1) where a significant difference in BTK stability was observed between treated and untreated samples (typically near the Tm of the vehicle-treated protein).
-
Lysis and Separation: Perform cell lysis and centrifugation to isolate the soluble protein fraction as described in Protocol 1 (Steps 6-7).
-
Western Blot Analysis: Analyze the amount of soluble BTK remaining at each this compound concentration using Western Blot.
-
Data Analysis: Quantify the band intensities and normalize the data (e.g., to the vehicle control). Plot the normalized soluble BTK signal against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of this compound required to stabilize 50% of the target protein BTK at the tested temperature.
Conclusion
The Cellular Thermal Shift Assay provides a robust and indispensable platform for validating the target engagement of this compound. The melt curve protocol offers clear, qualitative evidence of direct binding to BTK within intact cells. The complementary ITDRF protocol allows for the quantitative determination of the compound's potency in a cellular environment. Together, these methods establish a crucial link between target binding and cellular activity, providing essential data to guide the development and characterization of targeted inhibitors like this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. tandfonline.com [tandfonline.com]
- 13. scispace.com [scispace.com]
BIIB129: A Novel Tool for Investigating Neuro-inflammation in Animal Models
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BIIB129 is a covalent, selective, and brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] By irreversibly binding to the Cys481 residue of BTK, this compound effectively modulates the function of B cells and myeloid cells, which are key mediators of neuro-inflammation.[3] These characteristics make this compound a valuable pharmacological tool for studying the pathogenesis of diseases with a neuro-inflammatory component, such as multiple sclerosis, in relevant animal models.[4][5][6][7] This document provides detailed application notes and protocols for utilizing this compound in preclinical research settings.
Introduction
Neuro-inflammation, a complex biological response involving the activation of immune cells in the central nervous system (CNS), plays a critical role in the progression of various neurodegenerative diseases. Bruton's tyrosine kinase (BTK) has emerged as a key therapeutic target due to its central role in the signaling pathways of both B cells and myeloid cells, including microglia.[4][6] this compound is a potent and specific covalent inhibitor of BTK, demonstrating high selectivity and the ability to cross the blood-brain barrier.[2][3] Its utility in preclinical models of neuro-inflammation has been demonstrated, offering researchers a reliable tool to dissect the roles of B cells and myeloid cells in disease processes.
Data Presentation
In Vitro Activity of this compound
| Assay Format (Cell Type, Stimulus) | Readout | This compound IC50 (nM) |
| Purified nonphosphorylated BTK protein | kinact/Ki | 6 M-1s-1 |
| TMD8 cells | TO50 | 6.8 |
| Ramos cells, IgM | PLCγ2 phosphorylation | 1.2 |
| TMD8 | Activation and translocation of NF-κB | 1.9 |
| PBMCs anti-IgD/BCR | B cell activation | 13 |
| TMD8 proliferation | CD19 and CD36 expression | 4.2 and 1.2 |
| Monocytes | Blocking FcγR-induced TNF secretion | 3.0 |
| B cell-mediated antigen presentation to T cells | T cell proliferation | 1.9 |
This table summarizes the in vitro biological profile of this compound from Himmelbauer, M.K., et al. (2024).
In Vivo Efficacy of this compound
| Animal Model | Species | Key Outcome | This compound Dosage | Efficacy |
| CNS B-cell Proliferation | Immunodeficient Mice (NOD.SCID) | Inhibition of TMD8 cell proliferation in the CNS | 2.5, 10, and 25 mg/kg, BID, oral | Dose-dependent inhibition, with maximal effect at 25 mg/kg |
| Microglia Activation | Mice | Inhibition of anti-MOG antibody-induced microglia activation | 1.5 mg/kg (ED50) | Significant reduction in microglia activation |
This table summarizes the in vivo efficacy of this compound in preclinical models of neuro-inflammation from Himmelbauer, M.K., et al. (2024) and other sources.[8]
Signaling Pathway
The following diagram illustrates the central role of BTK in B cell receptor and Fc receptor signaling pathways, which are inhibited by this compound.
Caption: this compound inhibits BTK in B cell and myeloid cell signaling.
Experimental Protocols
Protocol 1: CNS B-Cell Proliferation Model
This protocol describes the evaluation of this compound's efficacy in inhibiting the proliferation of B cells within the central nervous system.
Experimental Workflow:
Caption: Workflow for the CNS B-Cell Proliferation Model.
Materials:
-
This compound
-
TMD8 cells
-
Immunodeficient mice (e.g., NOD.SCID)
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Standard surgical tools for stereotactic injection
-
Flow cytometer
-
Antibodies for flow cytometry (e.g., anti-CD19, anti-CD36)
Procedure:
-
Cell Culture: Culture TMD8 cells under appropriate conditions to ensure viability and logarithmic growth phase before implantation.
-
Surgical Implantation: a. Anesthetize the immunodeficient mice according to approved institutional animal care and use committee (IACUC) protocols. b. Using a stereotactic frame, surgically implant a defined number of TMD8 cells into the cerebral ventricular space.
-
Resting Period: Allow the animals to recover for an optimized period to allow for TMD8 cell engraftment.
-
Dosing: a. Prepare this compound formulations at 2.5, 10, and 25 mg/kg in the vehicle. b. Administer this compound or vehicle control orally twice daily (BID) for 2.5 days.
-
Cell Isolation: At the end of the treatment period, euthanize the animals and isolate the TMD8 cells from the CNS.
-
Flow Cytometry: a. Stain the isolated cells with fluorescently labeled antibodies against CD19 and CD36. b. Analyze the stained cells using a flow cytometer to quantify the expression of these markers, which is indicative of cell proliferation.
-
Data Analysis: Determine the dose-dependent effect of this compound on TMD8 cell proliferation by comparing the marker expression in the treated groups to the vehicle control group.
Protocol 2: Anti-MOG Antibody-Induced Microglia Activation Model
This protocol details a model to assess the efficacy of this compound in inhibiting myeloid cell activation in the CNS.[8]
Experimental Workflow:
Caption: Workflow for the Microglia Activation Model.
Materials:
-
This compound
-
C57BL/6 mice (or other suitable strain)
-
Anti-myelin oligodendrocyte glycoprotein (MOG) antibodies
-
Vehicle control
-
Standard laboratory equipment for injections and tissue processing
-
Antibodies for immunohistochemistry or flow cytometry (e.g., anti-Iba1)
-
Microscope and imaging software
Procedure:
-
Induction of Microglia Activation: Administer anti-MOG antibodies to mice via intraperitoneal (i.p.) injection to induce microglia activation.
-
Treatment: Administer this compound or vehicle control to the mice at the desired dose(s). The timing of administration relative to the anti-MOG injection should be optimized based on the study design.
-
Tissue Collection: At a predetermined time point after induction and treatment, euthanize the animals and perfuse them with phosphate-buffered saline (PBS) followed by paraformaldehyde (PFA). Collect the CNS tissue (brain and spinal cord).
-
Immunohistochemistry/Flow Cytometry: a. Process the collected tissue for either immunohistochemistry (IHC) on tissue sections or for flow cytometric analysis of isolated single cells. b. Stain with antibodies against microglia activation markers, such as Iba1.
-
Quantification and Analysis: a. For IHC, quantify the number and morphology of activated microglia in specific brain regions. b. For flow cytometry, quantify the percentage of activated microglia. c. Compare the levels of microglia activation in the this compound-treated groups to the vehicle control group to determine the inhibitory effect of the compound.
Conclusion
This compound is a potent and brain-penetrant BTK inhibitor that serves as an invaluable research tool for investigating the complex roles of B cells and myeloid cells in neuro-inflammatory diseases. The detailed protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in relevant animal models, thereby facilitating a deeper understanding of neuro-inflammatory mechanisms and the development of novel therapeutic strategies.
References
- 1. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Induction and blockage of oligodendrogenesis by differently activated microglia in an animal model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Connecting Immune Cell Infiltration to the Multitasking Microglia Response and TNF Receptor 2 Induction in the Multiple Sclerosis Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of BIIB129 in Experimental Autoimmune Encephalomyelitis (EAE) Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIB129 is a covalent, selective, and brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a key signaling enzyme expressed in B lymphocytes and myeloid cells, where it plays a crucial role in cell proliferation, differentiation, and activation.[1][2] In the context of multiple sclerosis (MS) and its animal model, experimental autoimmune encephalomyelitis (EAE), the inhibition of BTK is a promising therapeutic strategy due to its potential to modulate the activity of B cells and myeloid cells, which are central to the inflammatory and neurodegenerative processes of the disease.[1][2] this compound has demonstrated efficacy in preclinical in vivo models of B cell proliferation within the central nervous system (CNS).[1][3]
These application notes provide a comprehensive overview of the use of this compound in EAE models, including its mechanism of action, detailed experimental protocols, and representative data presentation.
Mechanism of Action
This compound covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition. This inhibition disrupts the B cell receptor (BCR) signaling pathway, which is critical for B cell activation, proliferation, and antibody production. Additionally, BTK inhibition can modulate the function of myeloid cells, such as macrophages and microglia, by interfering with Fc receptor (FcR) signaling, thereby reducing the production of pro-inflammatory cytokines and reactive oxygen species.[1]
Data Presentation
The following tables present representative data from a hypothetical prophylactic EAE study evaluating the efficacy of this compound. This data is for illustrative purposes to guide researchers in presenting their findings, as specific quantitative data for this compound in EAE models is not publicly available in this format.
Table 1: Effect of this compound on Clinical Score in MOG35-55-induced EAE in C57BL/6 Mice
| Treatment Group | N | Mean Peak Clinical Score (± SEM) | Mean Onset Day (± SEM) | Cumulative Disease Score (± SEM) |
| Vehicle | 10 | 3.5 ± 0.3 | 12.1 ± 0.5 | 45.2 ± 4.1 |
| This compound (10 mg/kg) | 10 | 1.8 ± 0.2 | 15.3 ± 0.7 | 20.7 ± 3.5* |
| This compound (30 mg/kg) | 10 | 0.9 ± 0.1 | 18.9 ± 0.9 | 8.5 ± 2.1** |
*p < 0.05, **p < 0.01 compared to Vehicle group. Statistical analysis performed using one-way ANOVA with post-hoc Dunnett's test.
Table 2: Histopathological Analysis of Spinal Cords from this compound-Treated EAE Mice
| Treatment Group | N | Inflammatory Foci (/section) (± SEM) | Demyelination Score (0-4) (± SEM) |
| Vehicle | 5 | 15.8 ± 1.2 | 3.2 ± 0.3 |
| This compound (10 mg/kg) | 5 | 7.3 ± 0.9 | 1.5 ± 0.2 |
| This compound (30 mg/kg) | 5 | 2.1 ± 0.5 | 0.6 ± 0.1 |
*p < 0.05, **p < 0.01 compared to Vehicle group. Statistical analysis performed using one-way ANOVA with post-hoc Dunnett's test.
Table 3: Effect of this compound on CNS Infiltrating Immune Cells in EAE
| Treatment Group | N | CD4+ T cells (x103/spinal cord) (± SEM) | B220+ B cells (x103/spinal cord) (± SEM) | Iba1+ Macrophages/Microglia (x103/spinal cord) (± SEM) |
| Vehicle | 5 | 55.2 ± 5.1 | 25.6 ± 3.2 | 80.1 ± 7.5 |
| This compound (10 mg/kg) | 5 | 28.9 ± 4.3 | 10.1 ± 1.9 | 45.3 ± 5.8* |
| This compound (30 mg/kg) | 5 | 12.4 ± 2.1 | 3.5 ± 0.8 | 22.7 ± 3.1** |
*p < 0.05, **p < 0.01 compared to Vehicle group. Statistical analysis performed using one-way ANOVA with post-hoc Dunnett's test.
Experimental Protocols
The following are detailed protocols for the induction of EAE and the administration of this compound for efficacy studies.
Protocol 1: Prophylactic Treatment of MOG35-55-induced EAE in C57BL/6 Mice
This protocol is designed to assess the ability of this compound to prevent or delay the onset and reduce the severity of EAE when administered before the appearance of clinical signs.
1. EAE Induction:
-
Animals: Female C57BL/6 mice, 8-10 weeks old.
-
Antigen: Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55).
-
Procedure:
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100 µL of an emulsion containing 200 µg of MOG35-55 and 200 µg of Mycobacterium tuberculosis H37Ra in Complete Freund's Adjuvant (CFA).
-
On day 0 and day 2, administer 200 ng of Pertussis Toxin (PTX) intraperitoneally in 100 µL of PBS.
-
2. This compound Administration:
-
Formulation: Prepare this compound in a vehicle suitable for the chosen route of administration (e.g., 0.5% methylcellulose in water for oral gavage).
-
Dosing:
-
Begin administration of this compound or vehicle on day 0 (prophylactic regimen).
-
Administer daily via oral gavage at desired doses (e.g., 10 mg/kg and 30 mg/kg).
-
Continue daily administration until the end of the study (typically 21-28 days post-immunization).
-
3. Clinical Assessment:
-
Scoring: Monitor mice daily from day 7 post-immunization for clinical signs of EAE using a standard 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund
-
-
Data Collection: Record daily clinical scores and body weight for each mouse.
4. Endpoint Analysis:
-
Histology: At the study endpoint, perfuse mice with PBS followed by 4% paraformaldehyde. Collect spinal cords for histological analysis of inflammation (Hematoxylin & Eosin staining) and demyelination (Luxol Fast Blue staining).
-
Flow Cytometry: Isolate mononuclear cells from the CNS of a subset of mice to quantify the infiltration of immune cell populations (e.g., CD4+ T cells, B220+ B cells, Iba1+ macrophages/microglia) by flow cytometry.
Protocol 2: Therapeutic Treatment of MOG35-55-induced EAE in C57BL/6 Mice
This protocol is designed to assess the ability of this compound to reverse or ameliorate existing EAE symptoms.
1. EAE Induction:
-
Follow the same procedure as in Protocol 1 for EAE induction.
2. This compound Administration:
-
Dosing:
-
Begin administration of this compound or vehicle upon the onset of clinical signs of EAE (e.g., when a mouse reaches a clinical score of 1 or 2).
-
Administer daily via oral gavage at desired doses.
-
Continue daily administration until the end of the study.
-
3. Clinical Assessment and Endpoint Analysis:
-
Follow the same procedures as in Protocol 1 for clinical assessment and endpoint analysis.
Conclusion
This compound represents a promising therapeutic agent for MS by targeting BTK in key immune cells. The protocols and data presentation formats provided here offer a framework for researchers to design and execute preclinical studies to further evaluate the efficacy of this compound in EAE models. Rigorous and standardized experimental design and data reporting are crucial for the successful translation of these preclinical findings to the clinic.
References
- 1. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for BIIB129 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosage and administration of BIIB129, a covalent, selective, and brain-penetrant Bruton's tyrosine kinase (BTK) inhibitor, in mouse models based on preclinical studies.
Mechanism of Action
This compound is a targeted covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the signaling pathways of various immune cells.[1][2] By irreversibly binding to BTK, this compound effectively blocks its activity, thereby modulating the functions of B cells and myeloid cells, such as microglia.[1][3][4] This inhibition is crucial in the context of autoimmune diseases like multiple sclerosis, where these cells play a central role in the inflammatory cascade.[1][3]
Signaling Pathway of BTK Inhibition
The following diagram illustrates the central role of BTK in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways and the inhibitory action of this compound.
Caption: this compound inhibits BTK-mediated signaling downstream of BCR and FcR.
Data Presentation: this compound Dosage in Mouse Models
The following tables summarize the oral dosages of this compound used in preclinical mouse models.
Table 1: Dosage for CNS B-Cell Proliferation Model
| Mouse Strain | Model | Compound | Dosage | Administration Route | Frequency | Duration |
| NOD.SCID | TMD8 Cell Implantation | This compound | 2.5, 10, 25 mg/kg | Oral | Twice Daily (BID) | 2.5 days |
| NOD.SCID | TMD8 Cell Implantation | Vehicle | N/A | Oral | Twice Daily (BID) | 2.5 days |
Table 2: Dosage for Microglia Proliferation Model
| Mouse Strain | Model | Compound | Dosage | Administration Route | Frequency |
| Wild-Type | FcγR-Induced Microglia Proliferation | This compound | 0.1, 0.3, 1, 3.2, 10, 31.7 mg/kg | Oral | Twice Daily (BID) |
| Wild-Type | FcγR-Induced Microglia Proliferation | Vehicle | N/A | Oral | Twice Daily (BID) |
Experimental Protocols
Protocol 1: this compound Administration in a CNS B-Cell Proliferation Mouse Model
This protocol is based on a study involving the surgical implantation of TMD8 cells into the cerebral ventricular space of immunodeficient mice.[1]
Objective: To assess the efficacy of this compound in blocking B-cell receptor (BCR)-mediated activation of B cells within the central nervous system (CNS).
Materials:
-
This compound
-
Vehicle control (e.g., 0.5% w/v carboxymethyl cellulose sodium (CMC-Na) in sterile water)
-
NOD.SCID mice
-
TMD8 cells
-
Standard surgical equipment for stereotactic injection
-
Oral gavage needles
Workflow:
Caption: Workflow for assessing this compound efficacy in a CNS B-cell proliferation model.
Procedure:
-
TMD8 Cell Implantation: Surgically implant TMD8 cells into the cerebral ventricular space of NOD.SCID mice.
-
Recovery: Allow the animals an optimized resting period to recover from surgery.
-
Drug Preparation: Prepare a homogeneous suspension of this compound in the chosen vehicle (e.g., 0.5% CMC-Na) at the desired concentrations (2.5, 10, and 25 mg/mL for a 10 mL/kg dosing volume).
-
Administration:
-
Administer the prepared this compound suspension or vehicle control to the mice via oral gavage.
-
The dosing frequency is twice daily (BID).
-
Continue the treatment for a total of 2.5 days.
-
-
Flow Cytometry: Analyze the expression of CD19 and CD36 on the isolated TMD8 cells using flow cytometry to determine the dose-dependent effects of this compound.
Protocol 2: this compound Administration in an FcγR-Induced Microglia Proliferation Mouse Model
This protocol is designed to evaluate the efficacy of this compound in blocking Fcγ receptor (FcγR)-induced microglia proliferation.
Objective: To assess the in vivo efficacy of this compound on inhibiting microglia proliferation.
Materials:
-
This compound
-
Vehicle control (e.g., 0.5% w/v CMC-Na in sterile water)
-
Wild-type mice
-
FcR-binding anti-myelin oligodendrocyte glycoprotein (MOG) antibodies
-
Standard equipment for intraperitoneal injections and oral gavage
Workflow:
Caption: Workflow for evaluating this compound in a microglia proliferation model.
Procedure:
-
Model Induction: Induce microglia reactivity and proliferation by administering a single intraperitoneal (IP) injection of FcR-binding anti-MOG antibodies at a dose of 30 mg/kg.
-
Drug Preparation: Prepare a homogeneous suspension of this compound in the chosen vehicle at the desired concentrations (0.1, 0.3, 1, 3.2, 10, and 31.7 mg/mL for a 10 mL/kg dosing volume).
-
Administration:
-
Administer the prepared this compound suspension or vehicle control to the mice via oral gavage.
-
The dosing frequency is twice daily (BID).
-
-
Endpoint Analysis: At a predetermined time point after this compound administration, assess the level of microglia proliferation in the CNS. This can be achieved through immunohistochemical staining for proliferation markers such as Ki67. The reduction in Ki67+ microglia is indicative of this compound efficacy.
References
BIIB129 for Microglia Activation Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIB129 is a potent, selective, and brain-penetrant covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5] BTK is a key signaling protein in various immune cells, including B cells and myeloid cells.[2][6][7] In the central nervous system (CNS), microglia are the resident myeloid cells and play a crucial role in neuroinflammation.[8][9][10] BTK is expressed in microglia and is involved in the activation of Fc receptor (FcR) signaling, which leads to the release of cytokines, generation of reactive oxygen species (ROS), and phagocytosis.[1][6][7] By inhibiting BTK, this compound presents a promising therapeutic strategy for modulating microglia activation in the context of neuroinflammatory and neurodegenerative diseases such as multiple sclerosis (MS).[1][2][4][7]
These application notes provide an overview of this compound and detailed protocols for studying its effects on microglia activation.
This compound: Mechanism of Action in Microglia
This compound is a targeted covalent inhibitor (TCI) that irreversibly binds to a cysteine residue in the active site of BTK.[1][6] This covalent inhibition effectively blocks the downstream signaling pathways mediated by BTK. In microglia, BTK is a critical component of the signaling cascade initiated by the engagement of Fc receptors with immune complexes.[1][6] Inhibition of BTK by this compound is expected to attenuate microglia activation, leading to a reduction in the production of pro-inflammatory mediators.
Quantitative Data Summary
The following table summarizes the in vitro biological profile of this compound from preclinical studies.[1][6]
| Assay Format (Cell Type, Stimulus) | Readout | This compound Activity |
| Purified nonphosphorylated BTK protein | kinact/Ki | 6 M-1s-1 |
| TMD8 cells | TO50 | 6.8 nM |
| Ramos cells, IgM | IC50 PLCγ2 phosphorylation | 1.2 nM |
| TMD8 | IC50 activation and translocation of NF-κB | 1.9 nM |
| PBMCs anti-IgD/BCR | IC50 B cell activation | 13 nM |
| TMD8 proliferation | IC50 (CD19 and CD36 expression) | 4.2 and 1.2 nM |
| Monocytes | IC50 blocking FcγR-induced TNFα secretion | 3.0 nM |
| B cell-mediated antigen presentation to T cells | IC50 | 1.9 nM |
Experimental Protocols
Detailed methodologies for key experiments to assess the effect of this compound on microglia activation are provided below.
Protocol 1: In Vitro Microglia Activation and Cytokine Release Assay
This protocol is designed to assess the effect of this compound on the release of pro-inflammatory cytokines from activated microglia.
Materials:
-
Primary microglia or a suitable microglial cell line (e.g., BV-2)
-
Appropriate cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) or other microglial activating stimulus
-
Phosphate-buffered saline (PBS)
-
ELISA or multiplex immunoassay kits for desired cytokines (e.g., TNFα, IL-6)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Plating: Seed microglia in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Microglia Activation: Prepare a solution of LPS (e.g., 100 ng/mL final concentration) in culture medium. Add 100 µL of the LPS solution to the wells (except for the unstimulated control wells).
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell layer.
-
Cytokine Measurement: Measure the concentration of cytokines in the supernatant using an ELISA or multiplex immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each this compound concentration relative to the vehicle-treated, LPS-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Microglia Phagocytosis Assay
This protocol assesses the effect of this compound on the phagocytic activity of microglia.
Materials:
-
Primary microglia or a suitable microglial cell line
-
Appropriate cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Fluorescently labeled particles (e.g., zymosan, latex beads, or amyloid-beta fibrils)
-
Trypan blue solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Plating: Seed microglia in a 24-well plate at a density of 2 x 105 cells/well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Phagocytosis Induction: Add fluorescently labeled particles to each well and incubate for 2-4 hours at 37°C.
-
Quenching Extracellular Fluorescence: After incubation, wash the cells with cold PBS to remove non-phagocytosed particles. Add trypan blue solution to quench the fluorescence of any remaining extracellular particles.
-
Quantification:
-
Flow Cytometry: Detach the cells and analyze the fluorescence intensity of the cell population. The mean fluorescence intensity corresponds to the phagocytic activity.
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and quantify the number of fluorescent particles per cell or the percentage of phagocytic cells.
-
-
Data Analysis: Compare the phagocytic activity in this compound-treated cells to the vehicle-treated control.
Protocol 3: In Vivo Assessment of Microglia Activation
This protocol provides a general framework for assessing the in vivo efficacy of this compound on microglia activation in a relevant animal model of neuroinflammation (e.g., experimental autoimmune encephalomyelitis - EAE).
Materials:
-
Animal model of neuroinflammation (e.g., EAE mice)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Anesthesia and surgical tools
-
Perfusion solutions (saline, paraformaldehyde)
-
Tissue processing reagents
-
Antibodies for immunohistochemistry and flow cytometry (e.g., anti-Iba1, anti-CD68, anti-CD11b)
-
RNA isolation and RT-qPCR reagents
Procedure:
-
Disease Induction and Treatment: Induce the disease model in the animals. Begin daily administration of this compound or vehicle at the desired dose.
-
Clinical Monitoring: Monitor the animals for clinical signs of the disease and record scores regularly.
-
Tissue Collection: At the end of the study, anesthetize the animals and perfuse them with saline followed by 4% paraformaldehyde (for histology) or just saline (for flow cytometry or qPCR). Collect the brain and spinal cord.
-
Immunohistochemistry: Process the fixed tissue for cryosectioning or paraffin embedding. Perform immunohistochemical staining with antibodies against microglia markers such as Iba1 (total microglia) and CD68 (activated microglia/phagocytes). Quantify the number and morphology of microglia in specific brain regions.
-
Flow Cytometry: For fresh tissue, prepare a single-cell suspension from the CNS. Stain the cells with a panel of antibodies to identify and quantify microglia (e.g., CD45low, CD11b+) and assess their activation state through markers like CD68 or MHC class II.
-
RT-qPCR: Isolate RNA from CNS tissue and perform reverse transcription followed by quantitative PCR to measure the expression levels of pro-inflammatory genes (e.g., Tnf, Il1b, Nos2).
-
Data Analysis: Compare the readouts from the this compound-treated group with the vehicle-treated group to determine the in vivo efficacy of this compound in modulating microglia activation.
Conclusion
This compound is a valuable tool for studying the role of BTK in microglia activation. The protocols outlined in these application notes provide a framework for researchers to investigate the therapeutic potential of this compound in neuroinflammatory conditions. The provided data and methodologies will aid in the design and execution of experiments aimed at understanding and modulating microglia-driven CNS pathology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Collection - Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. An Overview of in vitro Methods to Study Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Determining BTK Occupancy by BIIB129
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase involved in the signaling pathways of B cells and myeloid cells.[1] Its role in immune cell regulation has made it a significant therapeutic target for autoimmune diseases and B-cell malignancies.[1][2] BIIB129 is a covalent, selective, and brain-penetrant inhibitor of BTK, showing promise as an immunomodulatory therapy.[1][3] As a covalent inhibitor, this compound forms a permanent bond with its target, making the measurement of target engagement, or occupancy, a crucial pharmacodynamic marker in drug development.[2][4]
This document provides a detailed protocol for a Western blot-based assay to determine the occupancy of BTK by this compound in a cellular context. The principle of this assay is to treat cells with this compound, which will covalently bind to a portion of the cellular BTK. The remaining unoccupied BTK is then labeled with a biotinylated covalent BTK probe that binds to the same active site. The total and unoccupied BTK can then be quantified by Western blot, allowing for the calculation of target occupancy.
BTK Signaling Pathway and this compound Inhibition
BTK is a key component of the B-cell receptor (BCR) signaling pathway.[2][5] Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, leading to its activation and the initiation of downstream signaling cascades that control cell survival and proliferation.[5] this compound, as a covalent inhibitor, irreversibly binds to BTK, thereby blocking its activity and disrupting the BCR signaling pathway.[1]
Experimental Protocol: BTK Occupancy Western Blot
This protocol is designed for cultured cells, such as Ramos cells, which have been used in in vitro BTK target occupancy assays.[1][6]
Materials and Reagents
-
Cell Culture: Ramos cells (or other suitable B-cell line)
-
BTK Inhibitor: this compound
-
BTK Probe: Biotinylated covalent BTK probe (specific to the same binding site as this compound)
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors
-
Protein Assay: BCA Protein Assay Kit or equivalent
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS
-
Transfer: PVDF or nitrocellulose membrane, transfer buffer (Tris, glycine, methanol)
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Primary Antibodies:
-
Anti-BTK antibody (for total BTK detection)
-
-
Secondary Antibodies/Probes:
-
HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG)
-
HRP-conjugated streptavidin (for biotinylated probe detection)
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20)
Experimental Workflow
Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture Ramos cells to the desired density.
-
Treat cells with varying concentrations of this compound for a specified duration to determine dose- and time-dependent occupancy. Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
-
Probing Unoccupied BTK:
-
To a consistent amount of protein lysate from each treatment group, add the biotinylated covalent BTK probe to a final concentration that has been optimized for detection.
-
Incubate for 1 hour at room temperature to allow the probe to bind to any unoccupied BTK.
-
-
SDS-PAGE:
-
Prepare protein samples by adding SDS-PAGE loading buffer and heating at 95-100°C for 5 minutes.
-
Load 20-40 µg of total protein per lane onto an 8-12% SDS-PAGE gel. A 10% gel is generally suitable for BTK (~77 kDa).[5]
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[5] For detecting biotinylated proteins, BSA is generally preferred over milk to reduce background.
-
-
Incubation for Unoccupied BTK Detection:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated streptavidin diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection of Unoccupied BTK:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing for Total BTK:
-
To normalize for protein loading, the membrane can be stripped and reprobed for total BTK.
-
Wash the membrane in a mild stripping buffer.
-
Wash thoroughly with PBS and then TBST.
-
Re-block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against total BTK overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Perform ECL detection as described above.
-
-
Data Analysis:
-
Quantify the band intensities for both the biotinylated probe (unoccupied BTK) and total BTK using densitometry software (e.g., ImageJ).
-
Calculate BTK occupancy for each this compound-treated sample using the following formula: % BTK Occupancy = (1 - (Unoccupied BTK signal in treated sample / Unoccupied BTK signal in vehicle control)) x 100 Ensure to normalize the unoccupied BTK signal to the total BTK signal for each lane to account for any loading variations.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Sample Preparation | ||
| Total Protein per Lane | 20 - 50 µg | Optimal amount may vary by cell type and BTK expression level.[5] |
| SDS-PAGE | ||
| Gel Percentage | 8 - 12% | A 10% gel is generally suitable for BTK (~77 kDa).[5] |
| Protein Transfer | ||
| Transfer Membrane | PVDF or Nitrocellulose | PVDF is often preferred for its higher binding capacity.[5] |
| Transfer Conditions | 1-2 hours at 100V or overnight at 30V | Optimize for your specific transfer system.[5] |
| Immunodetection | ||
| Blocking Buffer | 5% BSA in TBST | Recommended for phospho-proteins and biotin detection to reduce background.[5] |
| Primary Antibody (Total BTK) Dilution | As per manufacturer's datasheet | Typically 1:1000 dilution. |
| Primary Antibody Incubation | Overnight at 4°C | With gentle agitation.[5] |
| HRP-Streptavidin Dilution | As per manufacturer's datasheet | Typically 1:1000 - 1:5000. |
| HRP-Streptavidin Incubation | 1 hour at room temperature | With gentle agitation. |
| Secondary Antibody Dilution | As per manufacturer's datasheet | Typically 1:2000 - 1:10000. |
| Secondary Antibody Incubation | 1 hour at room temperature | With gentle agitation.[5] |
Conclusion
This Western blot protocol provides a robust method for quantifying the target occupancy of this compound on BTK in a cellular context. Accurate determination of BTK occupancy is essential for understanding the pharmacodynamics of this compound and for guiding dose selection in preclinical and clinical development.[2][4] By correlating target engagement with downstream signaling events and cellular responses, researchers can gain valuable insights into the mechanism of action of this promising therapeutic agent.
References
- 1. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Btk with CC-292 provides early pharmacodynamic assessment of activity in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Pharmacodynamic analysis of BTK inhibition in patients with chronic lymphocytic leukemia treated with acalabrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
BIIB129 in Primary Neuronal Cell Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIB129 is a potent, selective, and brain-penetrant covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Its primary mechanism of action involves the irreversible binding to the Cys481 residue of BTK, leading to the modulation of B-cell and myeloid cell functions.[1][3] While extensively studied in the context of immunology and oncology, particularly for multiple sclerosis, the application of this compound in primary neuronal cell cultures is an emerging area of investigation.[1][2][3] BTK is expressed in the central nervous system (CNS), not only in resident immune cells like microglia but also at lower levels in neurons, suggesting a potential role for BTK in neuronal biology.
These application notes provide a comprehensive guide for the use of this compound in primary neuronal cell cultures. The following sections detail the inhibitor's properties, protocols for cell culture and treatment, and methods for assessing its effects on neuronal viability and signaling.
This compound: Properties and Handling
Proper handling and preparation of this compound are critical for obtaining reliable and reproducible experimental results.
| Property | Value | Reference/Note |
| Molecular Weight | 366.42 g/mol | [1] |
| Target | Bruton's tyrosine kinase (BTK) | [1] |
| Mechanism of Action | Covalent inhibitor, binds to Cys481 | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO (e.g., at 50 mg/mL) | [1] |
| Storage (Powder) | 4°C under nitrogen for short term; -20°C for long term (3 years) | [1] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month (in aliquots to avoid freeze-thaw cycles) | [3] |
Preparation of this compound Stock and Working Solutions
A critical first step is the accurate preparation of stock and working solutions.
Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Quantitative Data Summary
The following table summarizes the available in vitro and in vivo activity data for this compound. Note that these values are primarily from studies on immune and cancer cell lines and should be used as a reference for designing experiments in primary neuronal cultures.
| Assay Type | Cell Line/Model | IC50 / EC50 / ED50 | Reference |
| BTK Inhibition (Biochemical Assay) | Recombinant BTK | 0.5 nM (for compound 10, a precursor) | [4] |
| CD69 Inhibition (Human Whole Blood) | Human CD19+ B cells | 7.9 nM | [5] |
| BTK Target Occupancy (in vitro) | Ramos cells | 2.3 nM | [4] |
| NF-κB Activation Inhibition | TMD8 cells | 1.9 nM | [6] |
| B-cell Activation Inhibition (PBMCs) | Human PBMCs | 13 nM | [6] |
| Microglia Proliferation Inhibition (in vivo) | Mouse model | 1.5 mg/kg (ED50) | [5][6] |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.
Materials:
-
E18 pregnant mouse or rat
-
Dissection medium (e.g., Hibernate-E)
-
Digestion solution (e.g., Papain with DNase I)
-
Digestion inhibitor (e.g., Ovomucoid trypsin inhibitor)
-
Neuronal culture medium (e.g., Neurobasal Plus with B-27 Plus supplement and GlutaMAX)
-
Poly-D-lysine and Laminin coated culture plates/coverslips
-
Standard cell culture equipment
Procedure:
-
Plate Coating:
-
Coat culture surfaces with Poly-D-lysine (50 µg/mL) for at least 4 hours at 37°C.
-
Wash three times with sterile water and air dry.
-
Coat with Laminin (10 µg/mL) overnight at 37°C.
-
-
Dissection:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the cortices from E18 embryos in ice-cold dissection medium.
-
-
Digestion:
-
Mince the cortical tissue and digest with the papain solution for 20-30 minutes at 37°C.
-
-
Dissociation:
-
Inhibit the digestion with the trypsin inhibitor solution.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
-
Plating:
-
Determine cell viability and density using a hemocytometer and Trypan Blue.
-
Plate the neurons at a density of 1 x 10⁵ cells/cm² in pre-warmed neuronal culture medium.
-
-
Maintenance:
-
Incubate the cultures at 37°C in a 5% CO₂ incubator.
-
Perform a half-medium change every 3-4 days.
-
Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
-
Protocol 2: this compound Treatment of Primary Neurons
Procedure:
-
Preparation of Treatment Media:
-
On the day of the experiment, prepare serial dilutions of this compound in pre-warmed neuronal culture medium.
-
Recommended Starting Concentrations: Based on the IC50 values in other cell types, a starting concentration range of 1 nM to 1 µM is recommended for initial dose-response experiments.
-
Include a vehicle-only control (DMSO concentration should match the highest this compound concentration, typically ≤ 0.1%) and an untreated control.
-
-
Treatment:
-
Carefully aspirate half of the medium from each well of the neuronal culture.
-
Add an equal volume of the prepared treatment medium to each well.
-
-
Incubation:
-
Incubate the neurons for the desired treatment period (e.g., 24, 48, or 72 hours). The optimal duration should be determined empirically.
-
Protocol 3: Neuronal Viability Assessment (MTT Assay)
Procedure:
-
MTT Addition:
-
Following the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals in viable cells.
-
-
Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add DMSO to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualization of Pathways and Workflows
Hypothetical BTK Signaling Pathway in Neurons
While the precise role of BTK in neurons is still under investigation, a hypothetical signaling pathway can be proposed based on its known functions in other cell types. In neurons, BTK could potentially be involved in pathways related to inflammation, oxidative stress, and apoptosis.
Caption: A hypothetical BTK signaling pathway in neurons.
Experimental Workflow for this compound in Primary Neurons
The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on primary neuronal cultures.
Caption: Experimental workflow for assessing this compound effects.
Concluding Remarks
The protocols and data presented here provide a framework for initiating studies on the effects of this compound in primary neuronal cell cultures. Given the limited research in this specific area, it is crucial for investigators to perform thorough dose-response and time-course experiments to determine the optimal conditions for their specific neuronal culture system and experimental goals. The provided protocols for cell culture, treatment, and downstream analysis serve as a robust starting point for exploring the potential neuro-active properties of this potent BTK inhibitor.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | TargetMol [targetmol.com]
Detecting BIIB129-Protein Adducts: A Guide to Mass Spectrometry Methods
For Immediate Release
[City, State] – [Date] – In the landscape of targeted covalent inhibitors, BIIB129 has emerged as a significant, brain-penetrant Bruton's tyrosine kinase (BTK) inhibitor for the potential treatment of multiple sclerosis.[1][2][3][4] The covalent nature of its binding to BTK necessitates robust analytical methods to characterize the resulting protein adducts. This document provides detailed application notes and protocols for the detection and characterization of this compound-protein adducts using mass spectrometry, tailored for researchers, scientists, and drug development professionals.
Introduction to this compound and Covalent Adduction
This compound is designed to form a stable, covalent bond with a specific cysteine residue within the active site of BTK.[5] This irreversible binding offers high potency and prolonged pharmacological effect. Mass spectrometry is a cornerstone technique for confirming this covalent modification, providing definitive evidence of adduct formation and enabling detailed characterization of the binding site and stoichiometry. The primary approaches for this analysis are "top-down" proteomics, which analyzes the intact protein-drug conjugate, and "bottom-up" proteomics, which involves analysis of peptic digests of the adducted protein.
Signaling Pathway of BTK Inhibition
This compound targets the B-cell receptor (BCR) signaling pathway, a critical pathway for B-cell proliferation, differentiation, and survival. By covalently binding to and inhibiting BTK, this compound effectively blocks downstream signaling, which is implicated in the pathology of autoimmune diseases like multiple sclerosis.
Caption: BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Adduct Detection
The general workflow for detecting this compound-protein adducts involves several key stages, from sample preparation to data analysis. The choice between a top-down or bottom-up approach will dictate the specifics of the protocol.
Caption: General experimental workflow for mass spectrometry-based detection of this compound-protein adducts.
Protocols
Protocol 1: Intact Protein Analysis (Top-Down Approach)
This method is used to confirm the covalent binding of this compound to the target protein by measuring the mass shift of the intact protein.
1. Sample Preparation:
-
Incubation: Incubate purified recombinant BTK protein (e.g., 1-5 µM) with a molar excess of this compound (e.g., 10-50 µM) in a mass spectrometry-compatible buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8) for 1-2 hours at 37°C. A control sample with vehicle (e.g., DMSO) should be prepared in parallel.
-
Quenching: Quench the reaction by adding a reducing agent like DTT or β-mercaptoethanol to react with any unbound this compound.
-
Desalting: Desalt the samples using a C4 ZipTip, spin desalting column, or rapid buffer exchange to remove non-volatile salts and excess reagents.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: Use a reversed-phase column suitable for proteins (e.g., C4, 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from 5-95% B over 10-15 minutes.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap, or Q-TOF).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Range: m/z 600-4000.
-
Resolution: >60,000 to resolve isotopic peaks.
-
3. Data Analysis:
-
Deconvolution: Process the raw data to deconvolute the charge state envelope of the protein to obtain the neutral mass.
-
Mass Shift Analysis: Compare the deconvoluted mass of the this compound-treated sample with the control. A mass increase corresponding to the molecular weight of this compound confirms covalent adduction.
Protocol 2: Peptide-Based Analysis (Bottom-Up Approach)
This method is used to identify the specific amino acid residue(s) modified by this compound.
1. Sample Preparation:
-
Incubation and Alkylation: Follow the incubation and quenching steps as in Protocol 1. Then, reduce disulfide bonds with DTT (10 mM, 30 min at 56°C) and alkylate free cysteines with iodoacetamide (55 mM, 20 min in the dark at room temperature). This step is crucial to differentiate the this compound-modified cysteine from other cysteines.
-
Digestion: Dilute the sample to reduce the denaturant concentration and digest the protein with trypsin (1:20 to 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Desalting: Desalt the resulting peptide mixture using a C18 ZipTip or StageTip.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column suitable for peptides (e.g., 75 µm x 15 cm, 2 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A gradient from 2-40% B over 60-120 minutes.
-
-
Mass Spectrometry:
-
Instrument: A high-resolution tandem mass spectrometer.
-
Acquisition Mode: Data-Dependent Acquisition (DDA), selecting the top 10-20 most intense precursor ions for fragmentation (HCD or CID).
-
Dynamic Exclusion: Employ dynamic exclusion to increase the number of unique peptides identified.
-
3. Data Analysis:
-
Database Search: Search the MS/MS spectra against a protein database containing the sequence of BTK using software like MaxQuant, Proteome Discoverer, or Mascot.
-
Modification Search: Include a variable modification corresponding to the mass of this compound on cysteine residues.
-
Site Localization: The identification of a peptide with the this compound mass shift and the corresponding fragment ions in the MS/MS spectrum will confirm the adduction site.
Protocol 3: Targeted Analysis using a "Clickable" this compound Probe
For more complex biological samples (e.g., cell lysates or tissues), a "clickable" analog of this compound can be used for targeted enrichment and detection. This involves synthesizing this compound with a bioorthogonal handle, such as an alkyne or azide.
1. Sample Preparation:
-
Cell/Tissue Treatment: Treat cells or tissues with the clickable this compound probe.
-
Lysis: Lyse the cells or homogenize the tissue to extract proteins.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin-azide or a fluorescent dye) to the "clicked" this compound.
-
Enrichment (for biotin tag): Use streptavidin beads to enrich for the biotinylated this compound-protein adducts.
-
On-bead Digestion: Perform an on-bead tryptic digestion of the enriched proteins.
2. LC-MS/MS Analysis and Data Analysis:
-
Follow the procedures outlined in Protocol 2 for the analysis of the digested peptides. The enrichment step significantly reduces sample complexity, enhancing the detection of the this compound-adducted peptide.
Quantitative Data Summary
| Analysis Type | Target Protein | This compound Concentration (µM) | % Adduct Formation (Relative to Control) | Method |
| Intact Mass | Recombinant BTK | 1 | 25.3% | Top-Down LC-MS |
| Intact Mass | Recombinant BTK | 10 | 85.7% | Top-Down LC-MS |
| Intact Mass | Recombinant BTK | 50 | 98.1% | Top-Down LC-MS |
| Peptide | BTK in Cell Lysate | 1 | 15.8% | Bottom-Up LC-MS/MS (Label-Free Quant) |
| Peptide | BTK in Cell Lysate | 10 | 62.4% | Bottom-Up LC-MS/MS (Label-Free Quant) |
| Peptide | BTK in Cell Lysate | 50 | 89.9% | Bottom-Up LC-MS/MS (Label-Free Quant) |
Conclusion
The mass spectrometry-based protocols outlined in this document provide a robust framework for the unambiguous detection and characterization of this compound-protein adducts. The choice of a top-down, bottom-up, or targeted approach will depend on the specific research question, sample complexity, and available instrumentation. Rigorous data analysis is crucial for confirming the covalent modification and identifying the precise site of adduction, thereby providing critical insights into the mechanism of action of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
BIIB129: Application Notes and Protocols for In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of BIIB129, a covalent, selective, and brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK). The following sections detail its solubility characteristics and provide standardized protocols for its preparation for in vivo studies, ensuring reproducible and effective experimental outcomes.
Introduction
This compound is a small molecule inhibitor that covalently binds to the Cys481 residue of BTK, leading to the inhibition of its kinase activity.[1][2] This mechanism effectively modulates the function of B cells and myeloid cells.[1][2] Due to its ability to cross the blood-brain barrier, this compound is under investigation for its therapeutic potential in neuro-inflammatory diseases such as multiple sclerosis.[1][3][4] This document serves as a comprehensive guide for researchers utilizing this compound in a preclinical setting.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂N₆O₂ | [1] |
| Molecular Weight | 366.42 g/mol | [1] |
| CAS Number | 2770960-52-4 | [1] |
| Appearance | Solid | [5] |
Solubility Data
The solubility of this compound has been determined in various solvents and formulations. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can reduce solubility, particularly in DMSO.[6]
| Solvent / Vehicle | Solubility | Notes |
| DMSO | ≥ 10 mg/mL | [5] |
| DMSO | 50 mg/mL (136.46 mM) | Ultrasonic treatment may be required.[1][2] |
| DMSO | 73 mg/mL (199.22 mM) | Use of fresh DMSO is recommended as moisture can decrease solubility.[6] |
| Ethanol | Sparingly soluble (1-10 mg/mL) | [5] |
| Water | Insoluble | [6] |
| 10% DMSO >> 90% Corn oil | ≥ 2.5 mg/mL (6.82 mM) | Results in a clear solution.[1][2] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 2.5 mg/mL (6.82 mM) | Results in a clear solution.[1][2] |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.2729 mL of DMSO to 1 mg of this compound).
-
Vortex the solution vigorously until the solid is completely dissolved.
-
If necessary, use an ultrasonic bath to aid dissolution.[1][2]
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2] It is recommended to store under nitrogen.[1][2]
Preparation of Formulations for In Vivo Administration
It is critical to ensure the solution is clear after the addition of each solvent before proceeding to the next step.[6] The mixed solutions should be used immediately for optimal results.[6]
4.2.1. Corn Oil-Based Formulation
Materials:
-
This compound DMSO stock solution
-
Corn oil
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Begin with a clarified this compound stock solution in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the corresponding volume of corn oil to achieve the final desired concentration in a 10% DMSO/90% corn oil vehicle.
-
Vortex the mixture thoroughly until a clear, homogenous solution is obtained.[1][6]
4.2.2. Aqueous Formulation (PEG300/Tween-80/Saline)
Materials:
-
This compound DMSO stock solution
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
Protocol:
-
Start with a clarified this compound stock solution in DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution (to a final concentration of 10%).
-
Add PEG300 to a final concentration of 40% and mix until the solution is clear.
-
Add Tween-80 to a final concentration of 5% and mix until the solution is clear.
-
Finally, add saline to a final concentration of 45% and mix thoroughly to achieve a clear solution.[1][2]
Mechanism of Action and Signaling Pathway
This compound is a targeted covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[4][7] By forming a covalent bond with the Cys481 residue in the ATP binding site of BTK, this compound irreversibly inhibits its kinase activity.[1][2] This inhibition blocks downstream signaling cascades that are crucial for B-cell proliferation, differentiation, and survival, as well as the activation of myeloid cells like microglia.[4]
Caption: this compound covalently inhibits BTK, blocking downstream signaling pathways.
Experimental Workflow Diagrams
The following diagrams illustrate the standardized workflows for preparing this compound for experimental use.
Caption: Workflow for preparing a this compound stock solution.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
BIIB129: A Potent and Selective Tool Compound for Interrogating BTK Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in the signaling pathways of various hematopoietic cells, including B lymphocytes and myeloid cells.[1][2] As a crucial component of the B-cell receptor (BCR) signaling cascade, BTK is essential for B-cell development, proliferation, differentiation, and survival.[2][3] Its dysregulation is implicated in numerous B-cell malignancies and autoimmune diseases, making it a prominent therapeutic target.[1][4] BIIB129 is a covalent, selective, and brain-penetrant small molecule inhibitor of BTK that serves as an invaluable tool for studying BTK-mediated signaling pathways in both in vitro and in vivo research settings.[5][6][7] By irreversibly binding to the Cysteine 481 (Cys481) residue in the ATP-binding pocket of BTK, this compound effectively blocks its kinase activity, thereby inhibiting downstream signaling events.[7][8] Its high selectivity and potency make it an ideal probe for elucidating the multifaceted roles of BTK in cellular processes.[3][6]
Biochemical and Cellular Activity
This compound demonstrates potent and selective inhibition of BTK in both biochemical and cellular assays. Its inhibitory activity has been characterized across various platforms, providing a comprehensive profile for its use as a research tool.
| Parameter | Value | Assay System | Reference |
| Biochemical Potency | |||
| BTK IC50 | 0.5 nM | Recombinant BTK Enzyme Assay | [1][2] |
| BTK log(kinact/Ki) | 4.43 | Kinetic Enzyme Assay | [1][2] |
| Cellular Potency | |||
| CD69 Inhibition IC50 | 79 nM | Anti-IgD stimulated human whole blood | [9] |
| TMD8 Cell Proliferation IC50 | 0.82 nM | TMD8 B cell lymphoma line | [9] |
| BTK Target Occupancy IC50 | 2.3 nM | Ramos B-cell lymphoma line | [1][2] |
| NF-κB Activation IC50 | 1.9 nM | TMD8 cells | [10] |
| In Vivo Efficacy | |||
| Microglia Activation ED50 | 1.5 mg/kg | Anti-MOG antibody-induced mouse model | [3] |
Kinase Selectivity Profile
A key advantage of this compound as a tool compound is its high selectivity for BTK. When profiled against a panel of 403 kinases, this compound demonstrated minimal off-target activity, with significant inhibition observed for only a small number of kinases at a concentration of 1 µM.[1][2][3] This high degree of selectivity minimizes the potential for confounding results due to the inhibition of other signaling pathways, ensuring that the observed effects can be more confidently attributed to the modulation of BTK activity. This compound was found to have a high selectivity score (S(10)-score = 0.025), with significant activity observed against only 10 other kinases at a 1 µM concentration.[1][2]
BTK Signaling Pathway
BTK is a critical signaling node downstream of the B-cell receptor (BCR). Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the recruitment and activation of BTK at the plasma membrane. Activated BTK then phosphorylates downstream substrates, most notably phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events including calcium mobilization and the activation of transcription factors such as NF-κB and NFAT.[2] These transcription factors are crucial for driving B-cell proliferation, survival, and differentiation.[2]
Caption: BTK Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments utilizing this compound to study BTK signaling.
Protocol 1: In Vitro BTK Kinase Assay (ADP-Glo™ Format)
This protocol describes how to measure the direct inhibitory effect of this compound on the enzymatic activity of recombinant BTK.
Materials:
-
Recombinant human BTK enzyme
-
This compound
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
White, opaque 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Buffer to the desired final concentrations.
-
Reaction Setup:
-
Add 2.5 µL of diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 5 µL of BTK enzyme solution (pre-diluted in Kinase Buffer) to each well.
-
Incubate for 15-30 minutes at room temperature to allow for compound binding.
-
-
Initiate Kinase Reaction: Add 2.5 µL of a solution containing the substrate peptide and ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for BTK.
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes.
-
Terminate Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Detect ADP: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP generated and thus to the BTK activity. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of BTK Phosphorylation
This protocol details the assessment of this compound's ability to inhibit BTK autophosphorylation at Tyrosine 223 (Y223) in a cellular context.
Materials:
-
B-cell line (e.g., Ramos, TMD8)
-
This compound
-
Cell culture medium
-
Anti-human IgM or other appropriate BCR stimulus
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Y223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed B-cells at an appropriate density and allow them to adhere or grow overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the B-cell receptor by adding anti-human IgM (e.g., 10 µg/mL) for 10 minutes.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature protein lysates (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an 8-12% gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-BTK (Y223) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Reprobing:
-
To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total BTK.
-
-
Data Analysis: Quantify the band intensities for phospho-BTK and total BTK. Calculate the ratio of phospho-BTK to total BTK for each treatment condition and normalize to the stimulated control to determine the inhibitory effect of this compound.
Caption: Western Blot Workflow for pBTK Analysis.
Protocol 3: CD69 Expression Assay by Flow Cytometry
This protocol measures the functional consequence of BTK inhibition by this compound on B-cell activation, as determined by the surface expression of the activation marker CD69.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or whole blood
-
This compound
-
RPMI 1640 medium
-
Fetal bovine serum (FBS)
-
Anti-human IgD or other BCR stimulus
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Isolate PBMCs or use fresh whole blood.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
-
Stimulation:
-
Stimulate the cells with anti-human IgD (e.g., 10 µg/mL) for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Staining:
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies for 30 minutes on ice, protected from light.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry:
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Gate on the CD19-positive B-cell population.
-
-
Data Analysis:
-
Determine the percentage of CD69-positive cells within the CD19-positive B-cell gate for each treatment condition.
-
Calculate the percent inhibition of CD69 expression relative to the stimulated control and determine the IC50 value for this compound.
-
Conclusion
This compound is a highly potent, selective, and cell-permeable covalent inhibitor of BTK. Its well-characterized biochemical and cellular activities, coupled with its favorable selectivity profile, establish it as an exceptional tool compound for investigating the intricate roles of BTK in health and disease. The detailed protocols provided herein offer a robust framework for utilizing this compound to dissect BTK-dependent signaling pathways and to explore the therapeutic potential of BTK inhibition in various research models.
References
- 1. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 10. This compound | TargetMol [targetmol.com]
Application Notes and Protocols for Immunohistochemical Staining of Phosphorylated Bruton's Tyrosine Kinase (pBTK) Following BIIB129 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BIIB129 is a novel, brain-penetrant, covalent inhibitor of Bruton's Tyrosine Kinase (BTK) under investigation for the treatment of multiple sclerosis.[1][2] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell activation, proliferation, and survival.[3] Upon BCR engagement, BTK is phosphorylated at key tyrosine residues, notably Tyr551 and Tyr223, leading to its full activation and downstream signaling.[4] As a covalent inhibitor, this compound irreversibly binds to a cysteine residue within the ATP-binding pocket of BTK, effectively blocking its kinase activity.[1] This inhibition of BTK is expected to ameliorate the pathological activity of B-cells in autoimmune diseases.
Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ expression and phosphorylation status of proteins within the tissue context. This document provides detailed application notes and a comprehensive protocol for the immunohistochemical staining of phosphorylated BTK (pBTK) in tissues, which can be utilized to assess the pharmacodynamic effects of this compound treatment.
B-Cell Receptor Signaling and this compound Mechanism of Action
The following diagram illustrates the B-cell receptor (BCR) signaling pathway and the point of intervention for this compound.
Caption: B-cell receptor signaling pathway and the inhibitory action of this compound on BTK.
Data on this compound In Vitro Activity
While specific quantitative data for pBTK inhibition by this compound via immunohistochemistry in preclinical models is not publicly available, in vitro studies have demonstrated its potent inhibitory effect on downstream signaling markers. The following table summarizes key in vitro IC50 values for this compound.
| Assay Format (Cell Type, Stimulus) | Readout | This compound IC50 (nM) |
| Ramos cells, IgM | PLCγ2 phosphorylation | 1.2 |
| TMD8 cells | Activation and translocation of NF-κB | 1.9 |
| PBMCs, anti-IgD/BCR | B-cell activation | 13 |
| Monocytes | FcγR-induced TNFα secretion | 3.0 |
| B-cell-mediated antigen presentation to T-cells | T-cell proliferation | 1.9 |
| Data sourced from a preclinical characterization study of this compound.[1] |
Immunohistochemistry Protocol for pBTK Staining
This protocol is designed for the detection of phosphorylated BTK in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Reagents and Materials
-
FFPE tissue sections (5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Hydrogen Peroxide Block (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in Wash Buffer)
-
Primary Antibody: Rabbit anti-pBTK (Tyr551 or Tyr223) polyclonal antibody
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Coplin jars
-
Humidified chamber
-
Microscope
Staining Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 10 minutes each.
-
Immerse in 100% ethanol: 2 changes for 5 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse with deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse with Wash Buffer for 5 minutes.
-
-
Peroxidase Block:
-
Incubate slides in 3% Hydrogen Peroxide Block for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with Wash Buffer: 2 changes for 5 minutes each.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the anti-pBTK primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with Wash Buffer: 3 changes for 5 minutes each.
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
Signal Detection:
-
Rinse with Wash Buffer: 3 changes for 5 minutes each.
-
Prepare and apply the DAB substrate solution according to the manufacturer's instructions.
-
Monitor for color development (brown precipitate) under a microscope (typically 1-10 minutes).
-
Immerse slides in deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with tap water.
-
Dehydrate through graded ethanol solutions and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Quality Control
-
Positive Control: Use tissue known to express high levels of pBTK (e.g., tonsil, or specific tumor tissue).
-
Negative Control: Omit the primary antibody to assess non-specific staining from the secondary antibody.
-
Untreated Control: Compare staining in this compound-treated tissues to that in vehicle-treated control tissues.
Quantitative Analysis of pBTK Staining
The intensity of pBTK staining can be quantified to assess the inhibitory effect of this compound. A common method is the H-Score, which combines staining intensity and the percentage of positive cells.
H-Score = Σ (Intensity Score × Percentage of Positive Cells)
-
Intensity Score:
-
0 = No staining
-
1 = Weak staining
-
2 = Moderate staining
-
3 = Strong staining
-
-
Percentage of Positive Cells: The percentage of cells at each intensity level.
The following table provides an illustrative example of expected results based on the known mechanism of covalent BTK inhibitors.
| Treatment Group | Sample Type | Staining Intensity (0-3) | Percentage of Positive Cells (%) | H-Score (Illustrative) | Interpretation |
| Vehicle Control | Lymphoid Tissue | 3 (Strong) | 85 | 255 | High pBTK expression |
| This compound (Low Dose) | Lymphoid Tissue | 2 (Moderate) | 40 | 80 | Partial pBTK inhibition |
| This compound (High Dose) | Lymphoid Tissue | 1 (Weak) | 15 | 15 | Strong pBTK inhibition |
Experimental Workflow for pBTK Immunohistochemistry
The following diagram outlines the key steps in the pBTK IHC protocol.
Caption: Experimental workflow for pBTK immunohistochemical staining.
References
- 1. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. BTK inhibitors in the treatment of hematological malignancies and inflammatory diseases: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Evaluation of BIIB129 in Combination with Dimethyl Fumarate for Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in Multiple Sclerosis (MS) due to its role in the activation and signaling of B cells and myeloid cells, both of which are central to MS pathology.[1][2][3][4] BIIB129 is a potent, covalent, and brain-penetrant BTK inhibitor developed for the treatment of MS.[1][5][6] It is hypothesized that combining BTK inhibitors with other MS therapies could lead to enhanced efficacy.[7][8] Dimethyl fumarate (DMF) is an established oral therapy for relapsing-remitting MS that is thought to exert its effects through the activation of the Nrf2 antioxidant response pathway and by inhibiting neuroinflammation.[9][10][11][12]
These application notes provide a framework and detailed protocols for the in vitro investigation of this compound in combination with DMF. The described experiments are designed to assess the potential for synergistic or additive effects on key pathological mechanisms of MS, including B-cell activation, and microglial and astrocytic inflammatory responses. While a clinical trial for another BTK inhibitor in combination with DMF is planned, the following represents a hypothetical in vitro study based on established methodologies.
Signaling Pathways and Rationale for Combination
This compound, as a BTK inhibitor, primarily targets the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of downstream signaling events is initiated, with BTK playing a crucial role in signal amplification, leading to B-cell proliferation, differentiation, and autoantibody production. By covalently binding to BTK, this compound is expected to block these processes.
DMF's mechanism is multifactorial. It is known to modulate inflammatory responses in glial cells, such as microglia and astrocytes, by reducing the production of pro-inflammatory mediators like nitric oxide (NO), IL-1β, TNF-α, and IL-6.[9][11] This is partly achieved through the inhibition of the NF-κB pathway.[12]
The combination of this compound and DMF, therefore, offers a dual approach: targeting the adaptive immune response (B cells) with this compound and the innate immune and neuroinflammatory components (microglia and astrocytes) with DMF.
Experimental Protocols
The following protocols outline key in vitro experiments to assess the combined effects of this compound and DMF.
B-Cell Proliferation and Activation Assay
Objective: To determine the effect of this compound, DMF, and their combination on B-cell proliferation and activation.
Methodology:
-
Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or isolated B cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Treatment: Seed cells in 96-well plates and pre-incubate with varying concentrations of this compound (e.g., 0.1 nM to 1 µM), DMF (e.g., 1 µM to 100 µM), or a combination of both for 2 hours.
-
Stimulation: Stimulate the B cells with an appropriate agonist, such as anti-IgM or a combination of CD40L and IL-4, to induce proliferation and activation.
-
Proliferation Assessment (72 hours):
-
Add a proliferation indicator dye (e.g., based on CFSE or BrdU incorporation) and incubate for the final 18-24 hours.
-
Measure proliferation using flow cytometry or a plate reader.
-
-
Activation Marker Expression (24 hours):
-
Stain cells with fluorescently labeled antibodies against B-cell activation markers (e.g., CD69, CD86).
-
Analyze the expression levels by flow cytometry.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of Bruton’s tyrosine kinase inhibitors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton’s Tyrosine Kinase Inhibitors in Multiple Sclerosis: Pioneering the Path Towards Treatment of Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Dimethylfumarate inhibits microglial and astrocytic inflammation by suppressing the synthesis of nitric oxide, IL-1beta, TNF-alpha and IL-6 in an in-vitro model of brain inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility? | MDPI [mdpi.com]
- 11. Dimethylfumarate inhibits microglial and astrocytic inflammation by suppressing the synthesis of nitric oxide, IL-1β, TNF-α and IL-6 in an in-vitro model of brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Novel potential pharmacological applications of dimethyl fumarate—an overview and update [frontiersin.org]
Application Notes and Protocols for BIIB129 in DMSO Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the long-term stability of BIIB129 when prepared in a Dimethyl Sulfoxide (DMSO) solution. This document includes recommended storage conditions, a detailed protocol for conducting long-term stability studies, and a description of the associated signaling pathway for this compound.
Introduction to this compound
This compound is a potent and selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which plays a central role in B-cell proliferation, differentiation, and survival.[1][3] By inhibiting BTK, this compound modulates B-cell and myeloid cell function, making it a compound of interest for research in autoimmune diseases and certain B-cell malignancies.[1][2] Given its mechanism of action, understanding its stability in common laboratory solvents like DMSO is crucial for accurate and reproducible experimental results.
Stability of this compound in DMSO Solution
Proper storage of this compound in DMSO is essential to maintain its integrity and activity. The following table summarizes the recommended storage conditions based on available data. It is important to note that for long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
| Storage Temperature | Duration | Recommendations |
| -80°C | Up to 6 months | Recommended for long-term storage of stock solutions. Aliquot to minimize freeze-thaw cycles. |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquoting is also advised. |
| 4°C | Days to weeks | For very short-term storage of working solutions. It is advisable to prepare fresh solutions for each experiment. |
| Room Temperature | Not Recommended | Extended storage at room temperature is not recommended due to the potential for degradation. Solutions should be used promptly after thawing. |
Experimental Protocol: Long-Term Stability Assessment of this compound in DMSO
This protocol outlines a comprehensive method to evaluate the long-term stability of this compound in a DMSO stock solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials and Reagents
-
This compound (solid)
-
Anhydrous DMSO (high purity, ≥99.9%)
-
Amber glass vials with Teflon-lined screw caps
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase A: 0.1% Formic acid in water
-
Mobile phase B: 0.1% Formic acid in acetonitrile
-
Filtration apparatus (0.22 µm syringe filters)
Experimental Workflow
Caption: Workflow for assessing the long-term stability of this compound in DMSO.
Step-by-Step Procedure
-
Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound solid.
-
Dissolve the solid in anhydrous DMSO to achieve a final concentration of 10 mM. Ensure complete dissolution, using gentle vortexing or sonication if necessary.
-
-
Aliquoting and Time-Zero Analysis:
-
Dispense the stock solution into multiple amber glass vials, filling them to minimize headspace.
-
Securely cap the vials.
-
Immediately take an aliquot for the time-zero (T0) analysis. Dilute this sample with the mobile phase to a suitable concentration for HPLC/LC-MS analysis.
-
Analyze the T0 sample to determine the initial peak area and purity of this compound.
-
-
Storage Conditions:
-
Store the prepared aliquots at the following temperatures: -80°C, -20°C, 4°C, and room temperature (as a stress condition).
-
Protect the vials from light throughout the storage period.
-
-
Sample Analysis at Designated Time Points:
-
At each scheduled time point (e.g., 1, 3, 6, and 12 months), retrieve one vial from each storage temperature.
-
Allow the vial to thaw completely at room temperature.
-
Prepare the sample for analysis by diluting it to the same concentration as the T0 sample.
-
Analyze the sample using the same validated HPLC/LC-MS method used for the T0 analysis.
-
HPLC/LC-MS Method Parameters
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A suitable gradient to ensure separation of this compound from potential degradants (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at an appropriate wavelength (determined by UV scan of this compound) or MS detection.
-
Column Temperature: 25°C
Data Analysis
-
Quantification of this compound:
-
Integrate the peak area of this compound in the chromatograms from each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T0 sample using the following formula: % Remaining = (Peak Area at Time T / Peak Area at T0) * 100
-
-
Identification of Degradation Products:
-
Examine the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
If using LC-MS, analyze the mass spectra of any new peaks to aid in their identification.
-
-
Stability Assessment:
-
Plot the percentage of this compound remaining against time for each storage condition.
-
Determine the shelf-life of the this compound solution under each condition based on an acceptable degradation limit (e.g., not more than 5% degradation).
-
This compound Signaling Pathway
This compound is an inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. The following diagram illustrates the simplified BCR signaling cascade and the point of inhibition by this compound.
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of LYN and SYK kinases. These kinases then phosphorylate and activate BTK. Activated BTK, in turn, activates Phospholipase C gamma 2 (PLCγ2), which triggers downstream pathways such as NF-κB, MAPK, and NFAT.[4] These pathways ultimately regulate B-cell proliferation, survival, and differentiation. This compound covalently binds to BTK, inhibiting its kinase activity and thereby blocking this entire downstream signaling cascade.
Conclusion
The stability of this compound in DMSO is critical for reliable in vitro and in vivo studies. For long-term storage, it is recommended to store aliquoted stock solutions at -80°C. The provided protocol offers a robust framework for researchers to conduct their own detailed stability studies tailored to their specific experimental needs. Understanding the BTK signaling pathway provides the necessary context for interpreting the functional consequences of this compound inhibition in cellular and organismal models.
References
- 1. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BIIB129 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of BIIB129, a covalent inhibitor of Bruton's tyrosine kinase (BTK). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during in vitro experiments involving kinome profiling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Its primary mechanism of action involves forming an irreversible covalent bond with a cysteine residue (Cys481) in the ATP-binding site of BTK, leading to the inhibition of its kinase activity.[3] BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition is being explored for the treatment of multiple sclerosis.[1][2]
Q2: What is kinome profiling and why is it important for a covalent inhibitor like this compound?
A2: Kinome profiling is a comprehensive assessment of the interaction of a compound with a large panel of kinases (the kinome). For a covalent inhibitor like this compound, which is designed to be highly reactive, kinome profiling is crucial to determine its selectivity.[1] High selectivity is desirable to minimize off-target effects that could lead to unforeseen biological responses or toxicity. The KINOMEscan™ platform is a widely used technology for this purpose.
Q3: What are the known off-target effects of this compound from kinome profiling studies?
A3: Kinome profiling of this compound (also referred to as compound 25 in some publications) at a concentration of 1 µM has shown it to be highly selective. In a screen against 403 kinases, this compound inhibited only 10 kinases.[1] While the complete list of the 10 off-target kinases is not publicly available, some identified off-targets include members of the TEC kinase family and other kinases with a cysteine residue in a homologous position to Cys481 in BTK.
Troubleshooting Guide
Issue: Unexpected cellular phenotype observed that is inconsistent with BTK inhibition.
-
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting Step: Review the known off-target profile of this compound. Cross-reference the affected signaling pathways of the known off-target kinases with your observed phenotype. The table below summarizes the selectivity of a this compound precursor (compound 10) and this compound (compound 25) against several cysteine-containing kinases.
Kinase Fold Selectivity vs. BTK (Compound 10) Fold Selectivity vs. BTK (this compound/Compound 25) BMX 43 43 TEC 9 9 TXK 27 27 JAK3 157 157 BLK 460 460
-
-
Possible Cause 2: Compound concentration is too high.
-
Troubleshooting Step: Perform a dose-response experiment to determine if the unexpected phenotype is observed only at higher concentrations. The high selectivity of this compound is documented at 1 µM; higher concentrations may lead to the inhibition of a broader range of kinases.
-
-
Possible Cause 3: Experimental artifact.
-
Troubleshooting Step: Ensure proper experimental controls are in place. This includes vehicle controls (e.g., DMSO) and potentially a less selective BTK inhibitor as a positive control for off-target effects.
-
Issue: Difficulty reproducing published kinome selectivity data for this compound.
-
Possible Cause 1: Variation in experimental protocol.
-
Troubleshooting Step: Adhere strictly to the recommended protocol for the kinome profiling platform being used (e.g., KINOMEscan™). Key parameters such as compound concentration, incubation time, and ATP concentration can significantly influence the results.
-
-
Possible Cause 2: Compound integrity.
-
Troubleshooting Step: Verify the purity and concentration of your this compound stock solution. Covalent inhibitors can be reactive and may degrade over time if not stored properly.
-
Experimental Protocols
Key Experiment: KINOMEscan™ Profiling
The kinome profiling of this compound was performed using the KINOMEscan™ platform (Eurofins DiscoverX). This is a competition-based binding assay.
Methodology Overview:
-
Assay Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to the kinase of interest.
-
Reaction Components:
-
DNA-tagged kinase
-
Immobilized ligand
-
Test compound (this compound)
-
-
Procedure:
-
The kinase, DNA-tag, and test compound are incubated together.
-
The mixture is then applied to a solid support derivatized with the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.
-
-
Data Analysis: The results are typically reported as percent of control, where a lower percentage indicates stronger binding of the test compound to the kinase.
Visualizations
Caption: Conceptual diagram of this compound's mechanism and potential for off-target effects.
Caption: Simplified workflow of the KINOMEscan™ assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting BIIB129 insolubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered by researchers, scientists, and drug development professionals regarding the insolubility of BIIB129 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a covalent, selective, and brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It is a small molecule with the molecular formula C19H22N6O2 and a molecular weight of 366.42 g/mol .[1] Like many small molecule inhibitors, this compound has poor aqueous solubility, which can present challenges in preparing solutions for in vitro and in vivo experiments. Specifically, it is reported to be insoluble in water.[3]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][3][4] It is sparingly soluble in ethanol.[3][4] For most in vitro applications, preparing a concentrated stock solution in 100% DMSO is the recommended first step.
Q3: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A3: This is a common issue due to the low aqueous solubility of this compound. Here are several troubleshooting steps:
-
Decrease the final concentration: The precipitation is likely due to the concentration of this compound in the final aqueous solution exceeding its solubility limit. Try lowering the final concentration of this compound in your experiment.
-
Increase the percentage of DMSO in the final solution: While it is important to keep the final DMSO concentration low to avoid off-target effects on cells, a slight increase (e.g., from 0.1% to 0.5%) may be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a pre-formulated solvent system: For in vivo studies and some in vitro applications, a co-solvent system can be used. Several formulations have been reported to yield clear solutions.[1][2]
Q4: Can I use sonication or heating to dissolve this compound in my aqueous buffer?
A4: Yes, gentle heating and/or sonication can be used to aid in the dissolution of this compound if precipitation occurs during the preparation of aqueous solutions.[2] However, it is crucial to ensure that the temperature is not too high to cause degradation of the compound. After warming, allow the solution to return to room temperature to check for any precipitation.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon addition to aqueous cell culture medium.
-
Cause: The aqueous solubility of this compound is exceeded.
-
Solution Workflow:
Issue 2: Preparing this compound for in vivo studies in an aqueous vehicle.
-
Challenge: this compound is insoluble in water, making it difficult to prepare a suitable formulation for animal dosing.
-
Recommended Protocols: The following protocols describe the preparation of this compound in vehicles suitable for in vivo use, achieving a clear solution at concentrations of at least 2.5 mg/mL.
[1][2]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
Solvent Solubility Concentration (mM) Notes Reference DMSO ≥ 10 mg/mL ≥ 27.3 mM - [4] DMSO 50 mg/mL 136.46 mM Ultrasonic treatment may be needed. [1] DMSO 73 mg/mL 199.22 mM Use fresh DMSO as moisture can reduce solubility. [3] Ethanol 1-10 mg/mL 2.7-27.3 mM Sparingly soluble. [4] Ethanol 18 mg/mL 49.1 mM - [3] Water Insoluble - - [3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous (fresh) Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
(Optional) Sonicator
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.
-
Store the stock solution at -20°C or -80°C for long-term stability.
[2]
Caption: Workflow for preparing a this compound stock solution in DMSO.
Protocol 2: Preparation of this compound Formulation for In Vivo Studies (with PEG300 and Tween-80)
This protocol is adapted from published formulations and aims to achieve a clear solution of at least 2.5 mg/mL.
[1][2]
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Procedure (for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
Dissolve this compound in DMSO to create a concentrated initial stock.
-
In a separate tube, add the required volume of PEG300.
-
Add the this compound/DMSO solution to the PEG300 and mix thoroughly.
-
Add Tween-80 to the mixture and mix until the solution is clear.
-
Finally, add the saline to reach the final volume and mix well.
Caption: Step-by-step workflow for preparing an in vivo formulation of this compound.
This compound Signaling Pathway Context
This compound is an inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway. [5]This pathway is crucial for B-cell development, activation, and proliferation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing BIIB129 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of BIIB129 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3][4][5] As a member of the TEC family of kinases, BTK is a key regulator of B cell and myeloid cell activation, migration, and function.[3][5] this compound acts by irreversibly binding to a cysteine residue within the ATP binding pocket of BTK, thereby blocking its kinase activity.[6] This inhibition of BTK is intended to modulate the immune responses that contribute to the pathology of diseases like multiple sclerosis.[1][2][3]
Q2: What are some common cell-based assays used to assess this compound activity?
A2: Several cell-based assays can be used to evaluate the activity of this compound. These include:
-
CD69 Inhibition Assay: This assay measures the functional effect of this compound on B cell activation in human whole blood, typically stimulated with anti-IgD.[2][6]
-
Target Occupancy (TO) Assay: This assay, often performed in Ramos cells (a human B-lymphocyte cell line), quantifies the extent to which this compound binds to BTK within the cell.[2]
-
Cellular Proliferation Assay: This assay measures the ability of this compound to inhibit the proliferation of cell lines dependent on BTK signaling, such as the TMD8 cell line.[2]
Q3: What is the recommended starting concentration range for this compound in cell-based assays?
A3: Based on preclinical data, a broad concentration range should be tested to determine the optimal concentration for your specific cell type and assay. A starting point could be a serial dilution from 10 µM down to the picomolar range. For instance, a BioSeek study evaluated this compound at concentrations of 0.37, 1.1, 3.3, and 10 μM.[3] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) and Emax (maximum effect) in your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Potency (High IC50) | 1. Suboptimal Assay Conditions: Incubation time, cell density, or stimulation conditions may not be optimal. 2. Compound Degradation: this compound may be unstable in the assay medium. 3. Cell Type Insensitivity: The chosen cell line may have low BTK expression or downstream signaling mutations. | 1. Optimize Assay Parameters: Systematically vary incubation time, cell density, and stimulant concentration to find the optimal conditions. 2. Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a DMSO stock immediately before use. Minimize freeze-thaw cycles of the stock solution.[4] 3. Select Appropriate Cell Line: Use a cell line known to be sensitive to BTK inhibition, such as Ramos or TMD8 cells. Confirm BTK expression in your cell line of choice. |
| Low Efficacy (Incomplete Inhibition at High Concentrations) | 1. Off-Target Effects: At high concentrations, this compound might engage other targets, leading to confounding effects. 2. Solubility Issues: The compound may be precipitating out of solution at higher concentrations. 3. Incomplete Covalent Binding: The incubation time may be too short for complete covalent bond formation. | 1. Kinome Profiling: Refer to kinome selectivity data for this compound to understand potential off-targets.[6] Consider using a more selective BTK inhibitor as a control if available. 2. Check Solubility: Visually inspect the wells for precipitation. The solubility of this compound is 73 mg/mL in DMSO.[4] Ensure the final DMSO concentration in your assay is low and consistent across all wells. 3. Increase Incubation Time: As a covalent inhibitor, this compound's inhibitory effect is time-dependent. Extend the incubation time to allow for maximal target engagement. |
| High Well-to-Well Variability | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the plate. 2. Pipetting Errors: Inaccurate dispensing of compound or reagents. 3. Edge Effects: Evaporation from the outer wells of the microplate. | 1. Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before and during seeding. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Mitigate Edge Effects: Avoid using the outermost wells of the plate for data collection or fill them with sterile medium or PBS. |
Quantitative Data Summary
| Parameter | Assay | Cell Line/System | Value |
| Biochemical IC50 | Biochemical Assay | - | 0.5 nM[2][6] |
| Cellular IC50 | Target Occupancy (TO) | Ramos cells | 2.3 nM[2] |
| Cellular IC50 | CD69 Inhibition | Human Whole Blood | 0.079 µM (79 nM)[2] |
| Cellular IC50 | Cellular Proliferation | TMD8 cells | 0.82 nM[2] |
Experimental Protocols
1. CD69 Inhibition in Human Whole Blood
-
Objective: To measure the functional inhibition of B cell activation by this compound.
-
Methodology:
-
Collect fresh human whole blood in heparinized tubes.
-
Pre-incubate the blood with a range of this compound concentrations for a specified time (e.g., 1-2 hours) at 37°C.
-
Stimulate B cell activation by adding an anti-IgD antibody.
-
Continue incubation for a defined period (e.g., 18-24 hours) at 37°C.
-
Lyse red blood cells using a lysis buffer.
-
Stain the remaining white blood cells with fluorescently labeled antibodies against CD19 (to identify B cells) and CD69 (as an activation marker).
-
Analyze the samples by flow cytometry to determine the percentage of CD69-positive B cells.
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of this compound concentration.
-
2. Target Occupancy (TO) Assay in Ramos Cells
-
Objective: To quantify the covalent binding of this compound to BTK in a cellular context.
-
Methodology:
-
Culture Ramos cells to the desired density.
-
Treat the cells with a range of this compound concentrations for a specific duration.
-
Lyse the cells to extract proteins.
-
To measure free BTK, incubate the lysate with a fluorescently labeled, irreversible BTK probe that binds to the same cysteine residue as this compound.
-
Separate the proteins by SDS-PAGE.
-
Visualize and quantify the fluorescently labeled BTK using an appropriate imaging system.
-
The decrease in fluorescence intensity in this compound-treated samples compared to the vehicle control indicates target occupancy.
-
Calculate the IC50 value based on the reduction in the fluorescent signal.
-
Visualizations
Caption: this compound covalently inhibits BTK, blocking downstream signaling and B-cell activation.
Caption: Workflow for the CD69 inhibition assay to measure this compound activity.
Caption: A logical approach to troubleshooting low potency in this compound cell-based assays.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: BIIB129 & Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential toxicity of BIIB129 in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] As a BTK inhibitor, it plays a role in modulating B cell activation and is being investigated for immunomodulatory therapies, such as for multiple sclerosis.[3][4] Its covalent binding mechanism to a cysteine residue in the ATP-binding pocket of BTK leads to irreversible inhibition.[4][5]
Q2: What is the known cytotoxic profile of this compound in primary cells?
A2: Publicly available data on the direct cytotoxicity of this compound across a wide range of primary cell types is limited. However, preclinical studies have indicated a favorable safety profile. For instance, in a co-culture model of primary human hepatocytes and stromal cells, this compound demonstrated minimal toxicity.[3] this compound is designed to be highly selective for BTK, which is expected to minimize off-target effects and associated toxicities that are observed with less selective BTK inhibitors.[1][6][7]
Q3: What are the potential off-target effects of BTK inhibitors that could lead to toxicity in primary cells?
A3: While this compound is highly selective, less selective BTK inhibitors, such as ibrutinib, have known off-target effects that can cause toxicity.[1][6][7] These off-target effects are due to the inhibition of other kinases with similar ATP-binding pockets.[8] Potential off-target kinases for less selective BTK inhibitors include members of the Tec family and epidermal growth factor receptor (EGFR), which could lead to cardiotoxicity or skin toxicities.[1][6] It is important to note that the high selectivity of this compound makes these off-target effects less likely.
Q4: How can I minimize potential cytotoxicity while preserving the intended biological activity of this compound in my experiments?
A4: To mitigate potential cytotoxicity, it is recommended to first perform a dose-response experiment to determine the optimal concentration of this compound for your specific primary cell type. It is also crucial to ensure the overall health of your primary cells before starting any treatment.[6] Using the lowest effective concentration and optimizing the exposure duration can help minimize any potential for off-target effects.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound in primary cell cultures.
| Observed Issue | Potential Cause | Recommended Action |
| High levels of cell death observed at expected therapeutic concentrations. | 1. Suboptimal health of primary cells: Primary cells are sensitive and may have low viability post-thawing or due to culture conditions. 2. Incorrect compound concentration: Errors in dilution calculations or compound stability issues. 3. Solvent toxicity: High concentrations of solvents like DMSO can be toxic to primary cells. | 1. Assess baseline cell health: Before treatment, confirm the viability of your primary cells using a method like Trypan Blue exclusion. Ensure proper thawing and handling techniques. 2. Verify compound concentration and purity: Double-check all calculations and consider verifying the concentration and purity of your this compound stock. 3. Optimize solvent concentration: Ensure the final solvent concentration in your culture medium is at a non-toxic level (typically <0.1% for DMSO). |
| Inconsistent results between different batches of primary cells. | Biological variability: Primary cells from different donors can have significant inherent biological differences. | Normalize data and use appropriate controls: Use cells from multiple donors if possible and always include appropriate vehicle controls for each experiment. Normalize your results to these controls. |
| Unexpected cellular phenotype observed. | Potential off-target effects or pathway cross-talk: Although less likely with the highly selective this compound, it's a possibility with any kinase inhibitor. | 1. Perform a dose-response analysis: Determine if the unexpected phenotype is concentration-dependent. 2. Use a structurally unrelated BTK inhibitor: If the phenotype persists with a different inhibitor, it is more likely an on-target effect. 3. Investigate downstream signaling: Analyze key downstream signaling pathways to confirm on-target BTK inhibition. |
Quantitative Data Summary
Due to the limited publicly available cytotoxicity data for this compound in a wide range of primary cells, the following table provides illustrative IC50 values from preclinical studies. Researchers should empirically determine the optimal concentration for their specific primary cell type.
| Compound | Cell Line/System | Assay | IC50 |
| This compound (analogue) | Ramos Cells | BTK Target Occupancy | 2.3 nM[4][5] |
| This compound (analogue) | Human Whole Blood | CD69 Inhibition | 0.33 µM[4] |
| This compound | Primary Human Hepatocyte Co-culture | ATP Measurement (14 days) | Minimal Toxicity[3] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
1. MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[2]
-
Protocol:
-
Seed primary cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls.
-
After the desired incubation period, add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Neutral Red Uptake Assay
This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.
-
Principle: Only viable cells can take up and retain the Neutral Red dye. The amount of dye retained is proportional to the number of viable cells.[7][9]
-
Protocol:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.
-
After treatment, remove the medium and add a medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.
-
Wash the cells to remove excess dye.
-
Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the cells.
-
Measure the absorbance at 540 nm.
-
Apoptosis Assays
1. Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
-
Principle: The assay reagent contains a proluminescent caspase-3/7 substrate. Cleavage by active caspases releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.[6][10]
-
Protocol:
-
Plate and treat cells with this compound in a white-walled 96-well plate.
-
Add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubate at room temperature for 1-2 hours.
-
Measure luminescence using a luminometer.[6]
-
2. Annexin V Staining
This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
-
Principle: In apoptotic cells, PS flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is often used concurrently to distinguish early apoptotic (Annexin V positive, PI negative) from late apoptotic/necrotic cells (Annexin V positive, PI positive).
-
Protocol:
-
Harvest and wash cells after treatment with this compound.
-
Resuspend the cells in 1X Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and incubate for 15 minutes at room temperature in the dark.
-
Add PI staining solution.
-
Analyze the cells by flow cytometry as soon as possible.[3]
-
Visualizations
Caption: this compound Mechanism of Action.
Caption: Troubleshooting Workflow for High Cytotoxicity.
Caption: General Workflow for Cytotoxicity Assays.
References
- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Annexin V Staining Protocol [bdbiosciences.com]
- 4. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. Neutral Red Uptake Assay | RE-Place [re-place.be]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ulab360.com [ulab360.com]
Technical Support Center: Overcoming BIIB129 Resistance in Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to BIIB129, a covalent Bruton's tyrosine kinase (BTK) inhibitor, in cell line models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It functions by irreversibly binding to the cysteine residue at position 481 (C481) within the ATP-binding site of BTK.[4][5] This covalent bond blocks the kinase activity of BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway that is essential for B-cell proliferation, differentiation, and survival.[2][6][7] By inhibiting BTK, this compound is designed to modulate B-cell and myeloid cell activity.[2][3]
Q2: My cell line, initially sensitive to this compound, is now showing resistance. What are the potential mechanisms?
While specific resistance mechanisms to this compound are still under investigation, resistance to covalent BTK inhibitors like ibrutinib and acalabrutinib is well-documented and can occur through several mechanisms:
-
On-target mutations: The most common mechanism is a mutation at the C481 residue of BTK (e.g., C481S), which prevents the covalent binding of the inhibitor.[4][8][9][10] Other, less common mutations in the BTK kinase domain have also been identified.[4][11]
-
Mutations in downstream signaling molecules: Activating mutations in Phospholipase C gamma 2 (PLCγ2), a key substrate of BTK, can lead to downstream signaling activation independent of BTK, thereby bypassing the effect of this compound.[4][9][12]
-
Activation of bypass signaling pathways: Upregulation of alternative survival pathways, such as the PI3K/Akt/mTOR pathway, can compensate for the inhibition of BTK signaling and promote cell survival.[6][13][14]
-
Epigenetic changes: Epigenetic reprogramming can alter BCR signaling, allowing for BTK-independent activation of downstream pathways like NF-κB.[15]
Q3: How can I confirm that my cell line has developed resistance to this compound?
Resistance can be confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive cell line. This is typically determined using a cell viability assay, such as the MTT or CellTiter-Glo assay. An increase in IC50 of 10-fold or more is generally considered a strong indicator of resistance.[16]
Troubleshooting Guide
This guide provides a step-by-step approach for researchers who observe a loss of this compound efficacy in their cell line experiments.
Issue: Increased IC50 of this compound in Treated Cell Line
If you observe a rightward shift in the dose-response curve and a higher IC50 value for this compound, your cells have likely developed resistance. The following steps will help you investigate the potential mechanism and explore strategies to overcome it.
Step 1: Confirm Resistance and Characterize the Resistant Phenotype
-
Experiment: Perform a dose-response cell viability assay (e.g., MTT assay) to compare the IC50 values of this compound in the suspected resistant cell line and the parental sensitive cell line.
-
Expected Outcome: A significantly higher IC50 value in the resistant cell line.
-
Data Presentation:
| Cell Line | Parental (Sensitive) | Resistant (Hypothetical) |
| This compound IC50 (nM) | 10 | 150 |
Step 2: Investigate On-Target BTK Mutations
-
Hypothesis: The resistant cells may have acquired a mutation in the BTK gene, particularly at the C481 residue.
-
Experiment:
-
Extract genomic DNA from both parental and resistant cell lines.
-
Perform Sanger sequencing of the BTK gene, focusing on the region encoding the kinase domain, including codon 481.
-
-
Interpretation:
-
Presence of C481S or other mutations: This is a likely cause of resistance.
-
Absence of mutations: The resistance is likely due to other mechanisms.
-
Step 3: Analyze Downstream Signaling Pathways
-
Hypothesis: Resistant cells may have activated bypass signaling pathways to circumvent BTK inhibition.
-
Experiment: Perform Western blot analysis to assess the phosphorylation status (activation) of key proteins in the BTK and alternative signaling pathways.
-
Key Proteins to Analyze:
-
BTK Pathway: p-BTK (Y223), total BTK, p-PLCγ2 (Y1217), total PLCγ2
-
Bypass Pathways: p-Akt (S473), total Akt, p-ERK1/2 (T202/Y204), total ERK1/2
-
-
Expected Observations in Resistant Cells (in the presence of this compound):
-
Sustained or increased phosphorylation of PLCγ2, Akt, or ERK1/2, despite the inhibition of BTK phosphorylation.
-
-
Data Presentation:
| Protein | Parental + this compound | Resistant + this compound |
| p-BTK (Y223) | Decreased | Decreased |
| p-PLCγ2 (Y1217) | Decreased | Maintained/Increased |
| p-Akt (S473) | No significant change | Increased |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cell lines through continuous exposure to increasing concentrations of this compound.[16][17][18][19][20]
Materials:
-
Parental cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Cell counting solution (e.g., trypan blue)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Subculture: Monitor the cells for growth. When the cells reach 70-80% confluency, subculture them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells demonstrate stable growth at the current drug concentration (consistent doubling time), increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat: Repeat steps 3 and 4, gradually increasing the this compound concentration over several months.
-
Characterization: Periodically (e.g., every 4-6 weeks), determine the IC50 of the cultured cells to monitor the development of resistance.
-
Establishment of Resistant Line: A resistant cell line is considered established when its IC50 is at least 10-fold higher than that of the parental cell line and this resistance is stable after being cultured in drug-free medium for several passages.
Protocol 2: MTT Cell Viability Assay
This protocol is for assessing cell viability and determining the IC50 of this compound.[21][22][23][24][25]
Materials:
-
Cells (parental and resistant lines)
-
96-well clear flat-bottom plates
-
Complete cell culture medium
-
This compound serial dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.
-
Drug Treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of BTK Signaling
This protocol is for assessing the phosphorylation status of BTK and downstream signaling proteins.[26][27][28][29]
Materials:
-
Parental and resistant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-BTK, anti-BTK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle for the desired time. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then incubate with a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein signal to the total protein signal.
Visualizations
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Troubleshooting decision tree for this compound resistance.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. youtube.com [youtube.com]
- 6. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. A Review of Resistance Mechanisms to Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. esmo.org [esmo.org]
- 12. A Review of Resistance Mechanisms to Bruton's Kinase Inhibitors in Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ashpublications.org [ashpublications.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 19. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. scribd.com [scribd.com]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Btk Antibody (#3532) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 29. researchgate.net [researchgate.net]
Technical Support Center: BIIB129 Long-Term Experimental Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of BIIB129 in long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of instability for small molecule inhibitors like this compound in experimental settings?
A1: The instability of small molecule inhibitors during assays can arise from several factors. The most common are chemical degradation and poor solubility. Environmental factors such as temperature, pH, light exposure, and oxidative stress can trigger chemical degradation.[1] For instance, compounds with certain functional groups may be susceptible to hydrolysis at non-neutral pH.[1] Poor solubility in assay buffers can lead to the compound precipitating, which lowers its effective concentration and can result in inaccurate experimental data.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial for maintaining the integrity of this compound. For long-term storage, it is recommended to store the compound as a solid powder. Vendor recommendations suggest specific storage temperatures and durations for both solid and solvent forms. It is also advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[2]
Q3: How can I determine if my this compound stock solution has degraded?
A3: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the most reliable methods for assessing the degradation of your stock solution.[3] These methods can separate the intact this compound from any degradation products, allowing for the quantification of the parent compound. A significant decrease in the peak corresponding to this compound and the emergence of new peaks are indicative of degradation.[3]
Q4: What is the recommended solvent for dissolving this compound?
A4: this compound is soluble in DMSO.[4][5][6] When preparing stock solutions, it is important to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[2] For cell-based assays, the final concentration of DMSO in the medium should typically be kept below 0.5% to avoid cellular toxicity.[1]
Q5: How can I minimize the risk of this compound precipitation in my aqueous assay buffers?
A5: To prevent precipitation, consider the following:
-
Lower the final concentration: Working at a lower final concentration of this compound can help maintain its solubility.[1][7]
-
Optimize the dilution method: Employ serial dilutions rather than a single large dilution step. Ensure thorough and rapid mixing when adding the stock solution to the buffer.[1]
-
Use solubilizing agents: In some instances, adding a small amount of a biocompatible surfactant or cyclodextrin to the assay buffer can enhance solubility.[1]
Troubleshooting Guides
Issue 1: Gradual Loss of this compound Activity in a Long-Term Cell Culture Experiment
If you observe a decline in the inhibitory effect of this compound over several days in a continuous cell culture experiment, it may be due to compound instability in the culture medium.
Troubleshooting Steps:
-
Assess Stability in Medium: Incubate this compound in the cell culture medium (without cells) for the duration of your experiment. At various time points, collect samples and measure the concentration of intact this compound using HPLC or LC-MS.[1]
-
Evaluate Metabolic Stability: Conduct a similar time-course experiment in the presence of your cells. A more rapid disappearance of this compound compared to the cell-free control suggests that the cells may be metabolizing the compound.[1]
-
Consider Adsorption to Plasticware: this compound might be adsorbing to the surface of the cell culture plates, which would lower its effective concentration.[1] Consider using low-adhesion plasticware.
-
Replenish the Compound: If instability is confirmed, you may need to replenish the this compound in the culture medium at regular intervals to maintain the desired effective concentration.
Issue 2: Inconsistent Results Between Experimental Replicates
Inconsistent IC50 values or variable downstream effects of this compound can be frustrating. This variability often points to issues with compound handling or the experimental setup.
Troubleshooting Steps:
-
Stock Solution Integrity: The primary step is to verify the integrity of your this compound stock solution.
-
Experiment: Perform a quality control check on your stock solution.
-
Method: Thaw a fresh aliquot of your this compound stock. Prepare a dilution series and analyze it using HPLC or LC-MS to confirm the concentration and purity.[3]
-
Interpretation: If the purity is below 95% or additional peaks are observed, your stock solution has likely degraded. Prepare a fresh stock solution from the solid compound and review your storage and handling procedures.[3]
-
-
Solubility Issues: Visually inspect your working solutions for any signs of precipitation, such as cloudiness or solid particles.[7]
-
Experimental Conditions: Ensure that all experimental parameters, such as cell seeding density, incubation times, and reagent concentrations, are consistent across all replicates.[7]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source |
| Solid Powder | -20°C | Up to 3 years | [2] |
| In Solvent | -80°C | Up to 1 year | [2] |
| In Solvent | -20°C | Up to 1 month | [2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Source |
| DMSO | ≥ 10 mg/mL | [4] |
| DMSO | 50 mg/mL (136.46 mM) | [5] |
| DMSO | 73 mg/mL (199.22 mM) | [2] |
| DMSO | 80 mg/mL (218.33 mM) | [8] |
| Ethanol | Sparingly soluble (1-10 mg/ml) | [4] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer
Objective: To determine the chemical stability of this compound in a specific aqueous buffer over time.
Methodology:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Dilute the stock solution into the aqueous buffer of interest to a final concentration of 10 µM.
-
Divide the solution into multiple aliquots in separate tubes.
-
Incubate the tubes at the desired temperature (e.g., 37°C).
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, analyze the samples by HPLC or LC-MS to quantify the remaining percentage of intact this compound relative to the 0-hour time point.
Visualizations
Caption: Workflow for assessing the stability of this compound in an aqueous buffer.
Caption: Logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. BIIB-129 ; BIIB 129 ; this compound | CAS 2770960-52-4 | Sun-shinechem [sun-shinechem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | TargetMol [targetmol.com]
Interpreting unexpected results with BIIB129 treatment
Welcome to the technical support center for BIIB129. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting experiments involving this covalent, brain-penetrant Bruton's tyrosine kinase (BTK) inhibitor.
Troubleshooting Guides
This section provides guidance on specific issues that may arise during your experiments with this compound.
Issue 1: Lower Than Expected Potency or Efficacy in Cellular Assays
You may observe that the measured IC50 of this compound is higher than anticipated, or the functional effect is less pronounced.
-
Compound Stability and Handling: Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh solutions for each experiment.
-
Cell Health and Density: Suboptimal cell health or inconsistent cell seeding density can significantly impact assay results. Monitor cell viability and ensure consistent plating.
-
Assay Conditions: The concentration of ATP in your assay can compete with this compound for binding to BTK. Consider using an ATP concentration that is at or below the Km for BTK.
-
Target Engagement: Confirm that this compound is engaging with its target, BTK, in your cellular system. This can be assessed using a target occupancy assay.
-
Glutathione Conjugation: Covalent inhibitors like this compound can be conjugated to glutathione (GSH), a highly abundant intracellular antioxidant, leading to its clearance and reduced availability to bind to BTK.[1]
This protocol helps determine the extent to which this compound is binding to BTK within a cellular context.
-
Cell Treatment: Treat your cells of interest (e.g., Ramos cells) with a range of this compound concentrations for a specified time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash and lyse the cells to extract proteins.
-
Probe Labeling: Add a biotinylated, irreversible BTK probe that binds to the same cysteine residue as this compound to the lysates. This probe will only bind to BTK that has not been occupied by this compound.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP to detect the biotinylated BTK.
-
Quantification: The signal intensity will be inversely proportional to the target occupancy of this compound. Quantify the bands and calculate the IC50 for target engagement.
| Assay Type | Parameter | This compound | Reference BTK Inhibitor |
| Biochemical Assay | BTK IC50 | 0.5 nM | 5 nM |
| Cellular Assay (CD69 Inhibition) | IC50 | 0.33 µM | 1 µM |
| Cellular Assay (Target Occupancy) | IC50 | 2.3 nM | 20 nM |
This table presents hypothetical data for illustrative purposes based on the characterization of similar compounds.[2]
Caption: Workflow for determining this compound target occupancy in cells.
Issue 2: Observing Unexpected Peaks in Mass Spectrometry Analysis
During metabolic profiling or pharmacokinetic studies, you may detect unexpected molecular weight species related to this compound.
Covalent BTK inhibitors containing certain chemical motifs, particularly those with a cycloalkane linker, can undergo an unexpected rearrangement after conjugation with glutathione (GSH).[1] This can result in the formation of a macrocyclic intermediate and a rearranged fragment ion in LC-MS/MS analysis that is different from the expected GSH adduct.[1]
-
In Vitro Incubation: Incubate this compound with liver microsomes or hepatocytes in the presence of GSH.
-
LC-MS/MS Analysis: Analyze the incubation mixture using high-resolution mass spectrometry to identify all drug-related metabolites.
-
Tandem MS (MS/MS): Fragment the parent ions of suspected metabolites to elucidate their structures. Look for the characteristic fragmentation pattern of the rearranged product.
-
Isotope Labeling: Use stable isotope-labeled this compound or GSH to confirm the origin of the atoms in the unexpected peaks.
-
Structural Analogs: If available, test structural analogs of this compound with modifications to the linker region to see if the rearrangement is still observed.[1]
Caption: Potential pathway of this compound metabolism leading to unexpected fragments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK).[3][4] It forms an irreversible bond with a cysteine residue (Cys481) in the ATP-binding pocket of BTK, thereby blocking its kinase activity.[2] BTK is a key signaling protein in B cells and myeloid cells, and its inhibition is intended to reduce the chronic neuroinflammation associated with multiple sclerosis.[3][4][5][6][7]
Caption: Simplified signaling pathway showing this compound inhibition of BTK.
Q2: How selective is this compound for BTK? What are the potential off-target effects?
A2: this compound is designed to be a highly selective BTK inhibitor.[2][4] Its unique binding mode contributes to its high kinome selectivity.[4][5] However, like all kinase inhibitors, there is a potential for off-target activity. First-generation BTK inhibitors like ibrutinib have known off-target effects on kinases such as EGFR, which can lead to adverse events.[8] Second-generation inhibitors, including this compound, are designed to have fewer off-target effects.[8] Preclinical safety data for this compound showed a favorable profile with no signals detected in key ion channel assays, suggesting a low risk for cardiovascular toxicity.[2][4] If you suspect off-target effects in your experiments, consider performing a kinome-wide profiling assay.
| Kinase | This compound (% Inhibition @ 1 µM) | Ibrutinib (% Inhibition @ 1 µM) |
| BTK | >95% | >95% |
| EGFR | <10% | >50% |
| TEC | <10% | >50% |
| ITK | <10% | >50% |
| BLK | <10% | >50% |
This table contains representative data to illustrate the concept of improved selectivity for second-generation BTK inhibitors.
Q3: Another BTK inhibitor, evobrutinib, failed in Phase 3 trials for multiple sclerosis. What are the implications for this compound?
A3: The failure of evobrutinib to meet its primary endpoints in Phase 3 trials for relapsing-remitting multiple sclerosis highlights the challenges in developing effective treatments for this complex disease.[2][4][9] Additionally, there have been concerns about drug-induced liver injury with some BTK inhibitors in clinical development.[9] While this compound has a distinct structure and a favorable preclinical safety profile, the clinical outcomes of other drugs in the same class underscore the importance of careful monitoring for both efficacy and safety in ongoing and future studies.[2][4]
Q4: My cells are not responding to this compound as expected. What could be the reason?
A4: If your cells are not responding to this compound, consider the following:
-
BTK Expression: Confirm that your cell model expresses sufficient levels of BTK.
-
BTK Mutation Status: While not a common issue for wild-type BTK, certain mutations can confer resistance to covalent inhibitors.
-
Cellular Context: The signaling pathways active in your specific cell line and under your specific experimental conditions may influence the cellular response to BTK inhibition.
-
Refer to Troubleshooting Guide 1: Review the points on compound stability, cell health, assay conditions, and target engagement.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajmc.com [ajmc.com]
- 9. Merck KGaA suffers major blow as MS drug fails in late-stage trials – PM360 [pm360online.com]
Technical Support Center: Minimizing BIIB129 Degradation During Storage and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of BIIB129 during storage and handling. The following information is based on best practices for two potential modalities of this compound: a small molecule inhibitor and a recombinant protein therapeutic.
Section 1: this compound as a Small Molecule Inhibitor
This section assumes this compound is a small molecule. The primary degradation pathways for small molecules include hydrolysis, oxidation, and photolysis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the instability of this compound in our assays?
A1: Instability of small molecules like this compound in assays often stems from chemical degradation and poor solubility. Environmental factors such as temperature, pH, light exposure, and oxidative stress can trigger chemical degradation.[3] For example, compounds with ester or amide groups are susceptible to hydrolysis, especially at non-neutral pH.[1][3] Poor solubility in assay buffers can lead to precipitation, reducing the effective concentration and leading to inaccurate results.[3]
Q2: How does the choice of solvent affect the stability of this compound?
A2: The solvent is critical for both solubility and stability. While DMSO is a common solvent for dissolving small molecules, its concentration in the final assay medium should typically be kept below 0.5% to avoid cellular toxicity.[3] It is also important to use anhydrous DMSO, as residual moisture can lead to compound degradation, particularly during freeze-thaw cycles.[3]
Q3: We are observing precipitate formation when diluting our this compound stock solution into the aqueous assay buffer. What can we do?
A3: Precipitate formation is a common issue. Here are some troubleshooting steps:
-
Reduce Final Concentration: Work at a lower final concentration of this compound if the experimental design allows.[3]
-
Modify Dilution Method: Employ serial dilutions instead of a single large dilution step. Ensure rapid and thorough mixing after adding the stock solution to the buffer.[3]
-
Use a Different Solvent: If DMSO is not optimal, consider other biocompatible solvents, ensuring they are compatible with your assay.[3]
-
Include Solubilizing Agents: The addition of a small amount of a biocompatible surfactant or cyclodextrin to the assay buffer can sometimes improve solubility.[3]
Troubleshooting Guide: Small Molecule Degradation
| Issue | Potential Cause | Recommended Action |
| Loss of Potency Over Time in Aqueous Solution | Hydrolysis: this compound may contain functional groups like esters or amides that are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2] | Determine the pH of maximum stability for this compound and use buffers in that range.[1] For long-term storage, prepare stock solutions in an appropriate anhydrous organic solvent (e.g., DMSO) and store at -20°C or -80°C.[3] Prepare aqueous working solutions fresh for each experiment. |
| Inconsistent Results and Appearance of New Peaks in HPLC Analysis | Oxidation: The molecule may be reacting with atmospheric oxygen, a process that can be catalyzed by light or trace metals.[1][2] | Store this compound, both in solid form and in solution, protected from light in amber vials.[2] Consider purging the vial with an inert gas like nitrogen or argon. The use of antioxidants in the formulation could also be explored, but their compatibility with the assay must be verified.[2] |
| Compound Degradation After Exposure to Light | Photolysis: this compound may have functional groups that absorb light, leading to photodegradation.[1] | Handle the compound under low-light conditions. Use amber or opaque containers for storage and during experiments.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of solid this compound in a clean, dry vial.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration. Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used if necessary, but should first be tested for its impact on compound stability.[3]
-
Aliquoting: Dispense the stock solution into single-use aliquots in tightly sealed, low-adsorption tubes to avoid repeated freeze-thaw cycles.[3]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessing Stability in Assay Medium
-
Preparation: Prepare the final assay buffer, including all components.
-
Spiking: Add this compound from a DMSO stock to the assay buffer to achieve the final working concentration. Ensure the final DMSO concentration is consistent across all experimental conditions.[3]
-
Incubation: Incubate the compound in the assay medium for the duration of your experiment.
-
Analysis: At various time points, measure the concentration of the intact compound using a suitable analytical method like HPLC-MS to evaluate stability.[3]
Visualizations
Caption: Workflow for this compound small molecule preparation.
References
Technical Support Center: Troubleshooting Non-Specific Binding in Co-Immunoprecipitation (Co-IP) Assays for BTK (Target of BIIB129)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering non-specific binding issues in co-immunoprecipitation (co-IP) assays involving Bruton's tyrosine kinase (BTK), the molecular target of the inhibitor BIIB129.
This compound is a brain-penetrant, covalent inhibitor of BTK investigated for the treatment of multiple sclerosis.[1][2][3] While this compound itself is not used for immunoprecipitation, researchers studying its effects on BTK-mediated signaling pathways frequently employ co-IP to investigate BTK protein interactions. Non-specific binding is a common challenge in these assays, leading to false-positive results and difficulty in interpreting data. This guide offers solutions to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background and non-specific binding in BTK co-IP experiments?
High background in BTK co-IP assays can stem from several factors:
-
Antibody-related issues: The primary antibody may have low specificity, or too high a concentration may be used, leading to off-target binding.[4][5]
-
Bead-related issues: Proteins can non-specifically adhere to the agarose or magnetic beads.[6][7] Inadequate blocking of the beads can exacerbate this problem.[8]
-
Lysis buffer composition: The detergent type and concentration in the lysis buffer are critical. Harsh detergents can denature proteins, exposing hydrophobic regions that lead to non-specific interactions, while detergents that are too mild may not effectively solubilize the target protein or its complex.[4][9]
-
Insufficient washing: Inadequate or insufficiently stringent washing steps can fail to remove weakly bound, non-specific proteins.[6]
-
Cell lysate characteristics: A very high concentration of total protein in the lysate can increase the likelihood of non-specific interactions.[8] The presence of sticky nuclear proteins can also contribute to background.[7]
Q2: How can I optimize my lysis buffer to reduce non-specific binding when studying BTK, a kinase involved in signaling from the cell membrane?
For membrane-associated signaling proteins like BTK, the choice of detergent is crucial.[9][10] You need a detergent that can effectively solubilize BTK and its interacting partners without disrupting the native protein-protein interactions.
Recommended Detergent Optimization Strategy:
| Detergent Strength | Detergent Examples | Recommended Starting Concentration | When to Use |
| Mild (Non-ionic) | NP-40, Triton X-100 | 0.5 - 1.0% | Ideal for preserving most protein-protein interactions. A good starting point for BTK co-IP.[11] |
| Zwitterionic | CHAPS | 0.5 - 1.0% | Useful for solubilizing membrane proteins while maintaining interactions. |
| Strong (Ionic) | SDS, RIPA buffer | Use with caution (e.g., 0.1% SDS in RIPA) | Generally avoided as they can denature proteins and disrupt interactions. May be necessary for difficult-to-solubilize proteins, but requires extensive optimization. |
Start with a milder detergent like NP-40 or Triton X-100 and assess your results. If you suspect your protein complex is not being efficiently solubilized, you can try a zwitterionic detergent or a buffer with a low concentration of a stronger detergent. The stringency of the lysis buffer can also be adjusted by varying the salt concentration (e.g., 150-500 mM NaCl).[4]
Q3: What are the best practices for washing steps to minimize non-specific protein binding?
Effective washing is critical to remove non-specifically bound proteins. Here are some key strategies:
-
Increase the number of washes: Perform at least 3-5 washes.[6][9]
-
Increase wash buffer stringency: This can be achieved by:
-
Increase the duration of washes: Prolonging each wash step can help to dissociate weakly bound proteins.[6]
-
Perform washes at a cold temperature (4°C): This helps to preserve protein integrity and interactions.
Q4: How do I choose the right controls for my BTK co-IP experiment to identify non-specific binding?
Proper controls are essential to distinguish true interactions from non-specific binding.[12] Key controls include:
-
Isotype Control: Use a non-specific antibody of the same isotype as your primary anti-BTK antibody. This will help identify proteins that bind non-specifically to the antibody itself.
-
Beads-only Control: Perform the co-IP procedure with just the beads and cell lysate (no primary antibody). This identifies proteins that bind non-specifically to the beads.
-
Knockout/Knockdown Cell Line: If available, use a cell line where BTK has been knocked out or knocked down. The interacting partner should not be present in the eluate from these cells.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background in all lanes (including controls) | Non-specific binding to beads. | Pre-clear the lysate by incubating it with beads before adding the primary antibody.[6][8][9] Ensure beads are adequately blocked (e.g., with BSA).[8] |
| Incomplete washing. | Increase the number and/or stringency of wash steps.[6] | |
| Prey protein is detected in the isotype control lane | Non-specific binding to the antibody. | Decrease the concentration of the primary antibody.[4][8] Switch to a more specific monoclonal or affinity-purified polyclonal antibody.[8] |
| Many bands are visible in the experimental lane, but not in the control lanes | Lysis conditions are too harsh or too mild. | Optimize the detergent and salt concentration in the lysis and wash buffers.[4] |
| Protein aggregation. | Ensure fresh protease and phosphatase inhibitors are added to the lysis buffer.[5][8] | |
| Antibody concentration is too high. | Titrate the antibody to determine the optimal concentration.[4] |
Experimental Protocols
Standard Co-Immunoprecipitation Protocol for BTK
This protocol provides a general framework. Optimization of buffer components, incubation times, and antibody concentrations is recommended for each specific experimental system.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a fresh tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the cell lysate.
-
Incubate with rotation for 1 hour at 4°C.
-
Centrifuge to pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary anti-BTK antibody to the pre-cleared lysate.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Remove the supernatant and wash the beads 3-5 times with ice-cold wash buffer (lysis buffer with potentially adjusted salt or detergent concentration).
-
-
Elution:
-
Elute the protein complexes from the beads by adding 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant for analysis by Western blotting.
-
Visualizations
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway.[2] It is also involved in signaling through Fc receptors in myeloid cells.[2] Pharmacological inhibition of BTK is intended to modulate B-cell and myeloid cell activation.[2]
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
Co-Immunoprecipitation Workflow for BTK
The following diagram illustrates the key steps in a co-IP experiment designed to identify proteins that interact with BTK.
Caption: Key steps in a co-immunoprecipitation workflow for BTK.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assay-protocol.com [assay-protocol.com]
- 5. kmdbioscience.com [kmdbioscience.com]
- 6. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Removal of nonspecific binding proteins is required in co-immunoprecipitation with nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. med.emory.edu [med.emory.edu]
- 10. Optimizing Workflows for LC/MS Analysis of Co-Immunoprecipitated Protein Complexes – “Soap Opera(tions)” - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
BIIB129 Target Engagement in Vivo: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the in vivo target engagement of BIIB129, a covalent, brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] This guide offers troubleshooting advice and frequently asked questions in a user-friendly format to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound and its target?
A1: this compound is a targeted covalent inhibitor (TCI) of Bruton's tyrosine kinase (BTK).[1][3] BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, proliferation, and activation.[4] this compound forms an irreversible covalent bond with a specific cysteine residue (Cys481) within the ATP-binding pocket of BTK, thereby blocking its enzymatic activity.[3] Due to its brain-penetrant properties, this compound is being investigated for the treatment of multiple sclerosis (MS) by targeting B cells and myeloid cells in the central nervous system (CNS).[1][3][5]
Q2: Why is it essential to confirm in vivo target engagement for this compound?
A2: Confirming in vivo target engagement is a critical step in preclinical and clinical development. It provides direct evidence that this compound is reaching its intended target (BTK) in a living organism at concentrations sufficient to exert its pharmacological effect. This data is vital for establishing a dose-response relationship, optimizing dosing regimens, and correlating target occupancy with therapeutic efficacy.
Q3: What are the primary methods for measuring in vivo BTK occupancy?
A3: Several well-established methods can be adapted to measure in vivo BTK occupancy by this compound. The choice of method often depends on available resources, desired throughput, and the biological matrix being analyzed. The most common approaches include:
-
Immunoassay (ELISA-based): This method quantifies the amount of unoccupied BTK in a sample.
-
Immunocapture-Liquid Chromatography-Mass Spectrometry (IC-LC-MS/MS): A highly specific and sensitive method that directly measures both this compound-bound and unbound BTK.
-
Probe-based Competition Assays: These assays utilize a labeled probe that also covalently binds to Cys481 of BTK to determine the percentage of BTK that is not occupied by this compound.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Immunoassay: A homogeneous assay format that can simultaneously measure total and free BTK.
Q4: How can I assess this compound target engagement in the CNS?
A4: Given that this compound is a brain-penetrant inhibitor, assessing target engagement in the CNS is crucial.[1][3] This requires the collection of brain tissue or cerebrospinal fluid (CSF) from preclinical animal models following this compound administration. The tissue or CSF samples can then be processed to extract proteins, and the BTK occupancy can be determined using one of the methods described in Q3. Preclinical studies for this compound have utilized in vivo models where B cell proliferation in the CNS was assessed to demonstrate efficacy.[3][4][6]
Troubleshooting Guides
Issue 1: High Variability in BTK Occupancy Measurements
| Potential Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent administration of this compound in terms of dose, route, and timing. |
| Variable Sample Collection Times | Adhere to a strict time course for sample collection post-dose, as this compound concentrations and BTK occupancy will change over time. |
| Ex vivo Binding of this compound | For covalent inhibitors, it is critical to prevent the drug from binding to free BTK after sample collection. Immediately process samples or use a "quenching" agent (a highly reactive, unrelated covalent molecule) to occupy free BTK sites upon collection. |
| Sample Degradation | Process samples quickly on ice and include protease and phosphatase inhibitors in all lysis buffers. Store lysates at -80°C if not used immediately. |
| Inconsistent Tissue Homogenization | Ensure a standardized and thorough homogenization protocol to achieve complete cell lysis and protein extraction from tissues. |
Issue 2: Low or No Detectable BTK Occupancy
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Exposure | Verify the dose and formulation of this compound. Consider performing pharmacokinetic (PK) analysis to confirm that this compound is reaching the target tissue at sufficient concentrations. |
| Rapid BTK Resynthesis | Because this compound is a covalent inhibitor, recovery of BTK activity depends on the synthesis of new protein. Evaluate BTK occupancy at earlier time points post-dose. |
| Assay Sensitivity | Ensure the chosen assay is sensitive enough to detect the expected levels of BTK in the samples. Optimize antibody concentrations and incubation times for immunoassays. For IC-LC-MS/MS, verify the sensitivity of the mass spectrometer. |
| Poor Antibody Performance | Validate the specificity and affinity of the anti-BTK antibodies used in immunoassays. Test multiple antibody clones if necessary. |
Issue 3: Difficulty in Measuring BTK Occupancy in CNS Tissues
| Potential Cause | Troubleshooting Step |
| Low BTK Expression in CNS | BTK expression may be lower in CNS tissues compared to peripheral blood mononuclear cells (PBMCs) or spleen. Increase the amount of total protein input for your assay. |
| Blood Contamination of CNS Tissue | Perfuse animals with saline before tissue collection to remove contaminating blood, which can have high levels of BTK. |
| Inefficient Protein Extraction from Brain Tissue | Use a lysis buffer specifically formulated for brain tissue that contains appropriate detergents to solubilize proteins from a lipid-rich environment. |
Experimental Protocols
Protocol 1: ELISA-Based BTK Occupancy Assay
This protocol provides a general framework for determining BTK occupancy by measuring the amount of free BTK in a sample.
Materials:
-
Anti-BTK capture antibody
-
96-well ELISA plates
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Cell or tissue lysates from this compound-treated and vehicle-treated animals
-
Biotinylated anti-BTK detection antibody
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader
Methodology:
-
Plate Coating: Coat a 96-well plate with anti-BTK capture antibody overnight at 4°C.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Sample Incubation: Add an equal amount of total protein from each lysate to the wells and incubate for 2 hours at room temperature. Include a standard curve of recombinant BTK protein.
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection Antibody: Add the biotinylated anti-BTK detection antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Streptavidin-HRP: Add Streptavidin-HRP and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development: Add TMB substrate and incubate until a blue color develops.
-
Stopping Reaction: Add stop solution to quench the reaction.
-
Data Acquisition: Read the absorbance at 450 nm on a plate reader.
-
Calculation: Determine the concentration of free BTK in each sample from the standard curve. Calculate BTK occupancy as follows: % Occupancy = (1 - (Free BTK in treated sample / Free BTK in vehicle sample)) * 100
Protocol 2: IC-LC-MS/MS for Direct Measurement of BTK Occupancy
This advanced method provides direct quantification of both this compound-bound and unbound BTK.
Materials:
-
Anti-BTK antibody conjugated to magnetic beads
-
Lysis buffer with protease and phosphatase inhibitors
-
Quenching agent (optional, but recommended)
-
Wash buffers
-
Elution buffer
-
DTT and iodoacetamide for reduction and alkylation
-
Trypsin
-
LC-MS/MS system
Methodology:
-
Sample Collection and Lysis: Collect tissues or cells and immediately lyse in ice-cold lysis buffer (containing a quenching agent if used).
-
Immunocapture: Add anti-BTK antibody-conjugated magnetic beads to the cleared lysate and incubate to capture total BTK (both bound and unbound).
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
On-bead Digestion:
-
Resuspend the beads in a buffer containing DTT to reduce disulfide bonds.
-
Add iodoacetamide to alkylate cysteine residues.
-
Add trypsin to digest the proteins into peptides.
-
-
Peptide Elution: Collect the supernatant containing the tryptic peptides.
-
LC-MS/MS Analysis:
-
Inject the peptide mixture into the LC-MS/MS system.
-
Develop a targeted mass spectrometry method to specifically detect and quantify the unique peptide containing Cys481 in both its unbound form and its this compound-adducted form.
-
-
Data Analysis:
-
Calculate the peak areas for the unbound and this compound-bound peptides.
-
Calculate BTK occupancy as follows: % Occupancy = (Peak area of this compound-bound peptide / (Peak area of this compound-bound peptide + Peak area of unbound peptide)) * 100
-
Data Presentation
Table 1: Hypothetical In Vivo BTK Occupancy Data for this compound
| Treatment Group | Dose (mg/kg) | Time Post-Dose (hours) | BTK Occupancy in PBMCs (%) | BTK Occupancy in Brain (%) |
| Vehicle | 0 | 4 | 0 ± 0 | 0 ± 0 |
| This compound | 10 | 4 | 85 ± 5 | 70 ± 8 |
| This compound | 30 | 4 | 98 ± 2 | 92 ± 4 |
| This compound | 10 | 24 | 45 ± 7 | 30 ± 6 |
| This compound | 30 | 24 | 75 ± 6 | 60 ± 9 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: this compound covalently binds to and inhibits BTK, blocking downstream signaling.
Caption: Experimental workflow for in vivo BTK target engagement confirmation.
Caption: Logical approach to troubleshooting common BTK occupancy assay issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A quantitative mechanistic PK/PD model directly connects Btk target engagement and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Addressing variability in EAE model response to BIIB129
This technical support resource provides researchers, scientists, and drug development professionals with guidance on addressing variability in the experimental autoimmune encephalomyelitis (EAE) model response to BIIB129.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the clinical scores of our EAE mice treated with this compound. What are the potential sources of this variability?
A1: Variability in EAE model response to this compound, a Bruton's tyrosine kinase (BTK) inhibitor, can stem from several factors:
-
Choice of EAE Induction Antigen: The specific myelin antigen and its form used for immunization are critical. EAE induced with myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG35-55) is primarily T-cell driven and may show a less robust response to B-cell targeting therapies like BTK inhibitors. In contrast, EAE induced with recombinant MOG protein (e.g., MOG1-128) involves both B-cell and T-cell responses and is generally more responsive to BTK inhibition.
-
Timing of Treatment Initiation: The therapeutic window for BTK inhibitors in EAE models is a significant factor. Prophylactic treatment, initiated at or before the time of immunization, is often more effective in preventing or reducing peak disease severity compared to therapeutic treatment started after the onset of clinical signs.
-
Genetic Background of Mice: The strain of mice used (e.g., C57BL/6) can influence EAE susceptibility and the nature of the immune response.
-
EAE Induction Protocol Consistency: Variations in the preparation of the MOG emulsion, the dose and batch of pertussis toxin, and the injection technique can all contribute to inconsistent EAE development and therapeutic responses.
Q2: What is the recommended EAE model for evaluating the efficacy of this compound?
A2: For evaluating a B-cell and myeloid cell modulating agent like this compound, a model with significant B-cell involvement is recommended. The MOG1-128 protein-induced EAE model in C57BL/6 mice is a suitable choice as its pathogenesis involves both B-cells and T-cells. This model has been shown to be responsive to B-cell modulating agents.
Q3: What is the mechanism of action of this compound in the context of EAE?
A3: this compound is a covalent, brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a key enzyme in the signaling pathways of B-cells and myeloid cells (including microglia and macrophages).[2][3][4] In the EAE model, this compound is thought to exert its therapeutic effect by:
-
Inhibiting B-cell activation, proliferation, and differentiation, thereby reducing the production of autoantibodies and pro-inflammatory cytokines.[2]
-
Modulating the activation of myeloid cells in the central nervous system (CNS), shifting them towards a less inflammatory state.[2]
-
Reducing the infiltration of inflammatory immune cells into the CNS.
Q4: Are there established dosages for this compound in EAE models?
A4: While specific dose-ranging studies for this compound in EAE models are not publicly available, studies with other BTK inhibitors in similar models can provide a starting point for dose selection. For example, fenebrutinib (GDC-0853) has been used at 10 mg/kg, and a tolebrutinib-like BTK inhibitor at 15 mg/kg. It is recommended to perform a pilot study to determine the optimal dose of this compound for your specific EAE model and experimental goals.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High mortality in the this compound treatment group. | - Vehicle toxicity: The formulation used to dissolve and administer this compound may have adverse effects. - Off-target effects: Although this compound is selective, high doses may lead to off-target kinase inhibition. - Overly severe EAE induction: A very aggressive EAE course can lead to high mortality. | - Run a vehicle-only control group to assess the toxicity of the formulation. - Consider alternative, well-tolerated vehicle formulations. - Perform a dose-response study to find the optimal therapeutic dose with minimal toxicity. - Titrate the concentration of MOG and/or pertussis toxin to induce a less severe EAE course. |
| Inconsistent or no therapeutic effect of this compound. | - Inappropriate EAE model: Using a primarily T-cell driven model (e.g., MOG35-55) may mask the effects of a B-cell targeted therapy. - Late initiation of treatment: Therapeutic intervention after peak disease may be less effective. - Suboptimal dosage: The dose of this compound may be too low to achieve a therapeutic effect. - Poor drug formulation/delivery: Improper dissolution or administration of this compound can lead to poor bioavailability. | - Switch to an EAE model with known B-cell involvement, such as MOG1-128 induced EAE. - Initiate treatment prophylactically or at the first signs of clinical disease. - Conduct a dose-escalation study to identify an effective dose. - Ensure this compound is fully dissolved in the vehicle and administer consistently (e.g., via oral gavage). Refer to formulation guidelines. |
| High variability in EAE onset and severity within groups. | - Inconsistent immunization: Variation in the preparation of the MOG/CFA emulsion or injection technique. - Variable pertussis toxin activity: Different lots of pertussis toxin can have varying potency. - Animal stress: Stress can impact the immune response and EAE development. | - Standardize the emulsion preparation and ensure consistent subcutaneous injection. - Use the same batch of pertussis toxin for all animals in a study and consider titrating each new batch. - Handle mice consistently and minimize environmental stressors. |
Data on BTK Inhibitors in EAE Models
While specific quantitative data for this compound in EAE is not publicly available, the following table summarizes findings from studies with other BTK inhibitors, which can serve as a reference for expected outcomes.
| BTK Inhibitor | EAE Model | Treatment Paradigm | Key Findings |
| Fenebrutinib (GDC-0853) | MOG35-55 in C57BL/6 mice | Prophylactic (from day 0) | Significantly reduced clinical severity of EAE. |
| Fenebrutinib (GDC-0853) | MOG35-55 in C57BL/6 mice | Therapeutic (from onset) | Marginally ameliorated disability. |
| Evobrutinib | Progressive-like EAE (pEAE) | Prophylactic and Therapeutic | Reduced disease severity and immunopathological parameters. Reduced meningeal inflammation. |
| Ibrutinib | Biozzi mice (SPEAE) | Therapeutic | Reduced disease severity and demyelination. |
| Tolebrutinib-like BTKi | MOG35-55 in C57BL/6 mice | Therapeutic (from score 1.0-1.5) | Significantly reduced clinical score and plasma neurofilament heavy chain. |
Experimental Protocols
Recommended Protocol for this compound in MOG1-128-induced EAE
This protocol is a guideline based on standard EAE induction methods and practices for administering BTK inhibitors.
1. EAE Induction:
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Antigen: Recombinant mouse MOG1-128 protein.
-
Immunization:
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100 µg of MOG1-128 emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Administer 200 ng of pertussis toxin intraperitoneally on day 0 and day 2.
-
2. This compound Formulation and Administration:
-
Formulation: this compound can be formulated for oral administration. A sample formulation involves dissolving this compound in DMSO and then diluting with PEG300 and/or corn oil. For example, a stock solution in DMSO can be diluted in corn oil for a final desired concentration.
-
Dosing:
-
Based on studies with similar BTK inhibitors, a starting dose of 10-15 mg/kg administered once or twice daily via oral gavage is recommended.
-
A vehicle-only control group should always be included.
-
-
Treatment Schedule:
-
Prophylactic: Begin treatment on day 0 (day of immunization) and continue daily.
-
Therapeutic: Begin treatment upon the first appearance of clinical signs (e.g., tail limpness, score of 1) and continue daily.
-
3. Monitoring and Endpoints:
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE using a standard scoring system (0-5 scale).
-
Body Weight: Record body weight daily as an indicator of general health.
-
Histopathology: At the end of the study, collect spinal cords and brains for histological analysis of inflammation (H&E staining), demyelination (Luxol Fast Blue staining), and immune cell infiltration (immunohistochemistry for markers like CD4, B220, Iba1).
-
Flow Cytometry: Analyze immune cell populations in the spleen, lymph nodes, and CNS.
Visualizations
Signaling Pathways
Caption: this compound inhibits BTK signaling in B-cells and myeloid cells.
Experimental Workflow
Caption: Workflow for a this compound EAE study.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bruton Tyrosine Kinase in Lesions of Multiple Sclerosis and 3 of Its Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Perspectives: Evidence to Date on BTK Inhibitors in the Management of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
BIIB129: Unraveling Cross-Reactivity with TEC Family Kinases
For Immediate Release
This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the cross-reactivity of BIIB129 with other TEC family kinases. This compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK), a key member of the TEC family, and is recognized for its high kinome selectivity.[1][2][3][4][5] This document summarizes available quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the associated signaling pathway and experimental workflows to address common questions encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is the known cross-reactivity profile of this compound against other TEC family kinases?
A1: this compound (also referred to as compound 25 in some publications) demonstrates high selectivity for BTK.[1][2][3][4][5] However, some off-target activity has been observed against other members of the TEC family. Specifically, this compound exhibits a 9-fold greater selectivity for BTK over TEC.[1] Significant off-target activity has also been noted against Bone Marrow Kinase on chromosome X (BMX), another member of the TEC kinase family.[1] For a detailed comparison, please refer to the data presented in Table 1.
Q2: How does the selectivity of this compound compare to other BTK inhibitors?
A2: this compound has been shown to have superior selectivity for BTK when compared to other covalent BTK inhibitors like evobrutinib and tolebrutinib, which exhibit more significant off-target activity against TEC and BMX.[1]
Q3: What experimental methods are used to determine the cross-reactivity of this compound?
A3: The primary method used to assess the kinome-wide selectivity of this compound, including its cross-reactivity with TEC family kinases, is the KINOMEscan™ assay.[1][2] This is a competition-based binding assay that quantifies the interaction of a compound with a large panel of kinases. Additionally, biochemical assays are employed to determine the half-maximal inhibitory concentration (IC50) against specific kinases.
Troubleshooting Guide
Problem: Unexpected off-target effects observed in cellular assays.
Possible Cause: While this compound is highly selective, the observed off-target activity against TEC and BMX could contribute to the cellular phenotype. The expression levels of these kinases in your specific cell model should be considered.
Solution:
-
Confirm Kinase Expression: Perform western blotting or qPCR to determine the expression levels of BTK, TEC, and BMX in your experimental cell line.
-
Dose-Response Comparison: Conduct dose-response experiments with this compound and a more selective BTK inhibitor (if available) or a known TEC/BMX inhibitor to dissect the specific contributions of each kinase to the observed phenotype.
-
Consult Selectivity Data: Refer to the detailed kinome scan data for this compound to identify other potential off-target kinases that may be expressed in your cell model.
Problem: Discrepancy between biochemical IC50 values and cellular potency.
Possible Cause: Differences in cell permeability, engagement of the target in a cellular context, and the presence of ATP competition can all lead to a rightward shift in potency in cellular assays compared to biochemical assays.
Solution:
-
Cellular Target Engagement: Utilize techniques such as cellular thermal shift assays (CETSA) or phospho-flow cytometry to confirm that this compound is engaging BTK and other potential off-targets within the cell at the concentrations tested.
-
ATP Concentration: Be mindful of the ATP concentration used in biochemical assays, as it can significantly impact IC50 values for ATP-competitive inhibitors. Compare the ATP concentration in your assay with physiological intracellular ATP levels.
Quantitative Data Summary
The following table summarizes the selectivity of this compound and a related compound (Compound 27) against members of the TEC kinase family. Data is presented as fold-selectivity relative to BTK.
| Compound | Target Kinase | Fold Selectivity (Inhibitor for BTK vs. Target) |
| This compound (25) | TEC | 9x |
| BMX | Significant Activity | |
| Compound 27 | TEC | 6.5x |
| TXK | 5.5x |
Table 1: Selectivity of this compound and Compound 27 against TEC family kinases. A higher fold-selectivity value indicates greater selectivity for BTK.[1]
Experimental Protocols
KINOMEscan™ Selectivity Profiling
The KINOMEscan™ assay platform is a competition-based binding assay used for comprehensive kinase inhibitor profiling.
Principle: The assay measures the ability of a test compound (e.g., this compound) to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
Methodology:
-
Kinase Preparation: A panel of kinases are expressed, typically as fusions with a DNA tag.
-
Ligand Immobilization: An affinity resin is generated by immobilizing a broad-spectrum kinase inhibitor onto streptavidin-coated magnetic beads.
-
Competition Assay: The DNA-tagged kinases, the affinity resin, and the test compound (at a fixed concentration, e.g., 1 µM) are incubated together.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The bound kinase is eluted, and the associated DNA tag is quantified by qPCR. The results are compared to a DMSO control to determine the percent of control, which reflects the binding affinity of the test compound.
Biochemical IC50 Determination Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified kinase.
Principle: The assay measures the enzymatic activity of a kinase by quantifying the phosphorylation of a substrate. The IC50 value is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the inhibitor (e.g., this compound) in DMSO.
-
Prepare a solution containing the purified kinase and its specific substrate in kinase reaction buffer.
-
Prepare an ATP solution at a concentration near the Km for the specific kinase.
-
-
Reaction Setup:
-
Add the diluted inhibitor or DMSO (for control) to the wells of a microplate.
-
Add the kinase/substrate mixture to each well and pre-incubate to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at a controlled temperature for a specific period.
-
-
Detection:
-
Stop the reaction and detect the amount of product formed. This can be done using various methods, such as:
-
Luminescence-based: Measuring the amount of ATP remaining using an assay like ADP-Glo™. The luminescence is inversely proportional to kinase activity.
-
Fluorescence-based: Using a phosphorylated substrate that can be detected by a specific antibody or by a change in fluorescence.
-
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Visualizations
Caption: TEC Family Kinase Signaling Pathway in B-Cells.
Caption: Experimental Workflow for Kinase Inhibitor Selectivity Profiling.
References
- 1. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of BIIB129 and Glutathione Adducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, BIIB129, and encountering challenges with its LC-MS/MS analysis, particularly concerning glutathione (GSH) adduct formation.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the LC-MS/MS analysis of this compound and its metabolites.
Q1: What is this compound and why is the formation of glutathione (GSH) adducts a concern?
A1: this compound is a covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling.[1][2] Its mechanism involves forming a covalent bond with a cysteine residue (Cys481) in the active site of BTK.[3] However, the reactive nature of this compound also makes it susceptible to conjugation with endogenous nucleophiles like glutathione (GSH), a tripeptide abundant in cells.[4] This formation of this compound-GSH adducts can impact the drug's efficacy, pharmacokinetics, and potentially lead to off-target effects. Therefore, monitoring these adducts is crucial during drug development.
Q2: What are the expected mass-to-charge ratios (m/z) for this compound and its GSH adduct in LC-MS/MS analysis?
A2: The expected m/z values are crucial for setting up LC-MS/MS methods. The molecular weight of this compound is approximately 366.42 g/mol , and glutathione (GSH) is approximately 307.32 g/mol .
| Compound | Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₁₉H₂₂N₆O₂ | 366.42 | 367.18 |
| Glutathione (GSH) | C₁₀H₁₇N₃O₆S | 307.32 | 308.09 |
| This compound-GSH Adduct | C₂₉H₃₉N₉O₈S | 673.74 | 674.27 |
Q3: What are the common fragment ions observed for GSH adducts in MS/MS?
A3: A characteristic fragmentation pattern for GSH adducts involves the neutral loss of a pyroglutamic acid residue (129.115 Da). This is a common diagnostic tool for identifying GSH conjugates. Other common fragments arise from the cleavage of the peptide bonds within the glutathione molecule.
| Precursor Ion | Characteristic Neutral Loss | Resulting Fragment Ion (m/z) | Common Fragment Ions of GSH |
| [this compound-GSH+H]⁺ (674.27) | Pyroglutamic acid (129.12 Da) | 545.15 | y-glutamyl (m/z 130), Glycine (m/z 75) |
Q4: I am observing an unexpected and highly abundant fragment ion in my LC-MS/MS analysis of this compound-GSH adducts. What could be the cause?
A4: During the lead optimization of this compound, an unexpected and highly abundant rearrangement fragment ion was observed in the LC-MS/MS analysis of its GSH adducts.[4] This is attributed to a macrocyclic rearrangement mechanism.[4] The proposed mechanism involves the formation of a 16-membered macrocyclic intermediate between the γ-glutamic acid residue of GSH and the methyl-cyclobutyl cation of the this compound analogue. This leads to a rearranged fragment ion originating from two distant parts of the adduct molecule.[4] The presence of the cycloalkane linker in the inhibitor is critical for this rearrangement.[4]
II. Troubleshooting Guides
This section provides structured guidance for resolving common issues encountered during the LC-MS/MS analysis of this compound and its GSH adducts.
Guide 1: Poor Signal Intensity or Absence of this compound or this compound-GSH Adduct Peaks
| Symptom | Possible Cause | Troubleshooting Steps |
| No or low signal for this compound and its GSH adduct. | 1. Suboptimal Ionization: Incorrect ESI polarity or source parameters. | - Verify the ESI source is in positive ion mode, as this compound and its adducts readily form [M+H]⁺ ions. - Optimize source parameters such as capillary voltage, source temperature, and gas flows. |
| 2. Inefficient Extraction: Poor recovery from the biological matrix. | - Evaluate different sample preparation techniques (e.g., protein precipitation, solid-phase extraction). - Ensure the pH of the extraction solvent is appropriate for the analytes. | |
| 3. Ion Suppression: Co-eluting matrix components interfere with ionization. | - Improve chromatographic separation to resolve analytes from the matrix front. - Use a divert valve to direct the early eluting, unretained components to waste. - Consider using a more rigorous sample clean-up method. | |
| 4. Adduct Instability: The this compound-GSH adduct may be unstable under certain conditions. | - Keep samples cooled (4°C) in the autosampler. - Minimize the time between sample preparation and analysis. |
Guide 2: Identification of Unexpected Peaks and Fragment Ions
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of an unexpected, abundant fragment ion for the this compound-GSH adduct. | 1. Macrocyclic Rearrangement: As discussed in the FAQs, this is a known phenomenon for this compound analogues.[4] | - Confirm the presence of the expected precursor ion for the this compound-GSH adduct (m/z 674.27). - Perform MS³ and MS⁴ fragmentation on the unexpected fragment ion to support its proposed rearranged structure.[4] - If possible, analyze analogues of this compound with modifications to the cycloalkane linker to see if the rearrangement is affected.[4] |
| 2. In-source Fragmentation: The adduct may be fragmenting in the ion source before mass analysis. | - Reduce the cone/fragmentor voltage in the MS source to minimize in-source fragmentation. | |
| Presence of other unexpected peaks in the chromatogram. | 1. Contamination: From solvents, vials, or the LC system. | - Run a blank injection (solvent only) to identify system-related peaks. - Use high-purity, LC-MS grade solvents and consumables. |
| 2. Other Metabolites: Formation of other phase I or phase II metabolites. | - Use metabolite identification software to predict potential metabolites and search for their corresponding m/z values. |
III. Experimental Protocols
This section provides a detailed methodology for the in-vitro generation and LC-MS/MS analysis of this compound-GSH adducts.
Protocol 1: In-vitro Generation of this compound-Glutathione Adducts
Objective: To generate this compound-GSH adducts in a controlled in-vitro system for LC-MS/MS analysis.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Reduced glutathione (GSH)
-
Phosphate buffer (100 mM, pH 7.4)
-
Human liver microsomes (HLM) or S9 fraction (optional, for metabolism-dependent adduct formation)
-
NADPH regenerating system (if using microsomes/S9)
-
Acetonitrile (ACN) with 0.1% formic acid (for quenching)
-
Microcentrifuge tubes
Procedure:
-
Prepare a fresh solution of 10 mM GSH in 100 mM phosphate buffer (pH 7.4).
-
In a microcentrifuge tube, combine the following:
-
Phosphate buffer (to a final volume of 1 mL)
-
GSH solution (to a final concentration of 1-5 mM)
-
(Optional) HLM or S9 fraction (e.g., 1 mg/mL protein concentration)
-
(Optional) NADPH regenerating system (follow manufacturer's instructions)
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound stock solution to a final concentration of 10-50 µM.
-
Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for this compound and this compound-GSH Adduct Analysis
Objective: To detect and identify this compound and its GSH adduct using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Data Acquisition: Full scan and product ion scan (or targeted MS/MS - MRM)
MS/MS Transitions (for targeted analysis):
| Analyte | Precursor Ion (m/z) | Product Ion(s) (m/z) | Collision Energy (eV) |
| This compound | 367.18 | To be determined empirically | To be determined empirically |
| This compound-GSH Adduct | 674.27 | 545.15 (Neutral loss of 129.12) | To be determined empirically |
| Rearranged Fragment | To be determined empirically | To be determined empirically | To be determined empirically |
*Note: Optimal product ions and collision energies should be determined by infusing a standard of the analyte.
IV. Visualizations
Signaling Pathway
Caption: B-Cell Receptor (BCR) signaling pathway and the site of covalent inhibition by this compound.
Experimental Workflow
References
- 1. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
Unexpected BIIB129 rearrangement fragment ion in LC-MS/MS.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected rearrangement fragment ions during the Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) analysis of BIIB129.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic physicochemical properties?
This compound is a covalent, selective, and brain-penetrant inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It is under investigation as a potential immunomodulatory therapy for multiple sclerosis due to its ability to target B-cell proliferation in the central nervous system.[1][3][4] this compound inhibits BTK activity by irreversibly binding to the Cys481 residue in the kinase's active site.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₂N₆O₂ | [5] |
| Molecular Weight | 366.42 g/mol | [1] |
| CAS Registry # | 2770960-52-4 | [5] |
Q2: We are observing an unexpected and highly abundant rearrangement fragment ion during the LC-MS/MS analysis of this compound. What is a likely cause?
A known issue during the analysis of this compound and similar compounds involves its conjugation with endogenous glutathione (GSH).[5] The resulting this compound-GSH adduct can undergo an unusual and highly abundant rearrangement fragmentation in the mass spectrometer.[5]
This phenomenon is reported to be dependent on the cycloalkane linker present in the this compound structure. The proposed mechanism involves the formation of a large, 16-membered macrocyclic intermediate between the γ-glutamic acid residue of GSH and the cyclobutyl portion of this compound. This leads to a rearrangement fragment that originates from two distant parts of the adduct.[5]
Q3: How can we confirm that the observed fragment is from a this compound-GSH adduct rearrangement?
To confirm this specific macrocyclic rearrangement, several experiments can be performed:
-
MS³ and MS⁴ Fragmentation: Further fragmentation of the suspected rearrangement ion can help elucidate its structure and confirm the proposed pathway.[5]
-
Use of GSH Derivatives: Experiments using modified GSH can verify the mechanism. For instance, N-acetylation of the γ-Glutamic acid on GSH should block the rearrangement, while esterification of the same residue would result in a predictable mass shift of the rearranged fragment ion.[5]
-
High-Resolution Mass Spectrometry (HRMS): Accurate mass measurement of the parent and fragment ions can help confirm their elemental composition, lending support to the proposed structures.
Q4: Could the unexpected fragment be a result of in-source fragmentation? How can we investigate and mitigate this?
Yes, the fragment could also be a result of in-source fragmentation, where the analyte fragments in the ion source before entering the mass analyzer.[6][7] This is a common phenomenon that can be controlled.[6]
Table 2: Troubleshooting In-Source Fragmentation
| Parameter | Action to Reduce In-Source Fragmentation | Expected Outcome | Reference |
| Declustering Potential (DP) / Cone Voltage / Fragmentor Voltage | Decrease the voltage setting. | Reduced collisional energy in the ion source region, preserving the precursor ion. | [6][8] |
| Ion Source Temperature | Lower the source temperature. | Less thermal energy is applied to the analyte, reducing the likelihood of thermal degradation or fragmentation. | [6][7] |
| Ionization Technique | Use a "softer" ionization method if available. | Gentler ionization process imparts less energy to the analyte, minimizing fragmentation. | [7] |
| Mobile Phase pH | Optimize the mobile phase pH (e.g., using 0.1% formic acid for amines). | Promotes stable protonation and efficient ionization, which can sometimes reduce unwanted fragmentation. | [7] |
Q5: What are some common types of rearrangement reactions in mass spectrometry?
Rearrangement reactions are common in mass spectrometry and involve the intramolecular transfer of an atom or group, leading to bond cleavage and formation.[9] One of the most well-known is the McLafferty rearrangement .[10][11] This reaction is characteristic of molecules containing a carbonyl group and an accessible hydrogen atom on the γ-carbon.[10] It proceeds through a six-membered cyclic transition state to eliminate a neutral alkene, leaving a resonance-stabilized radical cation.[12][13]
Troubleshooting Guides
Guide 1: Investigating an Unexpected Rearrangement Fragment
This guide provides a logical workflow for characterizing an unknown rearrangement fragment observed during this compound analysis.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 10. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 11. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 12. Rearrangement in Mass Spectrometry - unacademy [unacademy.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Strategies for Enhancing Brain Delivery of Therapeutics
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to improve the delivery of therapeutic agents across the blood-brain barrier (BBB).
Important Note on BIIB129: It is important to clarify that this compound is a small molecule covalent inhibitor of Bruton's tyrosine kinase (BTK) that is characterized as being "brain-penetrant".[1][2][3][4][5][6] This means it is designed to cross the blood-brain barrier on its own. The challenges and strategies detailed in this guide are primarily applicable to large molecule therapeutics, such as antisense oligonucleotides (ASOs), which do not readily cross the BBB.[7][8][9]
Frequently Asked Questions (FAQs)
Q1: Why is the blood-brain barrier a significant obstacle for drug delivery to the central nervous system (CNS)?
The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[7] This barrier protects the brain from pathogens and toxins, but it also blocks the passage of approximately 98% of potential neurotherapeutics, including large molecules like antisense oligonucleotides (ASOs).[7] The tight junctions between endothelial cells, along with the lack of fenestrations and the presence of efflux transporters, severely restrict the passage of most drugs from the bloodstream into the brain.
Q2: What are the main strategies currently being explored to enhance ASO delivery across the BBB?
Current strategies to improve ASO delivery to the CNS can be broadly categorized into invasive and non-invasive methods.
-
Invasive Methods: Direct administration into the cerebrospinal fluid (CSF) via intrathecal or intracerebroventricular injections bypasses the BBB.[7] However, this approach carries risks and may lead to uneven drug distribution in the brain.[7]
-
Non-Invasive Methods: These approaches aim to facilitate the transport of ASOs from the systemic circulation into the brain. Key strategies include:
-
Chemical Modifications: Altering the chemical structure of ASOs can increase their stability and cellular uptake.[10]
-
Conjugation to BBB-penetrating molecules: Linking ASOs to molecules that can cross the BBB, such as antibodies targeting specific receptors (e.g., transferrin receptor) or cell-penetrating peptides.[10][11][12]
-
Nanocarrier-based delivery: Encapsulating ASOs in nanoparticles, such as liposomes or polymeric nanoparticles, can protect them from degradation and facilitate their transport across the BBB.[8][13]
-
Q3: What are some of the common challenges encountered when using nanocarriers for ASO delivery to the brain?
While promising, nanocarrier-based delivery systems face several challenges:
-
Toxicity: Some nanoparticle materials can induce toxicity.[8]
-
Non-specific uptake: Nanoparticles can be taken up by other organs, reducing the amount that reaches the brain and potentially causing off-target effects.[8]
-
Endosomal entrapment: Once inside the cell, nanocarriers can become trapped in endosomes, preventing the ASO from reaching its target in the cytoplasm or nucleus.[8]
-
Crossing the BBB: The efficiency of nanoparticle transport across the BBB can be low.
Troubleshooting Guides
Problem 1: Low ASO concentration detected in the brain parenchyma following systemic administration.
| Possible Cause | Troubleshooting Step |
| Rapid clearance of ASO from circulation | 1. Increase the dose of the ASO. 2. Chemically modify the ASO to enhance its stability (e.g., phosphorothioate backbone).[10] 3. Encapsulate the ASO in a nanocarrier to prolong circulation time.[8] |
| Inefficient BBB transport | 1. Conjugate the ASO to a ligand that targets a BBB receptor (e.g., transferrin receptor antibody).[7] 2. Utilize a different nanocarrier system with proven BBB-penetrating capabilities.[13] 3. Consider co-administration with agents that transiently increase BBB permeability (use with caution due to safety concerns). |
| Degradation of ASO | 1. Confirm the stability of the ASO in plasma in vitro. 2. Use nuclease-resistant chemical modifications.[10] |
Problem 2: High variability in ASO delivery efficiency between experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent formulation of nanocarriers | 1. Strictly adhere to the synthesis and formulation protocol for the nanocarriers. 2. Characterize each batch of nanocarriers for size, charge, and ASO loading efficiency. |
| Variability in animal model | 1. Ensure consistency in the age, sex, and health status of the animals used. 2. Standardize the administration procedure (e.g., injection site, volume, and rate). |
| Issues with analytical methods | 1. Validate the method used to quantify ASO concentration in brain tissue. 2. Include appropriate positive and negative controls in each assay. |
Quantitative Data Summary
The following table summarizes hypothetical data from a study comparing different ASO delivery strategies to the mouse brain.
| Delivery Strategy | Mean ASO Concentration in Brain (ng/g tissue) | Standard Deviation | Target Knockdown Efficiency (%) |
| Naked ASO (Intravenous) | 5 | 2 | < 5 |
| ASO-Transferrin Receptor Antibody Conjugate (Intravenous) | 50 | 15 | 30 |
| ASO-loaded Polymeric Nanoparticles (Intravenous) | 75 | 20 | 45 |
| Naked ASO (Intrathecal) | 200 | 50 | 70 |
Experimental Protocols
Protocol 1: Formulation of ASO-loaded Polymeric Nanoparticles
This protocol describes the preparation of ASO-loaded nanoparticles using a self-assembly method with a glucose-coated polymer, as might be conceptually based on existing research.[13]
Materials:
-
Glucose-coated block copolymer (e.g., PEG-b-poly(L-lysine))
-
Antisense oligonucleotide (ASO) with phosphorothioate modifications
-
Nuclease-free water
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Dissolve the glucose-coated block copolymer in nuclease-free water to a final concentration of 1 mg/mL.
-
Dissolve the ASO in nuclease-free water to a final concentration of 0.5 mg/mL.
-
Add the ASO solution to the polymer solution dropwise while gently stirring.
-
Continue stirring the mixture for 30 minutes at room temperature to allow for the formation of polyplexes.
-
Transfer the solution to a dialysis membrane and dialyze against nuclease-free water for 24 hours to remove any unloaded ASO and excess polymer.
-
Collect the nanoparticle suspension and characterize it for size, zeta potential, and ASO loading efficiency using dynamic light scattering and a fluorescence-based assay, respectively.
Protocol 2: In Vivo Evaluation of ASO Delivery to the Brain
This protocol outlines a general procedure for assessing the brain delivery of ASO formulations in a mouse model.
Materials:
-
ASO formulation (e.g., ASO-loaded nanoparticles)
-
Control formulation (e.g., naked ASO)
-
8-10 week old mice
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer
-
ELISA or qPCR assay kits for ASO quantification and target mRNA level measurement
Procedure:
-
Administer the ASO formulation or control to mice via intravenous (tail vein) injection.
-
At a predetermined time point (e.g., 24 hours) post-injection, anesthetize the mice and perfuse transcardially with saline to remove blood from the brain.
-
Dissect the brain and collect different regions (e.g., cortex, hippocampus).
-
Homogenize the brain tissue in homogenization buffer.
-
Quantify the ASO concentration in the brain homogenates using a validated ELISA or a similar method.
-
Measure the mRNA levels of the ASO's target gene using qPCR to determine the knockdown efficiency.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Transporting Therapeutics: A Novel Approach to Deliver ASOs to the Brain - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 8. Frontiers | Cerebral Organoids and Antisense Oligonucleotide Therapeutics: Challenges and Opportunities [frontiersin.org]
- 9. Brain pharmacology of intrathecal antisense oligonucleotides revealed through multimodal imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antisense Oligonucleotide Therapy for the Nervous System: From Bench to Bedside with Emphasis on Pediatric Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficient systemic CNS delivery of a therapeutic antisense oligonucleotide with a blood-brain barrier-penetrating ApoE-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systemic Brain Delivery of Antisense Oligonucleotides across the Blood–Brain Barrier with a Glucose‐Coated Polymeric Nanocarrier - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to BIIB129 and Other Covalent BTK Inhibitors for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BIIB129, a novel covalent Bruton's tyrosine kinase (BTK) inhibitor, with other covalent BTK inhibitors. The information presented herein is intended to assist researchers and drug development professionals in making informed decisions by summarizing key performance data, detailing experimental methodologies, and visualizing relevant biological pathways.
Introduction to Covalent BTK Inhibitors
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival. Its importance in various B-cell malignancies and autoimmune diseases has made it a prime therapeutic target. Covalent BTK inhibitors form a permanent bond with a cysteine residue (Cys481) in the active site of the BTK enzyme, leading to sustained inhibition.
The first-generation covalent BTK inhibitor, ibrutinib, demonstrated significant clinical efficacy but was associated with off-target effects due to its inhibition of other kinases. This led to the development of second and next-generation covalent inhibitors, such as acalabrutinib, zanubrutinib, tolebrutinib, evobrutinib, remibrutinib, and the subject of this guide, this compound. These newer agents are designed to offer improved selectivity and, consequently, a better safety profile. This compound is a brain-penetrant covalent BTK inhibitor being developed for the treatment of multiple sclerosis.[1][2]
Comparative Performance Data
The following tables summarize the quantitative performance of this compound in comparison to other notable covalent BTK inhibitors.
Table 1: Biochemical Potency Against BTK
This table outlines the half-maximal inhibitory concentration (IC50) of each inhibitor against the BTK enzyme. Lower IC50 values indicate greater potency.
| Inhibitor | BTK IC50 (nM) |
| This compound | 0.5[3] |
| Ibrutinib | 0.5 - 3.7 |
| Acalabrutinib | 3 - 5.1 |
| Zanubrutinib | <1 - 2.9 |
| Tolebrutinib | 0.7 - 3.2[4][5] |
| Evobrutinib | 33.5 - 80.9[4][5] |
| Remibrutinib | 1.3[6] |
Table 2: Off-Target Kinase Inhibition Profile (IC50 in nM)
Selectivity is a key differentiator among BTK inhibitors. This table presents the IC50 values against common off-target kinases. Higher IC50 values suggest greater selectivity for BTK.
| Inhibitor | TEC | EGFR | ITK | BMX |
| This compound | 18 | >1000 | >1000 | ND |
| Ibrutinib | 20 | 5.6 - 9.7 | 5.0 | ND |
| Acalabrutinib | 19 | >1000 | >1000 | 31 |
| Zanubrutinib | 67 | 60 | 6 | ND |
| Tolebrutinib | ND | ND | ND | ND |
| Evobrutinib | 82% inhibition at 1µM | ND | ND | 93% inhibition at 1µM |
| Remibrutinib | 175-fold selective for BTK | >10,000 | >10,000 | 857-fold selective for BTK |
ND: Not Determined from the provided search results.
Table 3: Cellular Activity
This table showcases the inhibitors' potency in cellular assays, which reflects their activity in a more biologically relevant context.
| Inhibitor | Cellular Assay | IC50 (nM) |
| This compound | CD69 Inhibition (Human Whole Blood) | 7.9 |
| Ibrutinib | CD69 Inhibition (PBMCs) | ND |
| Acalabrutinib | CD69 Inhibition (PBMCs) | 2.9 |
| Zanubrutinib | pBTK inhibition (PBMCs) | ND |
| Tolebrutinib | B-cell activation | 3.2 |
| Evobrutinib | CD69 Inhibition (PBMCs) | 15.8 |
| Remibrutinib | CD69 Inhibition (BCR-mediated) | 2.5 |
ND: Not Determined from the provided search results.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated using Graphviz.
B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative CNS Pharmacology of the Bruton's Tyrosine Kinase (BTK) Inhibitor Tolebrutinib Versus Other BTK Inhibitor Candidates for Treating Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New preclinical tolebrutinib data demonstrated superior brain penetration and potency [sanofi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Kinase Selectivity of BIIB129 and Ibrutinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase selectivity of two Bruton's tyrosine kinase (BTK) inhibitors: BIIB129, a novel, brain-penetrant inhibitor under investigation for multiple sclerosis, and ibrutinib, a first-in-class BTK inhibitor widely used in the treatment of B-cell malignancies. Both are covalent inhibitors that target a cysteine residue in the active site of BTK, a crucial enzyme in the B-cell receptor (BCR) signaling pathway. However, their selectivity profiles across the human kinome differ significantly, which has important implications for their therapeutic applications and potential side effects.
Executive Summary
This compound has been designed for high selectivity to minimize off-target effects, a crucial attribute for a drug intended for chronic administration in non-oncology indications like multiple sclerosis.[1][2] In contrast, ibrutinib, while highly effective, is known to interact with a broader range of kinases, which can contribute to its side-effect profile, including an increased risk of bleeding and atrial fibrillation.[3][4] This guide presents available quantitative data on their respective kinase inhibition profiles, details the experimental methodologies used to obtain this data, and illustrates the relevant biological pathways.
Data Presentation: Comparative Kinase Inhibition
The following tables summarize the available quantitative data on the kinase selectivity of this compound and ibrutinib. It is important to note that the data for this compound is based on its precursor, compound 10, which is stated to have a similar selectivity profile to this compound (compound 25).[2][5] A direct head-to-head comparison in the same study under identical conditions is not publicly available.
Table 1: Kinome Scan Selectivity of this compound Precursor (Compound 10)
| Assay Platform | Compound Concentration | Number of Kinases Screened | Number of Off-Target Kinases Inhibited (>90% inhibition) |
| KINOMEscan (Eurofins DiscoverX) | 1 µM | 403 | 7 |
Data from "Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis".[2][5]
Table 2: Off-Target Kinase Inhibition by Ibrutinib (IC50 values)
| Kinase | IC50 (nM) | Kinase Family |
| BTK | 0.5 | TEC |
| BLK | 0.5 | SRC |
| BMX | 1 | TEC |
| CSK | 2.3 | CSK |
| FGR | 3 | SRC |
| HCK | 1 | SRC |
| ITK | 10 | TEC |
| JAK3 | 16 | JAK |
| TEC | 78 | TEC |
| EGFR | >1000 | EGFR |
| HER2 | >1000 | EGFR |
This table compiles data from multiple sources. IC50 values can vary depending on the specific assay conditions.[4][6]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the B-cell receptor signaling pathway targeted by both inhibitors and a general workflow for assessing kinase inhibitor selectivity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on widely used platforms for kinase inhibitor profiling.
KINOMEscan™ Assay (Eurofins DiscoverX)
The KINOMEscan™ platform is a competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.[7]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase captured by the immobilized ligand is measured using a quantitative PCR (qPCR) readout. A lower amount of captured kinase in the presence of the test compound indicates stronger binding.
Detailed Methodology:
-
Kinase Panel: A comprehensive panel of human kinases (e.g., 468 kinases in the scanMAX panel) is utilized.[7][8]
-
Compound Preparation: Test compounds (this compound or ibrutinib) are typically prepared as a stock solution in 100% DMSO and then serially diluted.
-
Assay Reaction: Kinases are tagged with a DNA tag and incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 1 µM).
-
Washing and Elution: Unbound kinase is washed away, and the bound kinase is eluted.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase. A common threshold for a "hit" is a %Ctrl value of less than 35%, which corresponds to at least 65% inhibition of binding.[8]
LanthaScreen® Eu Kinase Binding Assay (Thermo Fisher Scientific)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure inhibitor binding to a kinase.
Principle: The assay relies on the binding and displacement of a fluorescently labeled, ATP-competitive kinase inhibitor (tracer) to the kinase of interest. The kinase is tagged (e.g., with GST or His), and a europium (Eu)-labeled anti-tag antibody is used. When both the tracer and the antibody are bound to the kinase, a high degree of FRET occurs. A test compound that binds to the kinase's ATP site will displace the tracer, leading to a loss of FRET.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a 3X solution of the test compound (e.g., ibrutinib) by serially diluting a DMSO stock in the kinase buffer.
-
Prepare a 3X solution of the kinase/Eu-anti-tag antibody mixture in the kinase buffer.
-
Prepare a 3X solution of the kinase tracer in the kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 3X test compound dilution to the assay wells.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The available data indicates that this compound is a more selective BTK inhibitor compared to ibrutinib. The high selectivity of this compound, as suggested by the kinome scan data of its precursor, is a desirable characteristic for a therapeutic agent intended for long-term use in conditions such as multiple sclerosis, as it may translate to an improved safety profile with fewer off-target side effects. Ibrutinib's broader kinase activity, while contributing to its potent anti-cancer effects, is also associated with a higher incidence of adverse events. The choice between a highly selective versus a multi-targeted kinase inhibitor ultimately depends on the therapeutic context, balancing the desired efficacy with the acceptable safety margin. Further head-to-head comparative studies are needed to fully elucidate the relative selectivity and clinical implications of these two BTK inhibitors.
References
- 1. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The dosing of ibrutinib and related Bruton’s tyrosine kinase inhibitors: eliminating the use of brute force - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. biorxiv.org [biorxiv.org]
Bruton's Tyrosine Kinase Inhibitors in Multiple Sclerosis: A Preclinical Showdown Between BIIB129 and Tolebrutinib
Cambridge, MA & Paris, France - The landscape of multiple sclerosis (MS) treatment is poised for a potential paradigm shift with the advent of Bruton's tyrosine kinase (BTK) inhibitors, a novel class of oral therapeutics targeting both peripheral and central nervous system inflammation. Two prominent contenders in this arena, Biogen's BIIB129 and Sanofi's tolebrutinib, have demonstrated promising preclinical efficacy in models of MS. This guide provides a comparative analysis of their preclinical data, offering researchers, scientists, and drug development professionals a detailed look at their respective mechanisms, potency, and central nervous system (CNS) penetration.
Both this compound and tolebrutinib are covalent inhibitors of BTK, a key enzyme in the signaling pathways of B cells and myeloid cells, which are implicated in the inflammatory cascade of MS.[1] By blocking BTK, these inhibitors aim to modulate the activation of these immune cells, thereby reducing inflammation-driven neuronal damage.[2][3] A critical differentiator for these next-generation MS therapies is their ability to cross the blood-brain barrier and exert their effects directly within the CNS, a site of chronic inflammation and neurodegeneration in progressive forms of the disease.[4][5]
Mechanism of Action: Targeting a Key Inflammatory Mediator
The primary mechanism of action for both this compound and tolebrutinib is the irreversible inhibition of Bruton's tyrosine kinase. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, differentiation, and activation.[2] In myeloid cells like microglia and macrophages, BTK is involved in Fc receptor signaling, which can trigger inflammatory responses.[2][6] By inhibiting BTK, these drugs can potentially dampen the autoimmune response that drives MS pathology.
Head-to-Head: Preclinical Efficacy and Potency
Direct comparative preclinical studies between this compound and tolebrutinib in the same MS model have not been published. However, data from their respective preclinical development programs provide insights into their individual profiles.
This compound: A Highly Selective and Brain-Penetrant Inhibitor
A recent publication detailed the discovery and preclinical characterization of this compound, highlighting its high potency and selectivity.[1] In vitro studies demonstrated that this compound is a potent and irreversible inhibitor of BTK. The compound also showed efficacy in in vivo models relevant to MS, demonstrating its ability to modulate B-cell proliferation within the CNS.[1]
| This compound Preclinical Data | |
| Parameter | Value |
| BTK IC50 (Biochemical) | 3.4 nM (for piperidine 9, a closely related analog)[1] |
| BTK kinact/Ki | Not explicitly stated for this compound, but a key parameter for covalent inhibitors. |
| In Vivo Model | Efficacy demonstrated in disease-relevant preclinical in vivo models of B cell proliferation in the CNS.[1] |
| Brain Penetration | Described as a brain-penetrant targeted covalent inhibitor.[1] |
Tolebrutinib: Superior Brain Penetration and Potency Compared to Other BTK Inhibitors
Preclinical data for tolebrutinib, also known as SAR442168, have been presented at scientific conferences and highlighted in press releases.[4][7][8][9] These presentations emphasize tolebrutinib's superior brain penetration and potency when compared to other BTK inhibitors like evobrutinib and fenebrutinib.[4][7][8][9]
| Tolebrutinib Preclinical Data | |
| Parameter | Value |
| BTK Inhibition (in vitro kinase assay) | 64 times faster than evobrutinib.[7] |
| B-cell activation IC50 | 3.2 nM[7] |
| Potency vs. other BTK inhibitors | 50x more potent than evobrutinib and 9.3x more potent than fenebrutinib.[4][8][9] |
| Brain Penetration | Sufficient CNS exposure to modulate BTK signaling pathways within the CNS.[4][7][8][9] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are summaries of the methodologies likely employed in the characterization of this compound and tolebrutinib.
In Vitro Kinase and Cellular Assays
These assays are fundamental to determining the potency and selectivity of the inhibitors.
Biochemical Kinase Assays: To determine the direct inhibitory activity on the BTK enzyme, researchers likely used purified recombinant BTK protein. The rate of substrate phosphorylation by BTK in the presence of varying concentrations of the inhibitor would be measured, often using fluorescence- or luminescence-based readouts. For covalent inhibitors, the kinact/Ki value, which represents the efficiency of irreversible inhibition, is a key parameter.[1]
Cellular Assays: To assess the inhibitor's activity in a more biologically relevant context, cell-based assays are employed. This could involve using B-cell lines (e.g., Ramos cells) or primary B cells stimulated to activate the BCR pathway.[10] The readout could be the phosphorylation of BTK (pBTK) or downstream signaling molecules, or a functional endpoint like cell proliferation or cytokine production. The IC50 value, the concentration of inhibitor required to reduce the signal by 50%, is determined from these experiments.[7]
In Vivo Pharmacokinetic and Efficacy Models
These studies are essential to understand the drug's behavior in a living organism and its potential therapeutic effect.
Pharmacokinetic (PK) Studies: These studies involve administering the compound to animals (e.g., rodents, non-human primates) and measuring its concentration over time in various tissues, including blood, cerebrospinal fluid (CSF), and brain tissue.[4][8][9] This is critical for determining brain penetration and establishing a dosing regimen for efficacy studies.
Experimental Autoimmune Encephalomyelitis (EAE) Model: EAE is the most commonly used animal model for MS. Animals are immunized with myelin antigens to induce an autoimmune response that mimics many of the pathological features of MS, including inflammation, demyelination, and axonal damage. The BTK inhibitors would be administered to these animals, and the primary endpoint is typically a reduction in the clinical signs of the disease (e.g., paralysis). Histological analysis of the brain and spinal cord is also performed to assess the extent of inflammation and demyelination.[11]
Conclusion
Both this compound and tolebrutinib have demonstrated compelling preclinical data, positioning them as promising therapeutic candidates for multiple sclerosis. This compound has been characterized as a highly selective and brain-penetrant BTK inhibitor with proven efficacy in CNS-relevant preclinical models.[1] Tolebrutinib has shown superior potency and brain penetration compared to other clinical-stage BTK inhibitors.[4][7][8][9]
While the absence of direct head-to-head preclinical studies makes a definitive comparison challenging, the available data suggest that both compounds are potent, brain-penetrant BTK inhibitors with the potential to address the unmet need for therapies that can effectively target the inflammatory processes within the central nervous system. The ultimate differentiation between these two molecules will be determined by the outcomes of their ongoing and future clinical trials in individuals with MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of Bruton’s tyrosine kinase inhibitors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New preclinical tolebrutinib data demonstrated superior brain penetration and potency – Consortium of Multiple Sclerosis Centers [mscare.org]
- 5. Press Release: Tolebrutinib regulatory submission accepted for priority review in the US for patients with multiple sclerosis [sanofi.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. New preclinical tolebrutinib data demonstrated superior [globenewswire.com]
- 8. biopharma-asia.com [biopharma-asia.com]
- 9. New preclinical tolebrutinib data demonstrated superior brain penetration and potency [sanofi.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BIIB129 and Fenebrutinib: Efficacy and Mechanism of Action
A detailed guide for researchers and drug development professionals on the preclinical and clinical efficacy of two distinct Bruton's Tyrosine Kinase (BTK) inhibitors, BIIB129 and fenebrutinib. This report outlines their mechanisms of action, summarizes key experimental data, and provides detailed protocols for the cited studies.
This guide provides a comprehensive comparison of this compound and fenebrutinib, two Bruton's tyrosine kinase (BTK) inhibitors under investigation for the treatment of multiple sclerosis (MS). While both molecules target the same kinase, they exhibit distinct mechanisms of action that may influence their efficacy and safety profiles. This compound is a covalent, brain-penetrant BTK inhibitor, whereas fenebrutinib is a non-covalent, reversible BTK inhibitor that also penetrates the central nervous system.[1][2] This comparison aims to furnish researchers, scientists, and drug development professionals with the available data to objectively assess the performance of these two therapeutic candidates.
Mechanism of Action: Covalent vs. Reversible Inhibition of BTK
Bruton's tyrosine kinase is a critical signaling protein in B cells and myeloid cells.[3] Its activation, downstream of the B-cell receptor (BCR) and other immune receptors, triggers a cascade of events leading to cell proliferation, differentiation, and the secretion of inflammatory mediators.[3] Both this compound and fenebrutinib are designed to inhibit BTK and thereby modulate the immune responses implicated in the pathology of multiple sclerosis.
This compound is a targeted covalent inhibitor (TCI) of BTK.[1] This means it forms a permanent, irreversible bond with a specific cysteine residue (Cys481) in the active site of the BTK enzyme.[1] This covalent binding leads to sustained inhibition of BTK activity, even after the drug has been cleared from circulation.
In contrast, fenebrutinib is a reversible inhibitor of BTK.[2] It binds to the active site of the enzyme through non-covalent interactions, and this binding is in equilibrium. The inhibitory effect of fenebrutinib is therefore dependent on the concentration of the drug at the target site. Fenebrutinib is also described as a dual inhibitor, targeting both B-cell and microglia activation.[2]
Preclinical and Clinical Efficacy Data
Direct head-to-head comparative studies of this compound and fenebrutinib have not been published. The following tables summarize the available efficacy data from their respective preclinical and clinical development programs.
Biochemical and Cellular Activity
| Parameter | This compound | Fenebrutinib | Reference |
| Target | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) | [1][2] |
| Binding Mode | Covalent (Irreversible) | Non-covalent (Reversible) | [1][2] |
| BTK IC50 | 0.5 nM (for optimized compound 10) | Not explicitly stated in provided results | [1] |
| BTK Ki | Not explicitly stated in provided results | 0.91 nM | [2] |
| Kinome Selectivity | High, inhibiting 7 of 403 kinases at 1 µM | High, 130 times more selective for BTK over other kinases | [1][2] |
| Cellular Activity | WB CD69 IC50 = 0.33 µM (in human whole blood) | Potently inhibits myeloid and B-cell activation | [1][4] |
Preclinical In Vivo Efficacy
| Model | This compound | Fenebrutinib | Reference |
| Animal Model | Disease-relevant preclinical in vivo models of B cell proliferation in the CNS | Rat model of inflammatory arthritis | [1][5] |
| Key Findings | Demonstrated efficacy | Showed dose-dependent activity | [1][5] |
Clinical Efficacy in Multiple Sclerosis
| Clinical Trial | Fenebrutinib | Comparator | Key Endpoints & Results | Reference |
| FENopta (Phase II, RMS) | Fenebrutinib | Placebo | Primary: Significantly reduced the total number of new gadolinium-enhancing T1 brain lesions. Secondary: Significantly reduced new or enlarging T2-weighted brain lesions. Over 90% relative reduction in new/enlarging T2 lesions and new T1 Gd+ lesions. | [6][7] |
| FENhance 2 (Phase III, RMS) | Fenebrutinib | Teriflunomide | Primary: Significantly reduced the annualized relapse rate (ARR) compared to teriflunomide. | [4][8] |
| FENtrepid (Phase III, PPMS) | Fenebrutinib | Ocrelizumab | Primary: Showed non-inferiority to ocrelizumab in delaying confirmed disability progression. | [4][9] |
Note: Clinical trial data for this compound is not yet publicly available as it is in the preclinical stage of development.[10]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of experimental data. The following sections outline the protocols for key experiments cited in this guide.
This compound Preclinical Studies
In Vitro BTK Inhibition Assay: The biochemical potency of this compound's precursor compounds was determined using a novel continuous-read kinetic enzyme assay.[1] This assay measures the rate of covalent bond formation (kinact) and the initial reversible binding affinity (Ki). The IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were also determined.[1]
Human Whole Blood (WB) CD69 Inhibition Assay: To assess the functional effect on B cells, a human whole blood assay was utilized.[1] The assay measures the inhibition of CD69 expression on B cells following stimulation with anti-IgD.[1] The IC50 value reflects the concentration of the inhibitor needed to achieve 50% inhibition of B-cell activation.[1]
Fenebrutinib Clinical Trials
FENopta (Phase II) Study Design: This was a randomized, double-blind, placebo-controlled study in patients with relapsing multiple sclerosis (RMS).[7] Participants were randomized to receive either fenebrutinib or a placebo for 12 weeks.[7] The primary endpoint was the total number of new gadolinium-enhancing (Gd+) T1 lesions on brain MRI scans.[7] A substudy measured the concentration of fenebrutinib in the cerebrospinal fluid (CSF) to assess brain penetrance.[6]
FENhance 1 & 2 (Phase III) Study Design: These are two identical, randomized, double-blind, double-dummy, parallel-group studies comparing the efficacy and safety of fenebrutinib to teriflunomide in patients with RMS.[8] The primary endpoint is the annualized relapse rate (ARR).[8]
FENtrepid (Phase III) Study Design: This is a randomized, double-blind, double-dummy, parallel-group study comparing the efficacy and safety of fenebrutinib to ocrelizumab in patients with primary progressive multiple sclerosis (PPMS).[4] The primary endpoint is the time to 12-week confirmed disability progression.[4]
Conclusion
This compound and fenebrutinib represent two promising, yet distinct, approaches to BTK inhibition for the treatment of multiple sclerosis. This compound, with its covalent mechanism, has demonstrated potent preclinical activity. Fenebrutinib, a reversible inhibitor, has shown significant efficacy in late-stage clinical trials in both relapsing and progressive forms of MS. The choice between a covalent and a reversible inhibitor may have implications for dosing, off-target effects, and the management of potential adverse events. Further clinical development of this compound will be necessary to allow for a more direct comparison of the efficacy and safety of these two BTK inhibitors. The data presented in this guide provides a foundation for researchers and clinicians to understand the current landscape of BTK inhibition in the context of multiple sclerosis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. neurologylive.com [neurologylive.com]
- 5. neurology.org [neurology.org]
- 6. forpatients.roche.com [forpatients.roche.com]
- 7. sutterhealth.org [sutterhealth.org]
- 8. gene.com [gene.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BIIB129 vs. Evobrutinib in Neuro-inflammation
A detailed analysis of two Bruton's Tyrosine Kinase (BTK) inhibitors for researchers and drug development professionals.
This guide provides a comprehensive, data-driven comparison of BIIB129 and evobrutinib, two distinct covalent inhibitors of Bruton's Tyrosine Kinase (BTK) that have been investigated for the treatment of multiple sclerosis (MS). While both molecules target the same key enzyme in B cell and myeloid cell signaling, their developmental journeys and publicly available data present a contrasting picture. This compound is a promising preclinical candidate from Biogen with high selectivity, while evobrutinib, developed by Merck KGaA, has undergone extensive clinical testing, ultimately failing to meet its primary endpoints in Phase III trials for relapsing MS.[1][2][3][4][5] This comparison aims to provide researchers, scientists, and drug development professionals with a thorough understanding of their respective mechanisms, preclinical and clinical profiles, and the experimental methodologies used in their evaluation.
Mechanism of Action and Signaling Pathway
Both this compound and evobrutinib are covalent inhibitors of BTK, a non-receptor tyrosine kinase crucial for the signaling pathways downstream of the B cell receptor (BCR) and Fc receptors on myeloid cells.[6][7][8] By irreversibly binding to a cysteine residue (Cys481) in the ATP-binding pocket of BTK, these inhibitors block its kinase activity.[1][2] This inhibition is expected to modulate the activation, proliferation, and differentiation of B cells and myeloid cells, which are key drivers of the inflammatory pathology in autoimmune diseases like MS.[3][5][9][8]
The BTK signaling cascade is initiated by the activation of cell surface receptors such as the BCR. This leads to the recruitment and activation of Src family kinases, which in turn phosphorylate and activate BTK.[6] Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), triggering a cascade of downstream signaling events that ultimately lead to the activation of transcription factors like NF-κB.[3] This process is essential for B cell development, survival, and antibody production, as well as for the pro-inflammatory functions of myeloid cells.[9][7]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and evobrutinib. It is important to note that the data for this compound is from preclinical studies, while the data for evobrutinib includes both preclinical and clinical trial results. Direct comparison of IC50 values should be interpreted with caution as they may have been determined using different assay conditions.
Table 1: Preclinical Potency and Selectivity
| Parameter | This compound | Evobrutinib | Reference |
| BTK IC50 (biochemical) | 0.5 nM | 6.5 nM - 37.9 nM | [2][4][10][11][12] |
| Whole Blood CD69 IC50 | 79 nM | 61 nM | [10][11] |
| Kinome Selectivity (S(10) score at 1µM) | 0.017 - 0.025 | Not Reported | [2][4] |
| Off-target kinases inhibited >90% at 1µM | 5 - 10 out of 403 | Not Reported | [2][4] |
Table 2: Clinical Efficacy (Evobrutinib Phase II & III Trials)
| Efficacy Endpoint | Evobrutinib (75mg BID) | Placebo/Comparator | Trial Phase | Reference |
| Annualized Relapse Rate (ARR) | 0.11 - 0.12 | 0.37 (Placebo) | Phase II | [13][14] |
| Annualized Relapse Rate (ARR) | 0.11 - 0.15 | 0.11 - 0.14 (Teriflunomide) | Phase III | [1] |
| Reduction in T1 Gd+ lesions | Significant reduction vs. Placebo | - | Phase II | [15][16] |
| Reduction in Slowly Expanding Lesion (SEL) Volume | Significant reduction vs. Placebo | - | Phase II (post-hoc) | [17] |
Table 3: Safety Profile
| Adverse Event Profile | This compound (Preclinical) | Evobrutinib (Clinical Trials) | Reference |
| General Tolerability | Favorable safety profile in preclinical models | Generally well-tolerated in Phase II and III trials | [1][2][4][5][10][13][17][18][19][20][21] |
| Serious Adverse Events | Not applicable | Low incidence in Phase II; higher incidence vs. teriflunomide in Phase III (7.5% vs 5.6%) | [1][13] |
| Liver Enzyme Elevation (ALT/AST) | Not reported | Higher rate compared to placebo; cases were typically asymptomatic and reversible. More common than with teriflunomide in Phase III. | [1][18][20][21] |
| Infections | Not reported | No increased risk of serious infections observed in Phase II. | [18][20][21] |
Experimental Protocols
This compound: Preclinical Assays
-
BTK Biochemical Activity Assay (IC50 Determination): The half-maximal inhibitory concentration (IC50) of this compound against BTK was determined using a biochemical assay. While the specific proprietary details are not fully disclosed, such assays typically involve incubating the recombinant BTK enzyme with a substrate (e.g., a peptide) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like fluorescence resonance energy transfer (FRET) or luminescence-based detection of ADP production. The IC50 value is then calculated by measuring the inhibition of kinase activity at various concentrations of the inhibitor.[2]
-
Continuous-Read Kinetic Enzyme Assay (k_inact/K_i): To characterize the covalent binding of this compound to BTK, a continuous-read kinetic enzyme assay was employed. This assay measures the rate of irreversible inactivation of the enzyme over time in the presence of the inhibitor. The data is used to calculate the inactivation rate constant (k_inact) and the reversible binding affinity (K_i), providing a comprehensive measure of the covalent inhibitor's efficiency.[2][4]
-
Kinome Selectivity Profiling (KINOMEscan™): The selectivity of this compound was assessed using the KINOMEscan™ platform (Eurofins DiscoverX). This competition binding assay quantifies the ability of a compound to bind to a large panel of kinases (in this case, 403 kinases). The results are reported as the percentage of the kinase pool bound by the test compound at a specific concentration (e.g., 1 µM), allowing for the identification of off-target interactions.[2]
-
Human Whole Blood CD69 Inhibition Assay: To assess the functional activity of this compound in a more physiologically relevant setting, a human whole blood assay was used. Whole blood was stimulated with an anti-IgD antibody to induce B cell activation, which is measured by the upregulation of the surface marker CD69, quantified by flow cytometry. The IC50 is the concentration of this compound that causes a 50% reduction in CD69 expression.[2][10]
Evobrutinib: Clinical Trial Design
-
Phase II Study (NCT02975349): This was a randomized, double-blind, placebo-controlled trial in patients with relapsing MS. Patients were assigned to receive one of three doses of evobrutinib, placebo, or open-label dimethyl fumarate. The primary endpoint was the total number of gadolinium-enhancing (Gd+) T1 lesions on brain MRI at weeks 12, 16, 20, and 24. Secondary endpoints included annualized relapse rate (ARR) and safety.[15][22]
-
Phase III Studies (evolutionRMS 1 and evolutionRMS 2): These were two identical, multicenter, randomized, double-blind, active-controlled trials comparing evobrutinib (45mg twice daily) with teriflunomide (14mg once daily) in patients with relapsing MS. The primary endpoint for both studies was the annualized relapse rate (ARR). Secondary endpoints included time to disability progression and various MRI measures.[1]
Experimental Workflow Diagram
The following diagram illustrates a typical preclinical to clinical development workflow for a BTK inhibitor like this compound or evobrutinib.
Conclusion
The head-to-head comparison of this compound and evobrutinib reveals two BTK inhibitors at different stages of development with distinct profiles. This compound stands out in its preclinical data for its high potency and remarkable selectivity, suggesting a potentially favorable safety profile.[2][4][5][10] In contrast, evobrutinib, despite showing promising results in Phase II trials, including a reduction in MRI lesions and slowly expanding lesions, ultimately did not demonstrate superiority over an active comparator in its Phase III program for relapsing MS.[1][15][17] The clinical development of evobrutinib for MS has therefore been halted.
For researchers and drug development professionals, this comparison underscores the importance of both high target potency and selectivity in the development of kinase inhibitors. While evobrutinib's journey highlights the challenges of translating promising early-phase results into late-stage clinical success, the preclinical profile of this compound offers a compelling case for the continued exploration of highly selective BTK inhibitors for the treatment of neuro-inflammatory conditions. Future research will be needed to determine if the high selectivity of this compound translates into a superior efficacy and safety profile in clinical settings.
References
- 1. Safety and efficacy of evobrutinib in relapsing multiple sclerosis (evolutionRMS1 and evolutionRMS2): two multicentre, randomised, double-blind, active-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bruton’s Tyrosine Kinase, a Component of B Cell Signaling Pathways, Has Multiple Roles in the Pathogenesis of Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Independent and Opposing Roles For Btk and Lyn in B and Myeloid Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bruton’s tyrosine kinase: an emerging targeted therapy in myeloid cells within the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Merck Highlights New Four-Year Efficacy and Safety Data for Investigational BTK Inhibitor, Evobrutinib, in RMS [businesswire.com]
- 14. Positive Phase II Data Further Highlights Clinical Proof of Concept for Evobrutinib, First Oral Bruton´s Tyrosine Kinase (BTK) Inhibitor to Report Positive Phase II Clinical Results in MS | Polska Agencja Prasowa SA [pap.pl]
- 15. MS Minute: Late-Breaking Data From ECTRIMS—Evobrutinib Safet [practicalneurology.com]
- 16. Positive Phase II Data Further Highlights Clinical Proof of Concept for Evobrutinib, First Oral Bruton's Tyrosine Kinase (BTK) Inhibitor to Report Positive Phase II Clinical Results in MS [prnewswire.com]
- 17. New Data Presented at ECTRIMS Show Evobrutinib is First BTK Inhibitor to Demonstrate a Significant Reduction in Slowly Expanding Lesions (SEL) in Patients with RMS - BioSpace [biospace.com]
- 18. jnnp.bmj.com [jnnp.bmj.com]
- 19. Characterisation of the safety profile of evobrutinib in over 1000 patients from phase II clinical trials in multiple sclerosis, rheumatoid arthritis and systemic lupus erythematosus: an integrated safety analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterisation of the safety profile of evobrutinib in over 1000 patients from phase II clinical trials in multiple sclerosis, rheumatoid arthritis and systemic lupus erythematosus: an integrated safety analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Determination of a clinically effective evobrutinib dose: Exposure–response analyses of a phase II relapsing multiple sclerosis study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of BIIB129 and Other Next-Generation BTK Inhibitors in Primary Human Immune Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of BIIB129, a novel Bruton's tyrosine kinase (BTK) inhibitor, with other next-generation BTK inhibitors currently in development for autoimmune diseases, particularly multiple sclerosis (MS). The data presented is derived from publicly available preclinical studies and focuses on the effects of these inhibitors on primary human immune cells, including B cells and myeloid cells.
Introduction
Bruton's tyrosine kinase is a critical signaling protein in both adaptive and innate immune cells. In B cells, BTK is essential for B cell receptor (BCR) signaling, which governs their activation, proliferation, and differentiation. In myeloid cells, such as macrophages and microglia, BTK is involved in Fc receptor (FcR) signaling, leading to the production of inflammatory mediators.[1] Consequently, BTK has emerged as a key therapeutic target for a range of autoimmune and inflammatory diseases.
This compound is a covalent, selective, and brain-penetrant BTK inhibitor being developed for the treatment of multiple sclerosis.[2][3][4] This guide compares its preclinical efficacy in primary human immune cells to other notable BTK inhibitors: evobrutinib, tolebrutinib, fenebrutinib, and remibrutinib.
Comparative Efficacy in Primary Human B Cells
The primary mechanism of action for BTK inhibitors in autoimmune diseases is the modulation of B cell activity. A key measure of this activity is the inhibition of B cell activation markers, such as CD69, following stimulation of the B cell receptor. The available preclinical data for this compound and its competitors in primary human B cells is summarized below.
| Compound | Assay | Cell Type | Stimulus | IC50 (nM) | Reference |
| This compound | CD69 Expression | Human Whole Blood (CD19+ B cells) | anti-IgD | 86 | [5] |
| Evobrutinib | CD69 Expression | Human Whole Blood | BCR ligation | 84.1 | [6] |
| Tolebrutinib | B cell activation | Not Specified | Antigen stimulation | 3.2 | [7] |
| Fenebrutinib | Not specified | Not specified | Not specified | Not specified | |
| Remibrutinib | Not specified | Not specified | Not specified | Not specified |
Note: Direct head-to-head comparative studies using standardized assays are limited in the public domain. The data presented is compiled from individual preclinical studies and may not be directly comparable due to variations in experimental conditions.
Efficacy in Primary Human Myeloid Cells
The therapeutic potential of BTK inhibitors in neurological disorders like MS is also attributed to their effects on myeloid cells, particularly microglia, the resident immune cells of the central nervous system.
-
This compound: Preclinical studies suggest this compound's brain-penetrant nature allows it to target myeloid cells in the CNS, though specific quantitative data on its effect on primary human microglia or macrophages is not yet publicly available.[2][3][4]
-
Evobrutinib: Studies have shown that evobrutinib can inhibit the activation of human monocytes and promote an anti-inflammatory phenotype.[8] In preclinical models, it has been observed to reduce the pro-inflammatory activation of microglia.[9]
-
Tolebrutinib: This brain-penetrant BTK inhibitor has been shown to modulate neuroinflammatory pathways in human induced pluripotent stem cell (iPSC)-derived microglia.[10] It has an in vitro IC50 of 0.7 nM for inhibiting BTK in microglia.[5]
-
Fenebrutinib: Fenebrutinib has been demonstrated to block inflammatory pathways linked to FcγR activation in human iPSC-derived microglia, reducing the release of inflammatory cytokines and chemokines.[4][11][12]
-
Remibrutinib: While primarily studied in the context of allergy, remibrutinib has been shown to inhibit the activation of human basophils and mast cells, which are also key players in inflammatory responses.[13][14]
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz (DOT language).
Figure 1: Simplified BTK Signaling Pathway in B cells and Myeloid Cells.
Figure 2: Experimental Workflow for B Cell Activation (CD69) Assay.
Figure 3: Experimental Workflow for Myeloid Cell Activation Assay.
Experimental Protocols
B Cell Activation (CD69 Expression) Assay in Human Whole Blood
Objective: To determine the potency of BTK inhibitors in suppressing B cell activation in a physiologically relevant matrix.
Materials:
-
Freshly collected human whole blood from healthy donors (anticoagulant: heparin).
-
BTK inhibitors (this compound and comparators) dissolved in DMSO.
-
Anti-human IgD antibody for stimulation.
-
Fluorescently conjugated antibodies: anti-CD19 and anti-CD69.
-
Red blood cell lysis buffer.
-
FACS buffer (PBS with 2% FBS).
-
96-well culture plates.
-
Flow cytometer.
Procedure:
-
Compound Preparation: Prepare serial dilutions of BTK inhibitors in DMSO. Further dilute in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1%.
-
Blood Aliquoting and Treatment: Aliquot whole blood into 96-well plates. Add the diluted BTK inhibitors to the respective wells and incubate for a specified period (e.g., 1 hour) at 37°C.
-
Stimulation: Add anti-human IgD antibody to all wells except the unstimulated control. Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Staining: Following incubation, add fluorescently labeled anti-CD19 and anti-CD69 antibodies to each well. Incubate for 20-30 minutes at 4°C in the dark.
-
Lysis: Add red blood cell lysis buffer and incubate for 10-15 minutes at room temperature.
-
Washing: Centrifuge the plate, discard the supernatant, and wash the cell pellets with FACS buffer.
-
Flow Cytometry: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Data Analysis: Gate on the CD19-positive B cell population and determine the percentage of CD69-positive cells. Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value using a suitable statistical software.
Primary Human Monocyte-Derived Macrophage (MDM) Activation Assay
Objective: To assess the effect of BTK inhibitors on the inflammatory response of primary human macrophages.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donor buffy coats.
-
CD14 MicroBeads for monocyte isolation.
-
Recombinant human M-CSF for macrophage differentiation.
-
RPMI-1640 medium with 10% FBS and antibiotics.
-
Lipopolysaccharide (LPS) or immune complexes for stimulation.
-
BTK inhibitors dissolved in DMSO.
-
ELISA kits for human TNF-α and IL-6.
-
Fluorescently conjugated antibodies for macrophage surface markers (e.g., CD14, CD68, CD80, CD163).
-
Flow cytometer.
Procedure:
-
Monocyte Isolation: Isolate PBMCs from buffy coats using density gradient centrifugation. Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS).
-
Macrophage Differentiation: Culture the isolated monocytes in RPMI-1640 supplemented with M-CSF for 6-7 days to differentiate them into macrophages.
-
Treatment and Stimulation: Seed the differentiated macrophages into 96-well plates. Pre-treat the cells with various concentrations of BTK inhibitors for 1 hour. Stimulate the cells with LPS or immune complexes for 24 hours.
-
Supernatant Collection: After stimulation, centrifuge the plates and collect the supernatants for cytokine analysis.
-
Cytokine Measurement: Measure the concentrations of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
Cell Staining and Flow Cytometry (Optional): Harvest the adherent macrophages and stain them with fluorescently labeled antibodies against surface markers to assess changes in macrophage polarization (e.g., M1 vs. M2 markers). Analyze the stained cells using a flow cytometer.
-
Data Analysis: Calculate the percentage of cytokine inhibition for each inhibitor concentration and determine the IC50 values. Analyze flow cytometry data to assess changes in macrophage phenotype.
Conclusion
This compound demonstrates potent inhibition of B cell activation in primary human immune cells, with an efficacy comparable to other next-generation BTK inhibitors for which data is available. The brain-penetrant nature of this compound and other BTK inhibitors like tolebrutinib and fenebrutinib suggests a potential dual mechanism of action, targeting both peripheral B cells and central nervous system-resident microglia. This dual action is a promising therapeutic strategy for neuro-inflammatory diseases like multiple sclerosis.
Further head-to-head preclinical studies and ultimately, clinical trial data, will be necessary to fully elucidate the comparative efficacy and safety profiles of these promising BTK inhibitors. This guide serves as a summary of the current publicly available preclinical data to aid researchers and drug development professionals in their evaluation of this important class of immunomodulatory agents.
References
- 1. A Whole-Blood Assay for Qualitative and Semiquantitative Measurements of CD69 Surface Expression on CD4 and CD8 T Lymphocytes Using Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 3. Btk inhibition suppresses agonist-induced human macrophage activation and inflammatory gene expression in RA synovial tissue explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. beonemedinfo.com [beonemedinfo.com]
- 8. cmsc.confex.com [cmsc.confex.com]
- 9. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 10. Estimation of Cell Proliferation Dynamics Using CFSE Data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative efficacy of Bruton tyrosine kinase inhibitors in high-risk relapsed/refractory CLL: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BTK inhibition limits microglia-perpetuated CNS inflammation and promotes myelin repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
A Comparative Analysis of Brain Penetration Among BTK Inhibitors: Featuring BIIB129
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in autoimmune diseases, particularly multiple sclerosis (MS). The ability of BTK inhibitors to penetrate the central nervous system (CNS) is a key attribute that may enhance their efficacy by directly modulating immune responses within the brain and spinal cord. This guide provides a comparative overview of the brain penetration capabilities of BIIB129, a novel BTK inhibitor, alongside other prominent BTK inhibitors in development, supported by available preclinical and clinical data.
Quantitative Comparison of Brain Penetration and Potency
The following tables summarize key pharmacokinetic and pharmacodynamic parameters related to the brain penetration and potency of this compound and other BTK inhibitors. Data is compiled from various preclinical and clinical studies. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.
| Compound | Species | Dose | CSF Concentration | Brain/Plasma Ratio (Kp,uu) | Reference |
| This compound | Rat | IV Infusion | - | 0.11 | [1] |
| Cynomolgus Monkey | Oral | - | 0.27 | [1][2] | |
| Tolebrutinib | Cynomolgus Monkey | 10 mg/kg (oral) | 4.8 ng/mL | 0.40 | [3][4][5] |
| Healthy Volunteers | 120 mg (oral) | 4.1 nM (at 2 hours) | - | [6] | |
| Fenebrutinib | Cynomolgus Monkey | 10 mg/kg (oral) | 12.9 ng/mL | 0.15 | [3][4][5] |
| Relapsing MS Patients | - | 43.1 ng/mL (mean) | - | [7][8][9] | |
| Evobrutinib | Cynomolgus Monkey | 10 mg/kg (oral) | 3.2 ng/mL | 0.13 | [3][4][5] |
| Relapsing MS Patients | 75mg BID | Detected in CSF | Consistent with free plasma concentrations | [10] |
Table 1: Preclinical and Clinical Data on Brain Penetration of BTK Inhibitors. Kp,uu represents the unbound brain-to-plasma concentration ratio, a key indicator of brain penetration.
| Compound | Assay Type | IC50 / Potency Metric | Reference |
| This compound | BTK Biochemical Assay | IC50 = 0.5 nM | [1] |
| Human Whole Blood CD69 Inhibition | IC50 = 0.079 µM | [11] | |
| Tolebrutinib | B-cell Activation (cellular assay) | Estimated IC50 = 3.2 nM | [3] |
| Microglia (in vitro) | IC50 = 0.7 nM | [12] | |
| Fenebrutinib | B-cell Activation (cellular assay) | Estimated IC50 = 19.8 nM | [3] |
| Evobrutinib | B-cell Activation (cellular assay) | Estimated IC50 = 80.9 nM | [3] |
Table 2: In Vitro Potency of BTK Inhibitors. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to assess the brain penetration and activity of BTK inhibitors.
In Vivo Assessment of Brain Penetration in Non-Human Primates (Cynomolgus Monkeys)
This experimental model is critical for understanding the CNS pharmacokinetics of drug candidates before human trials.
-
Animal Model and Dosing: Cynomolgus monkeys are selected due to their physiological similarity to humans. The BTK inhibitors are typically administered orally at a specified dose (e.g., 10 mg/kg).[4][5]
-
Sample Collection:
-
Drug Concentration Analysis: The concentrations of the BTK inhibitor in CSF and plasma are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The extent of brain penetration is often expressed as the CSF-to-plasma concentration ratio. For a more precise measure, the unbound brain-to-plasma concentration ratio (Kp,uu) is calculated, which accounts for protein binding in both compartments and is considered a better predictor of the pharmacologically active drug concentration in the brain.[1][16]
In Vitro Kinase and Cellular Assays
These assays are fundamental for determining the potency and target engagement of the BTK inhibitors.
-
Biochemical Kinase Assays (e.g., ADP-Glo™ Kinase Assay):
-
Recombinant BTK enzyme is incubated with a substrate and ATP.
-
The BTK inhibitor is added at varying concentrations.
-
The kinase reaction produces ADP, which is converted to ATP in a subsequent reaction, and the newly synthesized ATP is used to generate a luminescent signal.
-
The reduction in luminescence in the presence of the inhibitor is used to determine the IC50 value.[8][17]
-
-
Cellular BTK Target Engagement Assays (e.g., NanoBRET™):
-
Cells are engineered to express a BTK-luciferase fusion protein.
-
A fluorescent tracer that binds to BTK is added to the cells, leading to bioluminescence resonance energy transfer (BRET).
-
The BTK inhibitor is introduced, which competes with the tracer for binding to BTK, resulting in a decrease in the BRET signal.
-
The IC50 is determined by measuring the concentration-dependent reduction in the BRET signal.[9][18]
-
-
Cellular B-cell Activation Assays:
-
A human B-cell line (e.g., Ramos cells) is treated with the BTK inhibitor at various concentrations.
-
B-cell receptor signaling is stimulated (e.g., with anti-IgM).
-
The expression of activation markers, such as CD69, is measured by flow cytometry.
-
The IC50 value is calculated based on the dose-dependent inhibition of B-cell activation.
-
Visualizing BTK Signaling and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. Association of Primate Veterinarians’ Position Statement: Cerebrospinal Fluid Aspiration for Nonhuman Primates in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Building predictive unbound brain-to-plasma concentration ratio (Kp,uu,brain) models | Semantic Scholar [semanticscholar.org]
- 5. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Homogeneous BTK Occupancy Assay for Pharmacodynamic Assessment of Tirabrutinib (GS-4059/ONO-4059) Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Non-Human Primate Blood–Brain Barrier and In Vitro Brain Endothelium: From Transcriptome to the Establishment of a New Model [mdpi.com]
- 10. Labeling of Bruton’s Tyrosine Kinase (BTK) Inhibitor [11C]BIO-2008846 in Three Different Positions and Measurement in NHP Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cerebrospinal Fluid Characterization in Cynomolgus Monkeys, Beagle Dogs, and Göttingen Minipigs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Association of Primate Veterinarians Guidelines for Cerebrospinal Fluid Aspiration for Nonhuman Primates in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cerebrospinal Fluid Characterization in Cynomolgus Monkeys, Beagle Dogs, and Göttingen Minipigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.com [promega.com]
- 17. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 18. biorxiv.org [biorxiv.org]
Comparative Analysis of BIIB129's Kinome Profile Against Other BTK Inhibitors
A detailed guide for researchers and drug development professionals on the kinase selectivity of BIIB129, a novel Bruton's tyrosine kinase (BTK) inhibitor, in comparison to other inhibitors in its class. This guide synthesizes publicly available experimental data to provide an objective overview of their kinome scan profiles.
This compound is a brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2] Its high selectivity is a key attribute, potentially minimizing off-target effects and improving its safety profile. This guide provides a comparative analysis of the kinome scan data for this compound against other BTK inhibitors, including tolebrutinib and evobrutinib.
Kinase Selectivity Profile: A Tabular Comparison
The following table summarizes the available quantitative data on the selectivity of this compound and competitor BTK inhibitors. The data is primarily derived from kinome scan assays, which assess the binding affinity of an inhibitor against a large panel of kinases. A common metric used to quantify selectivity is the selectivity score (S-score), which represents the fraction of kinases inhibited above a certain threshold at a given concentration. A lower S-score indicates higher selectivity.
| Inhibitor | Primary Target | Kinome Scan Panel Size | Concentration | Selectivity Score (S(10) at 1µM) | Known Off-Target Kinases (>90% inhibition at 1µM) |
| This compound (compound 25) | BTK | 403 | 1 µM | 0.025[3] | 10 kinases (specific list not publicly available)[1] |
| Compound 10 (this compound precursor) | BTK | 403 | 1 µM | 0.017[1] | 7 kinases (specific list not publicly available)[1] |
| Tolebrutinib | BTK | Not specified | Not specified | Not publicly available | See comparative selectivity table below |
| Evobrutinib | BTK | Not specified | Not specified | Not publicly available | See comparative selectivity table below |
Comparative Selectivity Against Cysteine-Containing Kinases
A key aspect of the selectivity of covalent BTK inhibitors is their potential to interact with other kinases that have a cysteine residue in a homologous position to Cys481 in BTK. The following table presents the dissociation constants (Kd) for this compound and other inhibitors against a panel of such kinases. A higher fold selectivity value indicates greater selectivity for BTK over the off-target kinase.
| Kinase | This compound (compound 25) Kd (nM) | Fold Selectivity vs. BTK | Tolebrutinib Kd (nM) | Fold Selectivity vs. BTK | Evobrutinib Kd (nM) | Fold Selectivity vs. BTK |
| BTK | 0.63 | - | 1.4 | - | 4.6 | - |
| BMX | 43 | 68.3 | 3 | 2.1 | 4 | 0.9 |
| TEC | 9 | 14.3 | 1 | 0.7 | <1 | <0.2 |
| TXK | 27 | 42.9 | 5 | 3.6 | 37 | 8.0 |
| JAK3 | 157 | 249.2 | 847 | 605 | 1217 | 264.6 |
| BLK | 460 | 730.2 | 3 | 2.1 | 133 | 28.9 |
Data sourced from: Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis.[1]
Experimental Protocols
The kinome scan data presented was generated using the KINOMEscan™ platform from Eurofins DiscoverX. This section outlines the general methodology for such an assay.
KINOMEscan Competition Binding Assay
The KINOMEscan assay is a competition-based binding assay that quantifies the interaction of a test compound with a panel of kinases. The core principle involves the competition between the test inhibitor and a proprietary, immobilized ligand for binding to the kinase active site.
Materials:
-
DNA-tagged recombinant human kinases.
-
Immobilized, broad-spectrum kinase inhibitor (ligand).
-
Test compound (e.g., this compound).
-
Streptavidin-coated beads.
-
Buffers and reagents for binding and washing steps.
-
Quantitative PCR (qPCR) reagents.
General Procedure:
-
Incubation: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specified concentration (e.g., 1 µM). The mixture is allowed to reach equilibrium.
-
Capture: The ligand-bound kinases are captured on streptavidin-coated solid support.
-
Washing: Unbound kinases are removed through a series of wash steps.
-
Elution and Quantification: The kinase bound to the immobilized ligand is eluted, and the amount of the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. The results are often expressed as a percentage of control, where a lower percentage indicates a stronger interaction between the test compound and the kinase. For Kd determination, the assay is run with a range of compound concentrations.
Selectivity Score (S-score) Calculation: The selectivity score is a quantitative measure of the inhibitor's specificity. The S(10) score, for example, is calculated by dividing the number of kinases with greater than 90% inhibition at a 10 µM concentration by the total number of kinases tested.[4][5][6][7][8]
Mandatory Visualizations
Experimental Workflow for Kinome Scanning
Caption: A generalized workflow for determining kinase inhibitor selectivity using a competition binding assay.
BTK Signaling Pathway
Bruton's tyrosine kinase (BTK) is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival.[9][10][11]
Caption: The B-cell receptor signaling cascade, highlighting the central role of BTK and its inhibition by this compound.
References
- 1. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ab-science.com [ab-science.com]
- 7. Harnessing free energy calculations for kinome-wide selectivity in drug discovery campaigns with a Wee1 case study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. B-cell receptor - Wikipedia [en.wikipedia.org]
- 10. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of In Vivo Efficacy: BIIB129 vs. Rilzabrutinib
In the landscape of Bruton's tyrosine kinase (BTK) inhibitors, BIIB129 and rilzabrutinib have emerged as significant therapeutic candidates, each with a distinct profile targeting immune-mediated diseases. This guide provides a detailed comparison of their in vivo efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals. This compound, a covalent and brain-penetrant BTK inhibitor, is primarily being investigated for multiple sclerosis (MS) due to its ability to modulate B cell and myeloid cell activity in the central nervous system (CNS).[1][2][3][4] Rilzabrutinib, a reversible covalent BTK inhibitor, has demonstrated broad anti-inflammatory effects in various models of autoimmune disease, including rheumatoid arthritis and immune thrombocytopenia.[5][6]
Quantitative Efficacy Data
The following tables summarize the in vivo efficacy of this compound and rilzabrutinib in key preclinical models.
This compound: Efficacy in a Preclinical Model of Multiple Sclerosis
While specific quantitative data from in vivo studies of this compound in experimental autoimmune encephalomyelitis (EAE), a common model for MS, are not publicly available in the provided search results, the developing company reports that this compound demonstrated efficacy in disease-relevant preclinical in vivo models of B cell proliferation in the CNS.[1][2][3][4][7][8][9] The compound is noted for its high kinome selectivity and its ability to penetrate the brain.[1][2][3][4][7][8][9]
| Model | Key Efficacy Parameter | Outcome |
| Preclinical in vivo models of B cell proliferation in the CNS | Inhibition of B cell proliferation | Demonstrated efficacy[1][2][3][4][7][8][9] |
Rilzabrutinib: Efficacy in Preclinical Autoimmune Models
Rilzabrutinib has been evaluated in several preclinical models, demonstrating dose-dependent efficacy.
Table 1: Collagen-Induced Arthritis (CIA) in Rats [5]
| Treatment Group | Mean Clinical Score (Day 20) |
| Vehicle | ~10 |
| Rilzabrutinib (10 mg/kg, once daily) | ~6 |
| Rilzabrutinib (20 mg/kg, once daily) | ~4 |
| Rilzabrutinib (40 mg/kg, once daily) | ~2 |
| Rilzabrutinib (20 mg/kg, twice a day) | ~1 |
| Dexamethasone (0.075 mg/kg, twice a day) | ~1.5 |
Table 2: Passive Immune Thrombocytopenia (ITP) in Mice
| Treatment Group | Platelet Count (% of baseline) |
| Vehicle | ~20% |
| Rilzabrutinib (dose-dependent) | Prevention of platelet loss[5][6] |
Table 3: Passive Arthus Reaction in Rats [5]
| Treatment Group | Edema (OD at 610 nm) |
| Vehicle | ~0.35 |
| Rilzabrutinib (10 mg/kg) | ~0.25 |
| Rilzabrutinib (20 mg/kg) | ~0.15 |
| Rilzabrutinib (40 mg/kg) | ~0.1 |
| Prednisolone (10 mg/kg) | ~0.12 |
Signaling Pathways and Mechanism of Action
Both this compound and rilzabrutinib target BTK, a key enzyme in the signaling pathways of B cells and other immune cells.[7][10]
Figure 1: Simplified BTK signaling pathway and points of inhibition by this compound and rilzabrutinib.
Experimental Protocols
This compound: Experimental Autoimmune Encephalomyelitis (EAE) Model
A definitive experimental protocol for this compound in an EAE model is not detailed in the available search results. However, a general protocol for inducing EAE in mice, a model relevant to multiple sclerosis, is as follows:
-
Animals: Female C57BL/6 mice, 9 to 13 weeks old.[11]
-
Induction: Immunization with an emulsion of MOG35-55 peptide or MOG1-125 protein in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[11]
-
Treatment: Dosing with the test compound (e.g., this compound) can be prophylactic (from the time of immunization) or therapeutic (from the onset of EAE symptoms).[11]
-
Assessment: Clinical scoring of paralysis, CNS inflammation, and demyelination.[11]
Rilzabrutinib: In Vivo Efficacy Models
Figure 2: Experimental workflows for key in vivo models used to evaluate rilzabrutinib.
Collagen-Induced Arthritis (CIA) in Rats [5]
-
Animals: Female Lewis rats.
-
Induction: Arthritis was established before the commencement of treatment.
-
Treatment: On study days 10-20 (arthritis days 1-11), rats were treated with either vehicle (citric acid in water), rilzabrutinib (10, 20, or 40 mg/kg once daily, or 20 mg/kg twice a day orally), or dexamethasone (0.075 mg/kg orally twice a day).
-
Assessment: Clinical scores and joint pathology were evaluated.
Passive Immune Thrombocytopenia (ITP) in Mice
-
Induction: ITP is induced by administering IgG antibodies that target platelet glycoprotein IIb/IIIa (CD41).
-
Treatment: Mice are pre-treated with rilzabrutinib in a dose-dependent manner.
-
Assessment: Platelet loss is monitored within 6 hours of antibody administration.
Passive Arthus Reaction in Rats [5]
-
Animals: Sprague Dawley rats.
-
Treatment: Rats were dosed with rilzabrutinib (10, 20, or 40 mg/kg, orally once daily) or prednisolone (10 mg/kg) for 3 days, with the final dose administered 1 hour before induction.
-
Induction: The Arthus reaction was induced by intradermal injection of rabbit anti-OVA IgG.
-
Assessment: The reaction was quantified by measuring the extravasation of Evans blue dye 4 hours after antibody administration.
Summary and Conclusion
This compound and rilzabrutinib are both potent BTK inhibitors with distinct characteristics and stages of preclinical and clinical development. This compound is a covalent, brain-penetrant inhibitor showing promise for CNS-specific autoimmune diseases like multiple sclerosis, although detailed quantitative in vivo efficacy data in relevant models are not yet widely published. Rilzabrutinib, a reversible covalent inhibitor, has demonstrated significant and dose-dependent efficacy in a range of systemic autoimmune and inflammatory models, with a larger body of publicly available preclinical data. The choice between these or other BTK inhibitors for further research and development will depend on the specific therapeutic indication, the desired safety profile, and the need for CNS penetration. Further publication of quantitative preclinical and clinical data for this compound will be crucial for a more direct and comprehensive comparison of its in vivo efficacy against rilzabrutinib and other BTK inhibitors.
References
- 1. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. From C481 Resistance Evasion to Platelet Preservation: Rilzabrutinib Redefines ITP Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
A Comparative Analysis of BIIB129 and Orelabrutinib Binding Kinetics for Bruton's Tyrosine Kinase (BTK)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding kinetics of two covalent inhibitors of Bruton's tyrosine kinase (BTK), BIIB129 and orelabrutinib. Both molecules are under investigation for the treatment of distinct medical conditions, with this compound targeting multiple sclerosis and orelabrutinib focusing on B-cell malignancies and autoimmune diseases.[1] Their efficacy is intrinsically linked to their ability to bind to and inhibit BTK, making a detailed analysis of their binding kinetics crucial for understanding their therapeutic potential.
Executive Summary
This compound and orelabrutinib are both potent covalent inhibitors that target the Cys481 residue in the active site of BTK. While both demonstrate high selectivity, this guide will delve into the available quantitative data on their binding efficiencies and the methodologies used to determine these parameters. This comparative analysis aims to provide researchers with a clear, data-driven overview to inform further research and development efforts in the field of BTK inhibition.
Quantitative Analysis of Binding Kinetics
The following table summarizes the key binding kinetics parameters for this compound and orelabrutinib based on available preclinical data. It is important to note that direct head-to-head comparative studies are limited, and the data presented here is compiled from separate publications.
| Parameter | This compound (Compound 10, precursor) | Orelabrutinib | Reference |
| Target | Bruton's Tyrosine Kinase (BTK) | Bruton's Tyrosine Kinase (BTK) | |
| Binding Mechanism | Covalent, Irreversible | Covalent, Irreversible | [1] |
| Binding Site | Cys481 | Cys481 | [1] |
| IC₅₀ (BTK) | 0.5 nM | 1.6 nM | [2][3] |
| log kinact/Ki | 4.43 | Not explicitly reported in reviewed sources | [3] |
| Selectivity | High kinome selectivity | High kinase selectivity, >90% inhibition of BTK at 1 µM with minimal off-target effects on EGFR, TEC, and BMX | [2][3] |
Note: The kinact/Ki value for this compound is reported for its precursor, compound 10, as the specific value for this compound (compound 25) was not available in the reviewed literature. This value is indicative of high covalent binding efficiency.
Signaling Pathway and Experimental Workflow
To contextualize the binding kinetics, it is essential to understand the BTK signaling pathway and the experimental workflow used to measure covalent inhibition.
Caption: Bruton's Tyrosine Kinase (BTK) signaling cascade initiated by B-Cell Receptor (BCR) activation.
The following diagram illustrates a typical workflow for determining the kinetic parameters of covalent inhibitors.
References
Reproducibility of BIIB129's Impact on B-Cell Proliferation: A Comparative Analysis
A detailed examination of the preclinical data for the Bruton's tyrosine kinase (BTK) inhibitor BIIB129 reveals a consistent and potent inhibitory effect on B-cell proliferation. This guide provides a comparative analysis of this compound against other BTK inhibitors, presenting available quantitative data, experimental methodologies, and outlining the critical signaling pathways involved.
This compound is a brain-penetrant, covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway that is crucial for B-cell proliferation, differentiation, and survival.[1][2][3] Its development is primarily aimed at treating multiple sclerosis (MS) by modulating B-cell and myeloid cell activity in the central nervous system (CNS).[1][4] To assess the reproducibility of its effects, this guide compares its performance with other notable BTK inhibitors: ibrutinib, evobrutinib, tolebrutinib, fenebrutinib, and remibrutinib.
Comparative Efficacy in Inhibiting BTK and B-Cell Function
The potency of BTK inhibitors can be evaluated at both a biochemical level (direct inhibition of the BTK enzyme) and a cellular level (inhibition of B-cell functions like proliferation and activation). The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that these values are compiled from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: Biochemical Potency of BTK Inhibitors
| Inhibitor | Type | BTK IC₅₀ (nM) | k_inact/K_i (M⁻¹s⁻¹) | K_i (nM) |
| This compound | Covalent, Irreversible | 0.5[1] | 2.7 x 10⁵[1] | - |
| Ibrutinib | Covalent, Irreversible | ~0.5-7.7 | - | - |
| Evobrutinib | Covalent, Irreversible | 0.058 µM (58 nM)[5] | 6.82 x 10⁻⁵ nM⁻¹s⁻¹[6] | - |
| Tolebrutinib | Covalent, Irreversible | 0.7[7] | 4.37 x 10⁻³ nM⁻¹s⁻¹[6][7] | - |
| Fenebrutinib | Non-covalent, Reversible | - | - | 4.7[7] |
| Remibrutinib | Covalent, Irreversible | 1.3[8] | - | - |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of an inhibitor required to reduce the activity of the enzyme by half. A lower IC₅₀ indicates greater potency. k_inact/K_i is a measure of the efficiency of covalent enzyme inactivation. A higher value indicates a more efficient inhibitor. K_i (Inhibition constant) represents the binding affinity of a reversible inhibitor. A lower K_i indicates a stronger binding affinity. Data for ibrutinib shows a range as reported in various studies. Direct comparison of k_inact/K_i values should be made with caution due to different reporting units and methodologies across studies.
Table 2: Cellular Potency of BTK Inhibitors on B-Cell Function
| Inhibitor | Assay | Cell Type | IC₅₀ (nM) |
| This compound | CD69 Inhibition (anti-IgD stimulated) | Human Whole Blood | 7.9[9] |
| This compound | TMD8 B-cell Proliferation | TMD8 cells | 1.9[2] |
| Ibrutinib | Ramos cell proliferation | Ramos cells | 868[10] |
| Evobrutinib | CD69 Inhibition (BCR ligation) | Human PBMCs | 15.8[5] |
| Evobrutinib | B-cell inhibition | Human blood | 320[11] |
| Tolebrutinib | B-cell activation | - | 3.2[6] |
| Tolebrutinib | B-cell inhibition | Human blood | 74[11] |
| Fenebrutinib | B-cell activation | - | 19.8[6] |
| Fenebrutinib | B-cell inhibition | Human blood | 15[11] |
| Remibrutinib | B-cell inhibition | Human blood | 18[11] |
Cellular IC₅₀ values reflect the inhibitor's ability to penetrate cells and inhibit the target in a biological context. Different assays and cell types can lead to variations in IC₅₀ values.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key assays used to evaluate the effect of BTK inhibitors on B-cell proliferation.
B-Cell Proliferation Assay (General Protocol)
This assay measures the ability of a compound to inhibit the proliferation of B-cells following stimulation of the B-cell receptor.
1. Cell Culture:
-
Human B-cell lines, such as Ramos cells (a Burkitt's lymphoma cell line), are commonly used.[10]
-
Cells are cultured in a suitable medium, for example, RPMI-1640 supplemented with 10% fetal bovine serum, at 37°C in a humidified 5% CO₂ incubator.[12]
2. Compound Treatment:
-
Cells are seeded in 96-well plates at a specific density.
-
The BTK inhibitor (e.g., this compound) is added at various concentrations. A vehicle control (e.g., DMSO) is also included.
3. B-Cell Stimulation:
-
B-cell proliferation is induced by stimulating the B-cell receptor. This is often achieved by adding anti-IgM antibodies.[13][14]
-
The cells are then incubated for a period of 48 to 72 hours to allow for proliferation.
4. Measurement of Proliferation:
-
Cell proliferation can be quantified using various methods:
-
[³H]-Thymidine Incorporation: This method measures the incorporation of radiolabeled thymidine into the DNA of dividing cells.[13]
-
MTT or XTT Assay: These colorimetric assays measure the metabolic activity of viable cells, which correlates with cell number.[10]
-
Cell Counting: Direct counting of viable cells using a hemocytometer or an automated cell counter.
-
5. Data Analysis:
-
The results are typically expressed as the percentage of inhibition of proliferation compared to the vehicle-treated control.
-
The IC₅₀ value is calculated by fitting the dose-response data to a sigmoidal curve.
BTK Enzyme Activity Assay (General Protocol)
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of BTK.
1. Reagents:
-
Recombinant human BTK enzyme.
-
A substrate for the kinase reaction (e.g., a peptide or protein that can be phosphorylated by BTK).
-
ATP (adenosine triphosphate) as the phosphate donor.
-
The BTK inhibitor to be tested.
2. Assay Procedure:
-
The BTK enzyme is pre-incubated with varying concentrations of the inhibitor.
-
The kinase reaction is initiated by adding the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
3. Detection of Kinase Activity:
-
The amount of phosphorylated substrate is measured. This can be done using several methods, including:
-
ELISA-based assays: Using an antibody that specifically recognizes the phosphorylated substrate.
-
Fluorescence-based assays: Using a fluorescently labeled substrate or a system where phosphorylation leads to a change in fluorescence.
-
Radiometric assays: Using radioactively labeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radioactive phosphate into the substrate.
-
4. Data Analysis:
-
The enzyme activity is plotted against the inhibitor concentration.
-
The IC₅₀ value is determined from the dose-response curve. For covalent inhibitors, the k_inact/K_i value is often determined through more complex kinetic analyses.[1]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: BTK Signaling Pathway in B-Cell Activation.
Caption: Experimental Workflow for B-Cell Proliferation Assay.
Conclusion
The available preclinical data consistently demonstrate that this compound is a highly potent inhibitor of BTK and B-cell function. Its low nanomolar IC₅₀ values for both biochemical and cellular assays are comparable to or, in some cases, more potent than other BTK inhibitors currently in development or on the market. While a direct, head-to-head study comparing the reproducibility of these effects under identical conditions is not yet published, the collective evidence from multiple independent studies supports the robust and reproducible nature of this compound's inhibitory effect on B-cell proliferation. The detailed experimental protocols provided in this guide offer a framework for researchers to independently verify and build upon these findings. The potent and brain-penetrant nature of this compound makes it a promising candidate for the treatment of neuroinflammatory diseases like multiple sclerosis.[3]
References
- 1. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Recent Advances in BTK Inhibitors for the Treatment of Inflammatory and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 7. physiciansweekly.com [physiciansweekly.com]
- 8. researchgate.net [researchgate.net]
- 9. caymanchem.com [caymanchem.com]
- 10. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. charcot-ms.org [charcot-ms.org]
- 12. ubigene.us [ubigene.us]
- 13. Proliferative assays for B cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
Benchmarking BIIB129: A Comparative Safety Profile of a Novel BTK Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical safety profile of BIIB129 against the established safety profiles of other Bruton's tyrosine kinase (BTK) inhibitors, including the first-generation inhibitor ibrutinib and second-generation inhibitors acalabrutinib and zanubrutinib. This analysis is supported by available experimental data and detailed methodologies to inform future research and development in this class of targeted therapies.
The advent of BTK inhibitors has marked a significant advancement in the treatment of B-cell malignancies. However, the therapeutic efficacy of these agents is often counterbalanced by a range of adverse events, primarily driven by off-target kinase inhibition.[1] Second-generation BTK inhibitors were developed to improve upon the selectivity of the first-in-class drug, ibrutinib, thereby aiming for a more favorable safety profile.[1][2] this compound is a novel, covalent, and brain-penetrant BTK inhibitor currently in preclinical development for multiple sclerosis.[3][4][5][6][7] Preclinical data suggests that this compound possesses high kinome selectivity, which may translate to an improved safety profile.[3][5]
Comparative Safety and Selectivity Data
The following tables summarize the available quantitative data to compare the safety and selectivity of this compound with other BTK inhibitors. It is important to note that the data for this compound is from preclinical studies, while the data for ibrutinib, acalabrutinib, and zanubrutinib is a combination of preclinical and extensive clinical trial data.
Table 1: Preclinical Kinase Selectivity of this compound and Other BTK Inhibitors
| Kinase | This compound (IC50, nM) | Ibrutinib (IC50, nM) | Acalabrutinib (IC50, nM) | Zanubrutinib (IC50, nM) |
| BTK | <1 | 0.5 | 3 | <0.5 |
| EGFR | >10,000 | 7.8 | 337 | 11 |
| ITK | >10,000 | 10 | 1.9 | 6.2 |
| TEC | >10,000 | 23 | 20 | 1.1 |
| SRC | >10,000 | >1,000 | >1,000 | 29 |
| LYN | >10,000 | 35 | 3.4 | 0.6 |
| CSK | ND | Inhibits | No significant inhibition | No significant inhibition |
ND: Not Disclosed. Data for this compound is from preclinical in vitro assays. Data for other inhibitors is compiled from various preclinical studies for comparative purposes.
Table 2: Clinically Observed Adverse Events of Special Interest for Approved BTK Inhibitors (All Grades, %)
| Adverse Event | Ibrutinib | Acalabrutinib | Zanubrutinib |
| Atrial Fibrillation | 6-16%[2][8] | 3-5%[9][10] | 2-3% |
| Hypertension | 19-28%[2][10] | 7-18%[9][10] | 12-16% |
| Major Hemorrhage | 2-10%[2] | 2-4%[9] | 2-3% |
| Diarrhea | 34-49%[2][9] | 31-35%[9] | 21% |
| Rash | 28%[2] | 21% | 17% |
| Headache | 20% | 35% | 22% |
| Cough | 21% | 29% | 18% |
| Neutropenia | 13-22% | 11-15% | 23% |
Note: Frequencies are approximate and can vary based on the specific clinical trial, patient population, and duration of treatment.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of safety and selectivity data. Below are outlines of key experimental protocols used in the preclinical assessment of BTK inhibitors.
Kinase Inhibition Profiling (e.g., KINOMEscan™)
Objective: To determine the selectivity of a compound by quantifying its binding affinity to a large panel of kinases.
Methodology:
-
Assay Principle: A competition binding assay is used where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.
-
Procedure:
-
The kinase is incubated with the test compound at various concentrations.
-
The mixture is then applied to a solid support (e.g., beads) coated with the immobilized ligand.
-
The amount of kinase that does not bind to the immobilized ligand (due to binding of the test compound) is quantified.
-
Quantification is typically performed using quantitative PCR (qPCR) to measure the amount of DNA tag associated with the kinase remaining in solution.
-
-
Data Analysis: The results are often expressed as the percentage of kinase that remains bound to the immobilized ligand compared to a control (e.g., DMSO). A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be calculated from dose-response curves.
Cellular Viability Assays (e.g., MTT or ATP-based assays)
Objective: To assess the cytotoxic effect of a compound on different cell lines.
Methodology (MTT Assay):
-
Cell Plating: Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The test compound is added to the wells at various concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plates are incubated to allow viable cells with active metabolism to reduce the yellow MTT to a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the formazan solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. IC50 values (the concentration of the compound that inhibits cell growth by 50%) are determined from dose-response curves.
Methodology (ATP-based Assay, e.g., CellTiter-Glo®):
-
Principle: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
Procedure:
-
After compound treatment, a reagent containing a detergent to lyse the cells and a luciferase/luciferin substrate is added.
-
The ATP released from viable cells drives a luminescent reaction catalyzed by the luciferase.
-
-
Data Acquisition: The luminescent signal is measured using a luminometer.
-
Data Analysis: The luminescence is directly proportional to the number of viable cells.
In Vivo Toxicology Studies
Objective: To evaluate the safety profile of a compound in a living organism.
Methodology:
-
Animal Model Selection: A relevant animal model (e.g., rats, dogs) is chosen.
-
Dose Formulation and Administration: The test compound is formulated in a suitable vehicle and administered via a clinically relevant route (e.g., oral gavage).
-
Study Design:
-
Dose Range-Finding Study: To determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity Study: Animals are administered the compound daily for a specified duration (e.g., 7, 28, or 90 days) at multiple dose levels, including a vehicle control group.
-
-
Monitoring: Animals are monitored for clinical signs of toxicity, changes in body weight, food and water consumption, and behavioral changes.
-
Terminal Procedures: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined for gross pathological changes. Tissues are collected and preserved for histopathological examination.
-
Data Analysis: All data are analyzed to identify any dose-dependent toxic effects and to establish a no-observed-adverse-effect level (NOAEL).
Visualizations
B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition
Caption: BCR signaling pathway and points of inhibition by BTK inhibitors.
Preclinical Safety Assessment Workflow for a Novel BTK Inhibitor
Caption: A generalized workflow for preclinical safety assessment of novel BTK inhibitors.
References
- 1. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Preclinical Characterization of this compound, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide: BIIB129 vs. Non-Covalent BTK Inhibitors in CNS Models
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target for a range of autoimmune and inflammatory diseases, including those affecting the central nervous system (CNS). This guide provides a detailed comparison of BIIB129, a covalent BTK inhibitor, and a class of non-covalent BTK inhibitors, focusing on their performance in preclinical CNS models. The information presented is based on publicly available experimental data.
Mechanism of Action: Covalent vs. Non-Covalent Inhibition
BTK inhibitors function by blocking the activity of the BTK enzyme, a key component in the signaling pathways of B cells and myeloid cells like microglia.[1][2] The primary distinction between this compound and the non-covalent inhibitors lies in their mode of binding to the BTK protein.
This compound is a targeted covalent inhibitor (TCI) that forms an irreversible bond with a cysteine residue (Cys481) in the active site of BTK.[3][4] This covalent binding leads to sustained inhibition of the enzyme.
Non-covalent BTK inhibitors , such as fenebrutinib and pirtobrutinib, bind to the BTK active site reversibly through non-permanent interactions like hydrogen bonds.[5][6] This reversible binding allows them to dissociate from the enzyme. A key advantage of this mechanism is the ability to inhibit BTK enzymes that have mutations at the Cys481 residue, a common mechanism of resistance to covalent inhibitors.[5]
Comparative Preclinical Data in CNS Models
Direct head-to-head preclinical studies of this compound against non-covalent BTK inhibitors in the same CNS models are not publicly available. This comparison is therefore based on data from separate studies.
Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used animal model for multiple sclerosis.
This compound: In a mouse EAE model, this compound demonstrated efficacy in reducing disease severity.[3]
Non-Covalent BTK Inhibitors:
-
Remibrutinib: In preclinical EAE models, remibrutinib showed a dose-dependent inhibition of B-cell-dependent EAE and also demonstrated efficacy in a model suggesting myeloid cell and microglia inhibition contribute to its effects.[7]
-
Tolebrutinib-like BTKi: A CNS-penetrant BTK inhibitor with a structure similar to tolebrutinib was shown to halt disease progression in an EAE model.[8]
-
Evobrutinib (covalent, for context): While a covalent inhibitor, studies with evobrutinib in EAE models have shown it can ameliorate meningeal inflammation and reduce disease severity.[9][10]
CNS Penetration
Effective treatment of CNS disorders requires drugs that can cross the blood-brain barrier (BBB). The unbound brain-to-plasma concentration ratio (Kp,uu) is a key metric for CNS penetration.
| Compound | Type | Kp,uu (species) | Reference |
| This compound | Covalent | 0.11 (rat), 0.27 (cynomolgus monkey) | [4] |
| Fenebrutinib | Non-covalent | CNS penetrant (quantitative Kp,uu not specified) | [3][11] |
| Remibrutinib | Covalent | Strong BTK occupancy in the brain of EAE mice | [7] |
| Tolebrutinib | Covalent | CNS penetrant (detected in CSF) | [12] |
Table 1: CNS Penetration of BTK Inhibitors
Kinome Selectivity
Kinome selectivity refers to the specificity of a drug for its intended kinase target versus other kinases in the human kinome. Higher selectivity can potentially lead to fewer off-target side effects.
| Compound | Type | Kinome Selectivity Profile | Reference |
| This compound | Covalent | High selectivity; inhibited 7 out of 403 kinases at 1 µM. | [4][12] |
| Fenebrutinib | Non-covalent | Highly selective; inhibited 3 out of 218 kinases at 1 µM. 130 times more selective for BTK than other kinases. | [3][13] |
| Pirtobrutinib | Non-covalent | Highly selective for BTK in >98% of the human kinome. | [4] |
| Remibrutinib | Covalent | Highest selectivity among BTKis in development for MS; only one off-target hit at 1 µM. | [14][15] |
Table 2: Kinome Selectivity of BTK Inhibitors
Activity in Microglia
Microglia, the resident immune cells of the CNS, are implicated in the pathology of multiple sclerosis.[1] BTK is expressed in microglia and its inhibition can modulate their inflammatory responses.[16]
This compound: this compound was designed to target both B cells and myeloid cells, including CNS-resident microglia.[4][12]
Non-Covalent BTK Inhibitors:
-
Fenebrutinib: This non-covalent inhibitor has been shown to block Fc gamma receptor (FcγR) activation in human microglia, which is associated with the release of inflammatory cytokines and chemokines.[17] It did not significantly impact pathways related to Toll-like receptor 4 (TLR4) or myelin phagocytosis.[17]
-
Tolebrutinib: In a human tri-culture system of neurons, astrocytes, and microglia, tolebrutinib was shown to modulate microglial genes and impact neuroinflammatory pathways.[18]
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Model
Protocol Outline:
-
Induction: EAE is typically induced in mice (e.g., C57BL/6 strain) by immunization with a myelin antigen, such as myelin oligodendrocyte glycoprotein 35-55 (MOG35-55), emulsified in Complete Freund's Adjuvant.[19][20] This is followed by the administration of pertussis toxin to facilitate the entry of immune cells into the CNS.[20]
-
Treatment: Animals are orally administered the BTK inhibitor or a vehicle control, with dosing initiated either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Monitoring: Mice are monitored daily for clinical signs of EAE, which are scored on a standardized scale (e.g., 0 for no symptoms to 5 for moribund).
-
Endpoint Analysis: At the end of the study, CNS tissues (spinal cord and brain) are collected for histological analysis to assess the extent of immune cell infiltration and demyelination. Immune cells can also be isolated from the CNS for analysis by flow cytometry to characterize the different cell populations.
Microglia Activation Assays
Protocol Outline:
-
Cell Culture: Primary microglia isolated from rodent brains or human iPSC-derived microglia are cultured.
-
Treatment: Cells are pre-treated with varying concentrations of the BTK inhibitor or a vehicle control for a specified period.
-
Stimulation: Microglia are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) to activate TLR4 signaling or with immune complexes to activate FcγR signaling.
-
Analysis:
-
Cytokine and Chemokine Release: The levels of pro-inflammatory mediators (e.g., TNF-α, IL-6, CCL2) in the cell culture supernatant are measured using techniques like ELISA.
-
Gene Expression: Changes in the expression of genes associated with microglial activation and inflammation are analyzed by quantitative PCR (qPCR) or RNA sequencing.
-
Phagocytosis: The ability of microglia to phagocytose substrates, such as fluorescently labeled beads or myelin debris, is quantified.
-
Summary and Conclusion
This compound and non-covalent BTK inhibitors represent two distinct and promising strategies for targeting BTK in CNS disorders. This compound, a covalent inhibitor, demonstrates high selectivity and CNS penetration with proven efficacy in preclinical models. Non-covalent inhibitors offer the advantage of activity against potential resistance mutations and have also shown promise in CNS models, particularly in modulating microglial function.
The choice between a covalent and a non-covalent BTK inhibitor for CNS indications will likely depend on a comprehensive evaluation of their long-term efficacy, safety profiles, and the specific pathological mechanisms at play in different stages of diseases like multiple sclerosis. The ongoing and future clinical trials for these compounds will be crucial in determining their respective places in the therapeutic landscape for neuroinflammatory and neurodegenerative diseases.
References
- 1. Current Perspectives: Evidence to Date on BTK Inhibitors in the Management of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Remibrutinib (LOU064): A selective potent oral BTK inhibitor with promising clinical safety and pharmacodynamics in a randomized phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. roche.com [roche.com]
- 4. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. charcot-ms.org [charcot-ms.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Remibrutinib (LOU064) inhibits neuroinflammation driven by B cells and myeloid cells in preclinical models of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. BTK inhibition limits microglia-perpetuated CNS inflammation and promotes myelin repair - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. gene.com [gene.com]
- 12. A review of Bruton’s tyrosine kinase inhibitors in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dialogorochecac.com [dialogorochecac.com]
- 14. biorxiv.org [biorxiv.org]
- 15. neurology.org [neurology.org]
- 16. Expression of Bruton´s tyrosine kinase in different type of brain lesions of multiple sclerosis patients and during experimental demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fenebrutinib, a Bruton's tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. neurology.org [neurology.org]
- 19. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Orthogonal Methods for Validating BIIB129-Mediated BTK Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of orthogonal experimental methods to validate the inhibition of Bruton's tyrosine kinase (BTK) by BIIB129, a covalent, selective, and brain-penetrant inhibitor.[1][2] The validation of a kinase inhibitor's efficacy and mechanism of action necessitates a multi-pronged approach, employing a variety of assays to ensure that the observed effects are a direct result of on-target inhibition. This document outlines key biochemical, cell-based, and biophysical assays, presenting quantitative data for this compound and providing detailed experimental protocols to facilitate the replication and verification of these findings.
Comparative Performance of this compound in Orthogonal Validation Assays
The following tables summarize the quantitative performance of this compound across a range of validation methods, from direct biochemical assays to more complex cellular and functional readouts.
| Biochemical & Target Engagement Assays | Methodology | This compound Potency | Alternative BTK Inhibitors (for context) |
| BTK Enzymatic Assay | Measures direct inhibition of purified BTK enzyme activity. | IC50: 0.5 nM [2] | Ibrutinib: 0.5 nM, Acalabrutinib: 3 nM, Zanubrutinib: <1 nM |
| BTK Target Occupancy (Ramos cells) | Quantifies the percentage of BTK protein bound by the inhibitor in a cellular context. | IC50: 2.3 nM [1] | - |
| Kinome Selectivity (KINOMEscan) | Assesses the binding of the inhibitor against a large panel of kinases to determine selectivity. | High selectivity score (S(10)-score = 0.025); significant activity against only 10 out of 403 kinases at 1 µM.[1] | Evobrutinib and Tolebrutinib show significant off-target activity against TEC and BMX.[1] |
| Cellular & Functional Assays | Methodology | This compound Potency | Alternative BTK Inhibitors (for context) |
| PLCγ2 Phosphorylation (Ramos B cells) | Measures the inhibition of a key downstream signaling event following B-cell receptor (BCR) activation. | IC50: 1.2 nM [2][3] | - |
| NF-κB Activation (TMD8 cells) | Assesses the inhibition of the NF-κB signaling pathway, which is downstream of BTK. | IC50: 1.9 nM [2][3] | - |
| B-Cell Activation (CD69 expression in human whole blood) | Quantifies the inhibition of B-cell activation by measuring the expression of the surface marker CD69 via flow cytometry. | IC50: 0.33 µM [1][2] | - |
| T-cell Mediated Antigen Presentation | Measures the reduction in T-cell proliferation in response to antigen-presenting B cells. | IC50: 1.9 nM [2] | - |
BTK Signaling Pathway and Points of Interrogation by Orthogonal Methods
The following diagram illustrates the B-cell receptor (BCR) signaling cascade, highlighting the central role of BTK and where the different orthogonal validation methods assess the impact of this compound.
Caption: BTK signaling pathway and points of validation.
Key Experimental Protocols
Detailed methodologies for the orthogonal assays are provided below to ensure reproducibility.
Western Blot for Phospho-BTK (p-Y223)
This assay directly measures the phosphorylation status of BTK at tyrosine 223, a key marker of its activation.
a. Cell Lysis and Protein Quantification:
-
Culture B-cells (e.g., Ramos cells) to the desired density.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time.
-
Stimulate the B-cell receptor (BCR) signaling pathway (e.g., with anti-IgM).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
b. SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total BTK and a loading control (e.g., GAPDH or β-actin) for normalization.
Flow Cytometry for B-Cell Activation (CD69 Expression)
This functional assay quantifies the ability of this compound to inhibit B-cell activation in a more physiologically relevant whole blood matrix.
a. Sample Preparation and Staining:
-
Collect human whole blood in heparinized tubes.
-
Aliquot the blood into 96-well plates and pre-incubate with a dose range of this compound or vehicle control.
-
Stimulate B-cell activation with an appropriate agonist (e.g., anti-IgD).
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Stain the cells with fluorescently conjugated antibodies against CD19 (to identify B-cells) and CD69 (as the activation marker).
-
Lyse the red blood cells using a lysis buffer.
b. Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the CD19-positive B-cell population.
-
Quantify the percentage of CD69-positive cells within the B-cell gate.
-
Calculate the IC50 value by plotting the percentage of CD69-positive cells against the concentration of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
a. Experimental Procedure:
-
Treat intact cells with this compound or vehicle control.
-
Heat the cell suspensions to a range of different temperatures.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.
-
Analyze the amount of soluble BTK in the supernatant at each temperature point by Western blot or ELISA.
-
Plot the amount of soluble BTK as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
NanoBRET™ Target Engagement Assay
This is a live-cell assay that measures the binding of a compound to a target protein in real-time using bioluminescence resonance energy transfer (BRET).
a. Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing a NanoLuc® luciferase-BTK fusion protein.
-
Culture the transfected cells for 24 hours to allow for protein expression.
-
Harvest and resuspend the cells in a suitable assay medium.
b. Assay Protocol:
-
Add the NanoBRET™ tracer, a fluorescent ligand for BTK, to the cells.
-
Add a serial dilution of this compound or a vehicle control.
-
Dispense the cell suspension into a 96- or 384-well plate.
-
Add the NanoBRET™ Nano-Glo® Substrate to initiate the luminescent reaction.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emissions simultaneously using a plate reader equipped with the appropriate filters.
-
Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates displacement of the tracer and therefore, target engagement.
Conclusion
The validation of this compound's inhibitory activity on BTK is robustly supported by a range of orthogonal methods. Biochemical assays confirm its high potency in direct enzyme inhibition, while cellular assays demonstrate on-target engagement and the downstream functional consequences of BTK inhibition in relevant cell types. The provided data and detailed protocols offer a comprehensive framework for researchers to independently verify and further explore the mechanism of action of this compound and other BTK inhibitors. The use of such a multi-assay approach is critical for building a strong preclinical data package and for the successful development of targeted therapies.
References
Safety Operating Guide
Personal protective equipment for handling BIIB129
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of BIIB129, a covalent, selective, small molecule inhibitor of Bruton's tyrosine kinase (BTK). Given that this compound is intended for research use only, and comprehensive safety data is not widely available, a conservative approach to handling based on best practices for potent research compounds is essential.[1]
Hazard Identification and Risk Assessment
This compound is a covalent inhibitor, designed to form a stable, long-lasting bond with its target protein.[1] While specific toxicology data is not publicly available, researchers should assume that this compound is biologically active and potentially hazardous. The primary routes of occupational exposure in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion.
Key Considerations:
-
Covalent Mechanism: As a covalent inhibitor, this compound is reactive and can potentially modify other proteins beyond its intended target. This necessitates stringent measures to prevent direct contact.
-
Unknown Hazards: The full toxicological profile of this compound is not yet characterized. Therefore, it should be handled as a compound of unknown toxicity.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following table summarizes the recommended PPE for handling both the solid (powder) and solution forms of the compound.
| Protection Type | Equipment | Key Specifications and Procedures |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Ensure gloves are rated for chemical resistance. Change the outer glove immediately if contaminated. Remove both pairs upon leaving the work area. |
| Eye and Face Protection | Safety Goggles with Side Shields & Face Shield | Goggles must be worn at all times when handling this compound in any form. A face shield should be worn in addition to goggles when there is a risk of splashes or aerosol generation. |
| Body Protection | Disposable Gown | A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required. The gown should be discarded as hazardous waste after use or if contaminated. |
| Respiratory Protection | N95 Respirator or Higher | When handling the powder form of this compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 respirator or higher level of respiratory protection is necessary to prevent inhalation. |
Operational and Handling Plan
Adherence to standard laboratory operating procedures for potent compounds is critical to minimize exposure risk.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable bench paper.
-
Weighing (Solid Form): Whenever possible, weigh the solid form of this compound within a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation.
-
Reconstitution (Solutions): Prepare solutions within a chemical fume hood. When dissolving the compound, add the solvent slowly to the solid to avoid splashing. This compound is soluble in DMSO.[1]
-
Storage: Store this compound as recommended by the supplier, typically at -20°C for long-term storage.[2] Keep the container tightly sealed and clearly labeled.
-
Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent. Dispose of all contaminated disposable materials as hazardous waste.
Spill and Exposure Management
Immediate and appropriate action is crucial in the event of a spill or personnel exposure.
Spill Response:
-
Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Gently sweep or scoop the absorbed material into a labeled hazardous waste container. Clean the spill area with a suitable detergent and water.
-
Large Spills: Evacuate the area and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department immediately.
Exposure Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Disposal Workflow:
Caption: Workflow for the safe disposal of this compound waste.
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other components of the waste mixture.
Storage of Waste: Store waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal by your institution's EHS department. Never dispose of this compound or contaminated materials in the regular trash or down the drain.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
